Product packaging for Dansyl-L-leucine(Cat. No.:CAS No. 1100-22-7)

Dansyl-L-leucine

Cat. No.: B1669802
CAS No.: 1100-22-7
M. Wt: 364.5 g/mol
InChI Key: XBMQRPDOXIPUFG-HNNXBMFYSA-N
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Description

RN given refers to (L)-isomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O4S B1669802 Dansyl-L-leucine CAS No. 1100-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4/h5-10,12,15,19H,11H2,1-4H3,(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMQRPDOXIPUFG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149092
Record name Dansylleucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100-22-7
Record name Dansyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1100-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dansylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001100227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dansylleucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Dansyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-L-leucine is a fluorescent derivative of the essential amino acid L-leucine.[1][2] The covalent attachment of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group to the alpha-amino group of L-leucine confers strong fluorescent properties to the molecule, making it a valuable tool in various biochemical and analytical applications.[3] Its fluorescence is highly sensitive to the polarity of the local environment, a characteristic that is exploited in the study of protein structure, function, and ligand binding. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and visualizations of key experimental workflows.

Core Chemical and Physical Properties

This compound is typically a light yellow to orange crystalline powder.[4] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₈H₂₄N₂O₄S[4][5]
Molecular Weight 364.46 g/mol [4][5]
Melting Point 126 °C[5][6]
Appearance Light yellow to orange powder/crystal[4]
Purity >98.0% (HPLC)[4][5]
Solubility Soluble in DMSO (up to 250 mg/mL with sonication)[7][8]
Specific Rotation -9.5° (c=1, EtOH)[6]

Spectroscopic Properties

The utility of this compound as a molecular probe is primarily due to its fluorescent properties. The dansyl group is inherently fluorescent, and its emission characteristics are sensitive to the surrounding environment.

Spectroscopic PropertyWavelength (nm)ConditionsReference
Excitation Maximum (λex) ~330-340 nmVaries with solvent[9][10]
Emission Maximum (λem) ~520-535 nmVaries with solvent and binding state

The fluorescence quantum yield of dansyl derivatives is known to increase significantly in nonpolar environments, such as the hydrophobic pockets of proteins. This property is the basis for its use in protein binding and conformational studies.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids

This compound is often used as a standard in the HPLC analysis of amino acids after pre-column derivatization with dansyl chloride. The following is a general protocol for the separation and detection of dansylated amino acids.

A. Derivatization Procedure (Dansylation)

  • Sample Preparation: Prepare a standard solution of amino acids (including L-leucine) or a protein hydrolysate.

  • Reaction Buffer: Prepare a buffer solution with a pH of 9.0-9.5 (e.g., sodium bicarbonate or sodium carbonate).

  • Dansyl Chloride Solution: Prepare a fresh solution of dansyl chloride in a suitable organic solvent like acetone or acetonitrile.

  • Reaction:

    • Mix the amino acid sample with the reaction buffer.

    • Add an excess of the dansyl chloride solution to the mixture.

    • Incubate the reaction mixture in the dark at an elevated temperature (e.g., 60-70 °C) for a specified time (e.g., 1 hour). The exact temperature and time may require optimization.

  • Quenching: Stop the reaction by adding a quenching agent, such as an excess of a primary amine (e.g., methylamine hydrochloride), to react with the remaining dansyl chloride.

B. HPLC Separation

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: An aqueous buffer, such as 10 mM sodium acetate in 5% acetonitrile (pH 6.3).

    • Solvent B: Acetonitrile.

  • Gradient Program: An example of a gradient program is as follows:

    • 0-10 min: 5-15% B

    • 10-25 min: 15-20% B

    • 25-40 min: 20-90% B

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection:

    • UV Detection: Monitor the absorbance at 250 nm.

    • Fluorescence Detection: Use an excitation wavelength of ~330 nm and an emission wavelength of ~530 nm for higher sensitivity.

  • Injection Volume: Inject a suitable volume of the derivatized sample (e.g., 5-20 µL).

Protein Binding Assay using Fluorescence Spectroscopy

This protocol describes how to use this compound to study its binding to a protein, such as Human Serum Albumin (HSA), by monitoring changes in fluorescence.

  • Materials:

    • This compound stock solution (e.g., in DMSO).

    • Protein solution (e.g., HSA) in a suitable buffer (e.g., 20 mM potassium phosphate, pH 7.0).

    • Buffer solution for dilutions.

    • Quartz cuvette.

    • Fluorescence spectrophotometer.

  • Procedure:

    • Prepare a series of solutions with a constant concentration of the protein and varying concentrations of this compound in the buffer.

    • Incubate the solutions at room temperature for at least 1 hour to allow binding to reach equilibrium.

    • Measure the fluorescence emission spectrum of each solution. Set the excitation wavelength to ~330 nm and record the emission from ~450 nm to 600 nm.

    • Record the fluorescence intensity at the emission maximum (~520 nm).

    • Plot the change in fluorescence intensity as a function of the this compound concentration.

    • The binding parameters, such as the dissociation constant (Kd), can be determined by fitting the data to a suitable binding isotherm equation.

Visualizations

HPLC_Workflow Workflow for HPLC Analysis of Dansyl-Amino Acids cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amino Acid Sample or Protein Hydrolysate Buffer Add pH 9.5 Buffer Sample->Buffer DansylCl Add Dansyl Chloride in Acetone Buffer->DansylCl Incubate Incubate at 60-70°C DansylCl->Incubate Quench Quench Reaction Incubate->Quench Inject Inject Sample Quench->Inject Column C18 Reversed-Phase Column Inject->Column Gradient Gradient Elution (Acetonitrile/Buffer) Column->Gradient Detect UV or Fluorescence Detection Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify by Peak Area Identify->Quantify Protein_Binding_Workflow Workflow for Protein Binding Assay using this compound cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Protein Prepare Protein Solution (e.g., HSA in Buffer) Mix Mix Protein with Varying Concentrations of this compound Protein->Mix DansylLeu Prepare this compound Stock Solution (DMSO) DansylLeu->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Spectrometer Fluorescence Spectrophotometer Incubate->Spectrometer Excite Excite at ~330 nm Spectrometer->Excite Emit Record Emission Spectrum (~450-600 nm) Excite->Emit Intensity Determine Max Emission Intensity Emit->Intensity Plot Plot Fluorescence Change vs. [this compound] Intensity->Plot Fit Fit Data to Binding Isotherm Plot->Fit Kd Determine Dissociation Constant (Kd) Fit->Kd

References

An In-depth Technical Guide to Dansyl-L-leucine: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dansyl-L-leucine, a fluorescent derivative of the amino acid L-leucine. This document details its physicochemical properties, highlights its primary applications in research, and furnishes detailed experimental protocols for its use.

Core Properties of this compound

This compound is widely utilized in biochemical and analytical research due to the fluorescent properties imparted by the dansyl group. This allows for sensitive detection in various experimental setups. A summary of its key quantitative properties is presented below.

PropertyValueCitation(s)
Molecular Weight 364.46 g/mol [1][2]
Molecular Formula C₁₈H₂₄N₂O₄S[1][2]
CAS Number 1100-22-7[1][2]
Appearance Light yellow to orange powder/crystal[1]
Melting Point ~126 °C[2]
Boiling Point ~545 °C at 760 mmHg[2]
Purity >98.0% (typically analyzed by HPLC)[1]
Solubility Soluble in DMSO (≥ 250 mg/mL), requires sonication for dissolution. Also soluble in aqueous solutions with co-solvents like SBE-β-CD.[3]

Key Applications in Research

This compound's primary role in scientific research is that of an analytical tool rather than a participant in cellular signaling pathways. Its fluorescence is central to its applications.

Fluorescent Labeling and Quantification of Amino Acids

The most common application of the dansyl group is in the derivatization of amino acids, including L-leucine, to enable their sensitive detection and quantification by reverse-phase high-performance liquid chromatography (RP-HPLC). The dansylation reaction targets the primary amino group of the amino acid.[4][5] This technique is foundational for analyzing the amino acid composition of protein hydrolysates.[5]

Enzyme Kinetics and Substrate Assays

This compound and related dansylated peptides serve as substrates for peptidases, such as leucine aminopeptidase (LAP).[6] The hydrolysis of the peptide bond can be monitored by a change in the fluorescence signal, allowing for kinetic studies of the enzyme.[6] These assays are crucial for characterizing enzyme activity and inhibition, which is a key aspect of drug development.

Chiral Separation and Recognition Studies

This compound is used as a model compound in the development and validation of chiral separation techniques, particularly Micellar Electrokinetic Chromatography (MEKC).[7] The separation of this compound from its D-enantiomer is used to evaluate the effectiveness of chiral selectors in the mobile phase.[7] These studies are fundamental in pharmacology for the analysis of enantiomerically pure drugs.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Protocol 1: Dansylation of Amino Acids for RP-HPLC Analysis

This protocol outlines the pre-column derivatization of amino acids using dansyl chloride, followed by HPLC analysis.

Materials:

  • Amino acid standard solution or sample hydrolysate

  • Dansyl chloride solution (e.g., 50 mM in acetonitrile)

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium hydroxide (10% v/v) to quench the reaction

  • RP-HPLC system with a C18 column and a fluorescence detector

Procedure:

  • Sample Preparation: Prepare the amino acid sample in a suitable buffer.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 25 µL of the amino acid sample with 50 µL of a 1:1 mixture of the dansyl chloride solution and the sodium carbonate/bicarbonate buffer.[4]

    • Vortex the mixture and incubate at room temperature (25 °C) for 60 minutes in the dark.[4]

  • Quenching the Reaction:

    • Add 10 µL of 10% ammonium hydroxide to the reaction mixture to quench the excess dansyl chloride.[4]

    • Vortex and briefly centrifuge the sample.

  • HPLC Analysis:

    • Inject an appropriate volume of the final mixture onto a C18 column.

    • Perform a gradient elution using a mobile phase system, for example, starting with a mixture of water with 0.1% formic acid and transitioning to acetonitrile with 0.1% formic acid.

    • Detect the dansylated amino acids using a fluorescence detector with excitation and emission wavelengths typically around 335 nm and 520 nm, respectively.[3]

Below is a Graphviz diagram illustrating the workflow for this protocol.

Dansylation_HPLC_Workflow cluster_prep Sample Preparation cluster_quench Reaction Quenching cluster_analysis Analysis start Amino Acid Sample mix Mix with Dansyl-Cl & Carbonate Buffer start->mix 25 µL incubate Incubate 60 min in the dark mix->incubate quench Add NH4OH incubate->quench hplc Inject into RP-HPLC quench->hplc detect Fluorescence Detection (Ex: ~335nm, Em: ~520nm) hplc->detect end Quantification detect->end

Caption: Workflow for Dansylation and HPLC Analysis.

Protocol 2: Leucine Aminopeptidase (LAP) Activity Assay

This protocol describes a fluorometric assay to measure LAP activity using a dansylated substrate. The cleavage of the substrate by LAP results in an increase in fluorescence.

Materials:

  • Leucine Aminopeptidase (LAP) enzyme solution

  • LAP Assay Buffer (e.g., Tris-HCl buffer, pH 8.5)

  • Dansylated peptide substrate (e.g., Leu-Gly-NHNH-Dns)

  • 96-well black plate (for fluorescence)

  • Fluorometric plate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the LAP enzyme in ice-cold LAP Assay Buffer. Prepare a positive control with a known LAP concentration and a negative control (no enzyme).

  • Assay Reaction:

    • Add 50 µL of each enzyme dilution (and controls) to the wells of the 96-well plate.

    • Prepare a substrate mix by diluting the dansylated peptide substrate in the LAP Assay Buffer.

    • Initiate the reaction by adding 50 µL of the substrate mix to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorometer pre-set to 37 °C.

    • Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., Ex/Em = 368/460 nm).[8]

  • Data Analysis:

    • Determine the rate of reaction (change in fluorescence over time) for the linear portion of the kinetic curve.

    • Calculate the LAP activity from the reaction rate, typically expressed in units relative to a standard curve.

The principle of this enzymatic assay is depicted in the following diagram.

LAP_Assay_Principle sub Dansyl-Peptide Substrate (Low Fluorescence) prod Cleaved Products (High Fluorescence) sub->prod Hydrolysis enzyme Leucine Aminopeptidase (LAP) enzyme->sub catalyzes

Caption: Principle of the Fluorometric LAP Assay.

Conclusion

This compound is a valuable tool for researchers in biochemistry, analytical chemistry, and drug development. Its fluorescent properties enable highly sensitive detection and quantification of amino acids and provide a means to study enzyme kinetics. While not directly involved in signaling pathways, its application in these fundamental research areas is critical for advancing our understanding of biological systems and for the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Fluorescence Spectrum of Dansyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties of Dansyl-L-leucine, a widely utilized fluorescent probe in biochemical and pharmaceutical research. This document details the spectral characteristics, environmental sensitivity, and the experimental protocols required for its accurate measurement and application.

Introduction to this compound Fluorescence

This compound is a derivative of the amino acid L-leucine, covalently labeled with a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group. The dansyl moiety is a renowned fluorophore, exhibiting strong fluorescence in the blue-green region of the visible spectrum.[1] Its fluorescence is highly sensitive to the local environment, making this compound an excellent probe for studying protein structure and dynamics, enzyme activity, and biomolecular interactions.[1]

The fluorescence of this compound arises from the electronic transitions within the naphthalene ring of the dansyl group. Upon excitation with ultraviolet (UV) light, the molecule is promoted to an excited electronic state. It then returns to the ground state through the emission of a photon, a process known as fluorescence. The specific wavelengths of excitation and emission are characteristic of the dansyl fluorophore and are influenced by the surrounding microenvironment.

Quantitative Fluorescence Data

The photophysical properties of this compound are significantly influenced by the polarity of its environment. This phenomenon, known as solvatochromism, results in a shift in the emission maximum to longer wavelengths (a red shift) as the solvent polarity increases. This is accompanied by changes in the fluorescence quantum yield and lifetime. While specific data for this compound is not extensively tabulated in the literature, the following table summarizes the typical fluorescence properties of dansyl derivatives, including Dansyl-glycine, in various solvents, which can be used as a reliable proxy.

SolventDielectric Constant (ε)Excitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ) (ns)
Dioxane2.2~340~480-500~0.7-0.9~12-15
Chloroform4.8~340~505~0.6~11
Ethyl Acetate6.0~340~510~0.5~10
Acetone20.7~340~530~0.3~8
Ethanol24.6~340~520-540~0.2-0.4~7-9
Acetonitrile37.5~340~540~0.2~6
Water80.1~330-340~560-580~0.05-0.2~3-6

Note: The exact values for this compound may vary slightly. The data presented is a compilation of typical values for dansyl amino acids found in the literature.

Experimental Protocols

Dansylation of L-leucine

This protocol describes the chemical reaction to synthesize this compound.

Materials:

  • L-leucine

  • Dansyl chloride

  • Acetone

  • Sodium bicarbonate buffer (0.1 M, pH 9.5-10)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolve L-leucine: Dissolve a known amount of L-leucine in the sodium bicarbonate buffer.

  • Prepare Dansyl Chloride Solution: Prepare a solution of dansyl chloride in acetone. A 2-3 fold molar excess of dansyl chloride to L-leucine is recommended.

  • Reaction: Slowly add the dansyl chloride solution to the L-leucine solution while stirring.

  • Incubation: Allow the reaction to proceed in the dark at room temperature for 1-2 hours or at 37°C for 30-60 minutes. The reaction should be carried out in a fume hood.

  • Quenching: The reaction can be stopped by adding an excess of a primary amine like ammonia or by acidification.

  • Extraction: Acidify the reaction mixture with 1 M HCl to approximately pH 3. Extract the this compound into an organic solvent such as ethyl acetate.

  • Purification: The organic phase can be washed with water to remove unreacted starting materials. The solvent is then evaporated to yield the this compound product. Further purification can be achieved by chromatography if necessary.

Measurement of Fluorescence Spectrum

This protocol outlines the procedure for acquiring the fluorescence excitation and emission spectra of this compound.

Instrumentation:

  • Spectrofluorometer equipped with an excitation and an emission monochromator and a photomultiplier tube (PMT) detector.

Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mM. Store in the dark at 4°C.

  • Working Solutions: Prepare a series of dilutions of the stock solution in the solvent of interest. The final concentration should be in the low micromolar range to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should be kept below 0.1.

Instrument Settings (Typical):

  • Excitation Wavelength (for emission scan): ~340 nm

  • Emission Wavelength (for excitation scan): ~520 nm (or the expected emission maximum in the chosen solvent)

  • Excitation and Emission Slit Widths: 5-10 nm

  • Scan Speed: 100-200 nm/min

  • PMT Voltage: Adjusted to obtain a good signal-to-noise ratio without saturating the detector.

Procedure:

  • Blank Measurement: Record the fluorescence spectrum of the solvent blank to account for any background fluorescence.

  • Sample Measurement:

    • Emission Spectrum: Set the excitation monochromator to the excitation maximum (e.g., 340 nm) and scan the emission monochromator over a range of wavelengths (e.g., 400-650 nm).

    • Excitation Spectrum: Set the emission monochromator to the emission maximum and scan the excitation monochromator over a range of wavelengths (e.g., 250-400 nm).

  • Data Correction: Subtract the blank spectrum from the sample spectrum. For accurate measurements of quantum yield, correction for the instrument's spectral response may be necessary.

Visualizations

Experimental Workflow for Fluorescence Measurement

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (1 mM this compound) dilute Prepare Working Solutions (µM range, A < 0.1) stock->dilute blank Measure Solvent Blank dilute->blank emission Record Emission Spectrum (Ex: ~340 nm) blank->emission excitation Record Excitation Spectrum (Em: ~520 nm) blank->excitation correction Subtract Blank Spectrum emission->correction excitation->correction plot Plot Corrected Spectra correction->plot solvatochromic_effect cluster_solvent Solvent Environment cluster_emission Fluorescence Emission nonpolar Nonpolar Solvent (e.g., Dioxane) blue_shift Shorter Wavelength (Blue-Green Emission) nonpolar->blue_shift Leads to polar Polar Solvent (e.g., Water) red_shift Longer Wavelength (Green-Yellow Emission) polar->red_shift Leads to

References

The Principle of Dansylation: A Technical Guide for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies underlying the dansylation of amino acids. A cornerstone technique in analytical biochemistry, dansylation offers a robust and sensitive method for the derivatization of amino acids, enabling their detection and quantification in various biological matrices. This guide will delve into the core chemical principles, provide detailed experimental protocols, and present quantitative data to facilitate its application in research and development.

Core Principle of Dansylation

Dansylation is a chemical derivatization technique that utilizes 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, to label the primary and secondary amino groups of amino acids.[1][2][3] The reaction, which occurs under alkaline conditions, involves the nucleophilic attack of the unprotonated amino group of the amino acid on the sulfonyl chloride group of dansyl chloride.[4] This results in the formation of a stable, highly fluorescent dansyl-amino acid derivative.[2][3]

The key advantages of dansylation lie in the properties of the dansyl group. It is a fluorophore, meaning the resulting dansylated amino acids are fluorescent and can be detected with high sensitivity using fluorescence detectors.[2][3][5] Furthermore, the dansyl group is relatively hydrophobic, which enhances the retention of the derivatized amino acids on reverse-phase high-performance liquid chromatography (HPLC) columns, allowing for excellent separation.[1] The introduction of the dansyl group also increases the ionization efficiency of the amino acids in mass spectrometry, particularly in positive mode electrospray ionization, further boosting signal intensity.[1]

Due to these properties, dansylation is widely employed for:

  • N-terminal amino acid analysis of proteins and peptides: By reacting with the free alpha-amino group at the N-terminus, dansyl chloride can be used to identify the first amino acid in a polypeptide chain.[2][3]

  • Quantitative analysis of amino acids: In conjunction with techniques like HPLC and mass spectrometry, dansylation allows for the precise quantification of individual amino acids in complex biological samples.[1][6][7]

The Chemical Reaction

The dansylation reaction proceeds via a nucleophilic substitution mechanism. The amino group of the amino acid acts as the nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. A chloride ion is subsequently eliminated, forming a stable sulfonamide bond between the dansyl group and the amino acid. The reaction is typically carried out in a slightly alkaline buffer (pH 9.5-10) to ensure that the amino group is in its unprotonated, nucleophilic state.[5]

Side reactions can occur, including the hydrolysis of dansyl chloride to dansyl sulfonic acid (dansic acid) and the reaction of excess dansyl chloride with the newly formed dansyl-amino acid to produce dansylamide.[8] Careful control of reaction conditions is therefore crucial for optimal derivatization.

Dansylation_Reaction Amino_Acid Amino Acid (R-NH₂) Dansyl_Amino_Acid Dansyl-Amino Acid (DNS-NH-R) Amino_Acid->Dansyl_Amino_Acid + Dansyl Chloride (Alkaline pH) Dansyl_Chloride Dansyl Chloride (DNS-Cl) HCl HCl

Diagram 1: Chemical reaction of dansylation.

Experimental Protocols

The following sections provide detailed methodologies for the dansylation of amino acids for subsequent analysis by HPLC or LC-MS.

Reagent Preparation
  • 100 mM Sodium Bicarbonate Buffer (pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 0.106 g of anhydrous sodium carbonate in 100 mL of ultrapure water. Adjust the pH to 9.8 if necessary. Filter through a 0.22 µm filter.[1]

  • 50 mM Dansyl Chloride Solution: Dissolve 13.5 mg of dansyl chloride in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh before use and protected from light.[1]

  • Amino Acid Standard Solution: Prepare a stock solution of amino acid standards (e.g., 1 mM each) in ultrapure water.

Dansylation Procedure
  • Sample Preparation: For protein hydrolysates, ensure complete hydrolysis and removal of the hydrolysis agent. For biological fluids, deproteinization (e.g., with acetonitrile or methanol) is necessary.

  • Reaction Mixture: In a microcentrifuge tube, mix:

    • 25 µL of the amino acid sample or standard.

    • 50 µL of 100 mM sodium bicarbonate buffer (pH 9.8).

    • 50 µL of 50 mM dansyl chloride solution.[1]

  • Incubation: Vortex the mixture and incubate in the dark at room temperature (25°C) for 60 minutes or at a higher temperature for a shorter duration (e.g., 60°C for 30 minutes).[1][5] The reaction should be carried out in the dark to prevent photodegradation of the dansyl group.

  • Reaction Quenching: To consume the excess dansyl chloride, add a quenching agent. While some protocols use primary or secondary amines, these can form interfering peaks.[8] An alternative is to proceed directly to the next step, where the excess dansyl chloride will react with the mobile phase or be separated during chromatography.

  • Sample Dilution and Filtration: After incubation, dilute the reaction mixture with the initial mobile phase for HPLC/LC-MS analysis and filter through a 0.22 µm syringe filter to remove any particulates.

Dansylation_Workflow start Start sample_prep Sample Preparation (e.g., Deproteinization) start->sample_prep add_buffer Add Alkaline Buffer (e.g., Sodium Bicarbonate, pH 9.8) sample_prep->add_buffer add_dansyl Add Dansyl Chloride Solution add_buffer->add_dansyl incubate Incubate in Dark (e.g., 25°C for 60 min) add_dansyl->incubate analysis Analysis by HPLC or LC-MS incubate->analysis end End analysis->end

Diagram 2: General experimental workflow for dansylation.

Data Presentation

The following tables summarize key quantitative data related to the dansylation of amino acids.

Table 1: Reaction Conditions for Dansylation
ParameterRecommended ConditionReference(s)
pH 9.5 - 10.0[5]
Temperature 25 - 75°C[1][5][9]
Incubation Time 30 - 120 minutes[1][5]
Dansyl Chloride Concentration >100-fold molar excess[9]
Solvent for Dansyl Chloride Acetonitrile[1][9]
Table 2: Spectroscopic Properties of Dansylated Amino Acids
PropertyWavelength (nm)Reference(s)
UV Absorption Maxima (for Dansyl-Glycine) 214, 246, 325[5]
Fluorescence Excitation (for Dansyl-Glycine) 324[5]
Fluorescence Emission (for Dansyl-Glycine) 559[5]

Analytical Separation and Detection

Following derivatization, the dansylated amino acids are typically separated and quantified using reverse-phase HPLC coupled with a UV or fluorescence detector, or a mass spectrometer.

  • HPLC Separation: A C18 column is commonly used with a gradient elution of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).[5] The hydrophobic nature of the dansyl group allows for excellent separation of the derivatized amino acids.

  • Detection:

    • Fluorescence Detection: This is a highly sensitive method, with excitation and emission wavelengths set appropriately for the dansyl fluorophore (see Table 2).[5]

    • Mass Spectrometry (MS) Detection: LC-MS provides high selectivity and sensitivity, allowing for the accurate identification and quantification of dansylated amino acids based on their mass-to-charge ratio.[1][6]

Analysis_Pathway dansylated_sample Dansylated Amino Acid Mixture hplc Reverse-Phase HPLC (C18 Column) dansylated_sample->hplc separation Separation of Dansyl-Amino Acids hplc->separation detection Detection separation->detection fluorescence Fluorescence Detector detection->fluorescence High Sensitivity ms Mass Spectrometer detection->ms High Selectivity quantification Quantification fluorescence->quantification ms->quantification

Diagram 3: Logical flow for the analysis of dansylated amino acids.

Conclusion

The dansylation of amino acids remains a powerful and versatile tool in the analytical chemist's and biochemist's arsenal. Its high sensitivity, robust reaction chemistry, and compatibility with modern analytical instrumentation such as HPLC and mass spectrometry make it an invaluable technique for researchers, scientists, and drug development professionals. By understanding the core principles and adhering to optimized experimental protocols, dansylation can be effectively applied to achieve accurate and reliable quantification of amino acids in a wide range of applications.

References

An In-depth Technical Guide on the Solubility of Dansyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dansyl-L-leucine, a fluorescent derivative of the amino acid L-leucine. Understanding the solubility of this compound is critical for its application in various research and development settings, including biochemical assays, protein sequencing, and as a fluorescent probe. This document outlines its solubility in different solvents, details the experimental protocols for solubility determination, and provides logical workflows for its preparation and analysis.

Core Concepts and Solubility Profile

This compound (C₁₈H₂₄N₂O₄S, Molar Mass: 364.46 g/mol ) is synthesized by reacting L-leucine with dansyl chloride.[1] This process attaches a bulky, hydrophobic dansyl group to the amino acid, significantly altering its physicochemical properties, including solubility. While the parent amino acid L-leucine is sparingly soluble in water and practically insoluble in ethanol, the dansyl derivative exhibits different characteristics.[2] The solubility is largely dictated by the interplay between the hydrophobic naphthalene ring of the dansyl group and the polar carboxylic acid group of leucine.

Quantitative Solubility Data

For optimal results when preparing solutions, especially at high concentrations, physical methods such as ultrasonication or gentle heating (e.g., to 37°C) are recommended to facilitate dissolution.[4] It is also crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[5]

Table 1: Reported Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)250685.95Requires ultrasonication for complete dissolution.[4][5]
Aqueous SolventsNot reportedNot reportedExpected to be poorly soluble.
EthanolNot reportedNot reportedExpected to be poorly soluble.
MethanolNot reportedNot reportedExpected to be poorly soluble.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for its use in research and drug development. The following are standard methodologies that can be employed to quantify the solubility of this compound.

The shake-flask method is a widely recognized and accurate technique for determining equilibrium solubility. It measures the concentration of a saturated solution of a substance in a specific solvent at a controlled temperature.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., DMSO, water, ethanol) in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid material by centrifugation at a high speed, followed by careful filtration through a fine-pore (e.g., 0.22 µm) filter that does not bind the compound.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

For most laboratory applications, a concentrated stock solution of this compound is prepared in DMSO. This stock can then be diluted into aqueous buffers or cell culture media for final experiments.

Protocol:

  • Weighing: Accurately weigh the desired mass of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 250 mg/mL).

  • Solubilization: If the compound does not dissolve readily, use an ultrasonic bath or vortex mixer to facilitate dissolution. Gentle warming to 37°C can also be applied.[4] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Once fully dissolved, dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Workflow Visualizations

The following diagrams illustrate the standard workflows for solubility determination and stock solution preparation.

G Workflow for Shake-Flask Solubility Determination A 1. Add excess this compound to solvent B 2. Agitate at constant temperature (e.g., 24-72 hours) to reach equilibrium A->B C 3. Separate supernatant from solid (Centrifuge and/or Filter) B->C D 4. Dilute supernatant and quantify concentration via HPLC C->D E Result: Equilibrium Solubility Value D->E

Caption: A flowchart of the shake-flask method.

G Workflow for Preparing a this compound Stock Solution A 1. Weigh this compound solid B 2. Add anhydrous DMSO to target concentration A->B C 3. Is compound fully dissolved? B->C D 4. Apply energy: - Ultrasonication - Vortexing - Gentle Heat (37°C) C->D No E 5. Prepare single-use aliquots C->E Yes D->C F 6. Store at -20°C or -80°C E->F

Caption: A decision workflow for stock solution preparation.

References

An In-depth Technical Guide to Dansyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Dansyl-L-leucine, a fluorescently labeled amino acid derivative. It is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes for analytical and biochemical applications. This document details the chemical properties, synonyms, and established experimental protocols involving this compound and the broader application of dansylation in scientific research.

Chemical Identity and Synonyms

This compound is a derivative of the amino acid L-leucine, covalently modified with a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl). This modification imparts fluorescent properties to the molecule, making it a valuable tool in various detection and quantification assays.

Synonyms:

  • 5-DIMETHYLAMINONAPHTHALENE-1-SULFONYL-L-LEUCINE[1][2]

  • Dansylleucine[1][2]

  • Dns-Leu-OH[1][3][4]

  • (S)-2-[[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]amino]-4-methylvaleric acid[1]

  • (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid (IUPAC Name)[1]

  • ((5-(dimethylamino)naphthalen-1-yl)sulfonyl)-L-leucine[5]

  • (2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]-4-methylpentanoic acid[2][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for preparing solutions and designing experiments.

PropertyValueSource(s)
CAS Number 1100-22-7[1][4][5][6][7]
Molecular Formula C18H24N2O4S[1][4][5][7]
Molecular Weight 364.46 g/mol [1][4][7][8]
Purity >97.0% to >99.54% (Typically >98.0% by HPLC)[1][3][5][6][7]
Appearance Light yellow to orange powder or crystals[3][6][7]
Melting Point 124.0 to 127.0 °C[1][2][3][4]
Boiling Point 545°C at 760 mmHg[1]
Density 1.256 g/cm³[1]
Solubility Soluble in DMSO (250 mg/mL), requires sonication.[8]
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[6]

Experimental Protocols

The primary application of this compound and related dansylated compounds is in the fluorescent labeling of primary and secondary amines, particularly for the analysis of amino acids, peptides, and proteins. The underlying chemical reaction is known as dansylation.

This protocol describes the derivatization of amino acids with dansyl chloride for subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Amino acid standard or sample

  • Dansyl chloride (DNS-Cl) solution (e.g., 50 mM in acetonitrile)[3]

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[3]

  • Acetonitrile (ACN)[3]

  • Methanol (MeOH)

  • Ammonium hydroxide (10% v/v in water) to quench the reaction[3]

  • Formic acid

Procedure:

  • Sample Preparation: Prepare the amino acid sample in a suitable solvent. For biological samples, an extraction with ACN/MeOH may be necessary.

  • Derivatization Reaction:

    • Immediately before use, mix equal volumes of the 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and the 50 mM dansyl chloride solution.[3]

    • In a microcentrifuge tube or a well of a 96-well plate, add 25 µL of the amino acid sample.

    • Add 50 µL of the freshly prepared dansyl chloride/buffer mixture to the sample.[3]

    • Mix thoroughly by pipetting.

    • Seal the reaction vessel to prevent evaporation.

    • Incubate at room temperature (25°C) for 60 minutes with shaking, or in the dark for 30 minutes.[3] Some protocols may use elevated temperatures (e.g., 80°C for 30 minutes) to accelerate the reaction.

  • Quenching the Reaction:

    • Add 10 µL of 10% ammonium hydroxide to the reaction mixture to quench the unreacted dansyl chloride.[3]

  • Preparation for HPLC:

    • The sample is now ready for injection into an HPLC system. Dilution with a suitable solvent, such as 40% acetonitrile with 0.01% formic acid, may be required.[3]

HPLC Analysis:

  • Column: A C8 or C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water with a buffer such as phosphoric acid or formic acid.[8]

  • Detection: Fluorescence detector with excitation and emission wavelengths around 324 nm and 559 nm, respectively. UV detection at 214, 246, or 325 nm is also possible.

The dansyl method is a classic technique for identifying the N-terminal amino acid of a peptide or protein.

Procedure:

  • Reaction: The free amino group at the N-terminus of the peptide or protein is reacted with dansyl chloride under alkaline conditions (pH 9.5-10).[9]

  • Hydrolysis: The resulting dansylated peptide/protein is subjected to total acid hydrolysis. The bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis.

  • Identification: The fluorescent dansyl-amino acid is then identified by thin-layer chromatography (TLC) on polyamide sheets or by HPLC, by comparing its migration or retention time to that of known dansyl-amino acid standards.

Diagrams

The following diagram illustrates the general workflow for the dansylation of an amino acid for analytical purposes.

Dansylation_Workflow cluster_preparation Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis AminoAcid Amino Acid Sample Reaction Incubation (RT, 60 min) AminoAcid->Reaction DansylChloride Dansyl Chloride Solution DansylChloride->Reaction Buffer Alkaline Buffer (pH 9.8) Buffer->Reaction Quench Quench Reaction Reaction->Quench Add Quenching Agent HPLC HPLC Analysis Quench->HPLC Inject Sample

Caption: General workflow for the dansylation of amino acids for HPLC analysis.

This compound can be used in studies of chiral recognition. The following diagram illustrates the binding interaction of this compound with a chiral selector, such as a cyclodextrin or a polymeric micelle, leading to separation from its D-enantiomer.

Chiral_Recognition DansylLLeucine This compound ChiralSelector Chiral Selector (e.g., poly(SULV)) DansylLLeucine->ChiralSelector Interaction DansylDLeucine Dansyl-D-leucine DansylDLeucine->ChiralSelector Interaction ComplexL This compound: Selector Complex (Stronger Binding) ChiralSelector->ComplexL ComplexD Dansyl-D-leucine: Selector Complex (Weaker Binding) ChiralSelector->ComplexD Separation Enantiomeric Separation ComplexL->Separation ComplexD->Separation

Caption: Logical diagram of chiral recognition and separation of Dansyl-leucine enantiomers.

References

An In-depth Technical Guide to Dansyl Compounds: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and applications of dansyl compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the utility of these fluorescent probes in various scientific disciplines.

Introduction: The Enduring Legacy of a Fluorescent Pioneer

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and its derivatives are a class of fluorescent reagents that have been instrumental in the advancement of protein chemistry and molecular biology for over half a century. Characterized by their reactivity towards primary and secondary amines, phenols, and other nucleophiles, dansyl compounds form stable, highly fluorescent adducts. This property has made them invaluable tools for the N-terminal sequencing of proteins, fluorescence spectroscopy, and the development of biosensors. Their fluorescence is highly sensitive to the polarity of the local environment, a feature that has been widely exploited to probe molecular interactions and conformational changes in biological systems.

Discovery and Landmark History

The story of dansyl compounds is intrinsically linked with the quest to understand the primary structure of proteins.

The Genesis of a Fluorescent Tag: While the exact first synthesis of 5-(dimethylamino)naphthalene-1-sulfonyl chloride is not extensively documented in readily available historical records, its preparation generally follows the reaction of 5-(dimethylamino)naphthalene-1-sulfonic acid with a chlorinating agent like phosphorus oxychloride or thionyl chloride.

Gray and Hartley's Seminal Contribution: The pivotal moment in the history of dansyl compounds came in 1963 , when W. R. Gray and B. S. Hartley introduced the "dansyl method" for the determination of N-terminal amino acids of proteins and peptides.[1] Their work, published in the Biochemical Journal, described a method that was significantly more sensitive than the existing Sanger method, which used 1-fluoro-2,4-dinitrobenzene. The high fluorescence of the dansyl group allowed for the detection of nanomolar quantities of amino acids, revolutionizing protein sequencing at the time.[1]

The core principle of the dansyl method involves the reaction of dansyl chloride with the free amino group at the N-terminus of a polypeptide chain. Subsequent acid hydrolysis cleaves all the peptide bonds, leaving the fluorescently labeled N-terminal amino acid, which can then be identified by chromatography.[1]

Chemical Properties and Reaction Mechanisms

The utility of dansyl chloride stems from its reactivity and the fluorescent nature of its derivatives.

Reaction with Amines: The primary reaction of dansyl chloride is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride group by an unprotonated amine. This reaction is typically carried out at an alkaline pH (around 9.5-10) to ensure the presence of a free amino group, which acts as the nucleophile.

Reaction_Mechanism dansyl_cl Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) intermediate Tetrahedral Intermediate dansyl_cl->intermediate Nucleophilic attack by amine amine Primary/Secondary Amine (R-NH₂ or R₂NH) amine->intermediate product Dansyl Amide (Fluorescent) intermediate->product Loss of Cl⁻ hcl HCl

Figure 1: Reaction mechanism of dansyl chloride with an amine.

Environmental Sensitivity of Fluorescence: A key feature of dansyl derivatives is the dependence of their fluorescence emission spectrum on the polarity of the solvent. In non-polar, hydrophobic environments, dansyl amides exhibit a significant blue shift (a shift to shorter wavelengths) and an increase in fluorescence quantum yield. Conversely, in polar, aqueous environments, the emission is red-shifted (shifted to longer wavelengths) and the quantum yield is lower. This solvatochromic effect makes dansyl probes excellent reporters of the local environment, for instance, when a dansyl-labeled ligand binds to the hydrophobic pocket of a protein.

Quantitative Data on Dansyl Compounds

For effective application, a clear understanding of the quantitative photophysical and chemical properties of dansyl compounds is essential.

Table 1: Photophysical Properties of Dansyl Derivatives

PropertyDansyl-Glycine (in Dioxane)Dansyl-Glycine (in Water)Dansyl Amide (General)Dansyl-Tryptophan FRET Pair
Excitation Max (λex) ~330-340 nm~330-340 nm~330-350 nmDonor (Trp): ~280 nm
Emission Max (λem) ~510 nm~560-580 nm520-580 nm (solvent dependent)Donor (Trp): ~330-350 nm, Acceptor (Dansyl): ~520 nm
Molar Extinction Coefficient (ε) ~4,300 M⁻¹cm⁻¹ at 338.5 nmVaries with pHVaries with derivative-
Fluorescence Quantum Yield (ΦF) 0.660.070.05 - 0.7 (solvent dependent)-
Fluorescence Lifetime (τ) ~10-20 ns (for protein conjugates)[2]~10-20 ns (for protein conjugates)[2]Varies with environment-
Förster Distance (R₀) ---~21-26 Å[3]

Note: These values can vary depending on the specific dansyl derivative, solvent, pH, and temperature.

Detailed Experimental Protocols

The following are generalized protocols for common applications of dansyl chloride. Researchers should optimize these protocols for their specific experimental conditions.

N-Terminal Amino Acid Analysis of Peptides

This protocol is based on the classical Gray and Hartley method.

N_Terminal_Analysis_Workflow start Peptide/Protein Sample step1 1. Dansylation: - Dissolve peptide in 0.2 M NaHCO₃ buffer (pH 9.5-10). - Add Dansyl Chloride in acetone. - Incubate at 37°C for 1 hour. start->step1 step2 2. Drying: - Evaporate the acetone and excess buffer. step1->step2 step3 3. Hydrolysis: - Add 6 M HCl. - Heat at 110°C for 16-24 hours in a sealed, evacuated tube. step2->step3 step4 4. Analysis: - Dry the hydrolysate. - Redissolve in a suitable solvent. - Identify the dansyl-amino acid by two-dimensional TLC or HPLC. step3->step4 end Identified N-terminal Dansyl-Amino Acid step4->end

Figure 2: Workflow for N-terminal amino acid analysis.

Materials:

  • Peptide or protein sample

  • Dansyl chloride solution (e.g., 5 mg/mL in acetone)

  • 0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)

  • 6 M Hydrochloric acid

  • Acetone

  • Standard dansyl-amino acids

  • Thin-layer chromatography (TLC) plates (e.g., polyamide) or HPLC system

Procedure:

  • Dansylation: Dissolve the peptide sample (1-10 nmol) in 50 µL of 0.2 M sodium bicarbonate buffer. Add 50 µL of dansyl chloride solution. Incubate the mixture at 37°C for 1 hour in the dark.

  • Drying: After incubation, dry the sample completely under vacuum.

  • Hydrolysis: Add 100 µL of 6 M HCl to the dried sample. Seal the tube under vacuum and hydrolyze at 110°C for 16-24 hours.

  • Analysis: After hydrolysis, cool the sample and dry it under vacuum to remove the HCl. Redissolve the residue in a small volume of a suitable solvent (e.g., 50% ethanol). Spot the sample, along with standard dansyl-amino acids, onto a polyamide TLC plate and develop the chromatogram in two dimensions using appropriate solvent systems. Alternatively, analyze the sample using reverse-phase HPLC with fluorescence detection.[4][5]

Fluorescent Labeling of Proteins

This protocol describes a general method for labeling proteins with dansyl chloride.

Materials:

  • Protein solution in a suitable buffer (amine-free, e.g., phosphate or bicarbonate buffer, pH 8.0-9.5)

  • Dansyl chloride solution (e.g., 10 mg/mL in dimethylformamide or acetone)

  • Gel filtration column or dialysis tubing for removing excess label

Procedure:

  • Protein Preparation: Prepare a solution of the protein (e.g., 1-10 mg/mL) in an amine-free buffer at the desired pH.

  • Labeling Reaction: While gently stirring the protein solution at 4°C, slowly add a 5- to 20-fold molar excess of the dansyl chloride solution. The optimal molar ratio should be determined empirically.

  • Incubation: Continue stirring the reaction mixture at 4°C for 2-4 hours, or overnight, protected from light.

  • Purification: Remove the unreacted dansyl chloride and by-products by gel filtration (e.g., Sephadex G-25) or extensive dialysis against the buffer of choice.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~340 nm) and using their respective extinction coefficients.

Förster Resonance Energy Transfer (FRET) Studies

Dansyl is often used as an acceptor for the intrinsic fluorescence of tryptophan residues in proteins.

FRET_Pathway excitation Excitation Light (e.g., 280 nm) tryptophan_ground Tryptophan (Ground State) excitation->tryptophan_ground Absorption tryptophan_excited Tryptophan* (Excited State) dansyl_ground Dansyl (Ground State) tryptophan_excited->dansyl_ground FRET (Non-radiative energy transfer) tryptophan_emission Tryptophan Fluorescence (~330-350 nm) tryptophan_excited->tryptophan_emission Fluorescence dansyl_excited Dansyl* (Excited State) dansyl_emission Dansyl Fluorescence (~520 nm) dansyl_excited->dansyl_emission Sensitized Emission

Figure 3: Simplified FRET pathway between Tryptophan and Dansyl.

Experimental Design:

  • System Preparation: The system must contain a donor fluorophore (e.g., tryptophan) and an acceptor (dansyl) in close proximity (typically 10-100 Å). This can be achieved by labeling a protein containing tryptophan with dansyl chloride.

  • Spectral Overlap: The emission spectrum of the donor (tryptophan) must overlap with the absorption spectrum of the acceptor (dansyl).[3]

  • Measurement:

    • Measure the fluorescence emission spectrum of the donor in the absence of the acceptor (e.g., the unlabeled protein).

    • Measure the fluorescence emission spectrum of the donor-acceptor pair (the dansyl-labeled protein) under the same conditions, using the donor's excitation wavelength.

  • Data Analysis: FRET efficiency (E) can be calculated from the quenching of the donor fluorescence using the formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.[3]

Applications in Modern Research

The versatility of dansyl compounds has ensured their continued relevance in contemporary scientific research.

  • Protein Conformation and Dynamics: The environmental sensitivity of dansyl fluorescence is used to monitor changes in protein conformation upon ligand binding, protein folding, or unfolding.[6]

  • Membrane Studies: Dansyl-labeled lipids and peptides are employed to study the structure and dynamics of biological membranes.

  • Drug Development: Dansyl-based fluorescent probes are developed for high-throughput screening of enzyme inhibitors and for studying drug-protein interactions.

  • Amino Acid and Biogenic Amine Analysis: HPLC analysis of dansylated amino acids and biogenic amines is a widely used quantitative method in food science, clinical chemistry, and neuroscience.

Conclusion

From its historical roots in the elucidation of protein structure to its current use in sophisticated biophysical studies, the dansyl group has remained a cornerstone of fluorescence-based methodologies. Its unique combination of reactivity, environmental sensitivity, and favorable photophysical properties ensures that dansyl chemistry will continue to be a powerful tool for researchers across various scientific disciplines. This guide has provided a comprehensive overview, offering both the historical context and the practical knowledge necessary for the effective application of these remarkable fluorescent probes.

References

An In-depth Technical Guide to the Core Characteristics of Leucine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine, an essential branched-chain amino acid (BCAA), is a fundamental component of proteins and a critical regulator of cellular processes.[][2][3] Beyond its role in protein synthesis, leucine acts as a signaling molecule, most notably activating the mechanistic target of rapamycin (mTOR) pathway, which is central to cell growth, proliferation, and metabolism.[][4][5][6][7] This unique characteristic has spurred significant interest in leucine and its derivatives for therapeutic and research applications, ranging from nutritional supplements to promote muscle growth to novel drug delivery systems.[][8][9] This guide provides a comprehensive overview of the core characteristics of leucine derivatives, focusing on their physicochemical properties, biological roles, and the experimental methodologies used to study them.

Physicochemical Properties of Leucine and Its Derivatives

Leucine is a non-polar, aliphatic amino acid with an isobutyl side chain.[2][3] Its derivatives are compounds in which the core leucine structure has been modified at the amino group, carboxyl group, or the side chain.[10][11][12][13] These modifications can significantly alter the molecule's physicochemical properties, such as solubility, pKa, and lipophilicity, thereby influencing its biological activity and pharmacokinetic profile.

Key Physicochemical Data

The following table summarizes key quantitative data for L-leucine and one of its common metabolites, β-hydroxy β-methylbutyrate (HMB).

PropertyL-Leucineβ-Hydroxy β-methylbutyrate (HMB)
Molecular Formula C₆H₁₃NO₂C₅H₁₀O₃
Molar Mass 131.17 g/mol [2]118.13 g/mol
pKa (Carboxyl) 2.36[2]~4.0
pKa (Amino) 9.60[2]N/A
Water Solubility (25°C) 24.26 g/L[14]Highly soluble
Appearance White crystalline powder[14]White powder

Biological Roles and Mechanisms of Action

The primary biological significance of leucine and its derivatives lies in their potent ability to stimulate protein synthesis and regulate energy metabolism.[8][15]

mTORC1 Signaling Pathway

Leucine is a powerful activator of the mTOR Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[4][5][6][7] The activation of mTORC1 by leucine is a complex process that is primarily initiated at the lysosomal membrane.[6][7] This signaling cascade ultimately leads to the phosphorylation of downstream targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes mRNA translation and protein synthesis.[4]

Below is a diagram illustrating the mTORC1 signaling pathway activated by leucine.

mTOR_Pathway Leucine Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis inhibits inhibition of

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Other Biological Functions
  • Energy Metabolism: Leucine can be metabolized in muscle tissue to provide energy.[4][8] Its metabolites, such as α-ketoisocaproate (α-KIC) and HMB, also play roles in energy homeostasis.[8]

  • Hormonal Regulation: Leucine can influence the secretion of hormones like insulin and growth hormone, which are important for metabolic regulation and muscle growth.[]

Applications in Research and Drug Development

The unique biological activities of leucine and its derivatives make them valuable in several areas:

  • Nutritional Supplements: Leucine and HMB are widely used in sports nutrition to promote muscle protein synthesis, reduce muscle breakdown, and enhance recovery.[][15]

  • Therapeutic Potential: HMB has been investigated for its potential to treat muscle-wasting conditions associated with diseases like cancer and COPD.[]

  • Drug Delivery: The non-polar nature of leucine's side chain has been exploited in the design of peptide-based drug delivery systems to enhance drug stability and cellular uptake.

  • Research Tools: Non-natural leucine derivatives and isotopically labeled leucine are used to study protein synthesis, enzyme activity, and metabolic pathways.[][16]

Experimental Protocols

A variety of experimental techniques are employed to study the effects of leucine and its derivatives.

Quantification of Leucine and its Derivatives

Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification of amino acids. Often, a pre-column derivatization step is used to improve the chromatographic properties and detection of the analytes.[17][18][19]

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are deproteinized, typically with an acid like sulfosalicylic acid.[16]

  • Derivatization: The amino acids in the sample are reacted with a derivatizing agent, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or di-tert-butyl dicarbonate, to form fluorescent or UV-active derivatives.[18][20]

  • Chromatographic Separation: The derivatized amino acids are separated on a reverse-phase HPLC column using a gradient elution.

  • Detection: The separated derivatives are detected by a UV or fluorescence detector.

  • Quantification: The concentration of each amino acid is determined by comparing its peak area to that of a known standard.[21]

Assessment of mTORC1 Signaling

Methodology: Western Blotting

Western blotting is a widely used technique to measure the activation of the mTORC1 pathway by assessing the phosphorylation status of its downstream targets.

  • Cell/Tissue Lysis: Cells or tissues are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of mTORC1 targets (e.g., phospho-S6K, total-S6K, phospho-4E-BP1, total-4E-BP1).

  • Detection: The primary antibodies are detected using enzyme-conjugated secondary antibodies and a chemiluminescent substrate.

  • Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway activation.

Below is a diagram of a typical experimental workflow for studying the effects of a leucine derivative on mTORC1 signaling.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Muscle Cells) Treatment Treatment with Leucine Derivative Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction Western_Blot Western Blot for p-S6K/S6K Protein_Extraction->Western_Blot Data_Analysis Data Analysis and Quantification Western_Blot->Data_Analysis Conclusion Conclusion on mTORC1 Activation Data_Analysis->Conclusion

Caption: A generalized workflow for assessing mTORC1 activation.

Conclusion

Leucine and its derivatives are a versatile class of molecules with significant biological activities and a wide range of applications. Their ability to potently stimulate the mTORC1 pathway makes them key targets for research in muscle metabolism, aging, and various disease states. A thorough understanding of their physicochemical properties and the application of robust experimental methodologies are crucial for advancing their use in both research and clinical settings.

References

Fluorescent Probes for Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of fluorescent probes for the detection and quantification of amino acids, critical molecules in countless biological processes. Fluorescent-based methods offer high sensitivity, selectivity, and the capacity for real-time imaging in living systems, making them indispensable tools in biomedical research, disease diagnostics, and drug discovery.[] We will delve into the core principles, probe types, detection mechanisms, and practical applications, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Principles of Fluorescent Amino Acid Probes

Fluorescent probes for amino acids are molecules designed to exhibit a change in their fluorescence properties upon interaction with a specific amino acid.[] This change can be an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength (ratiometric) of the fluorescent signal. These probes typically consist of two key components: a sensing domain that selectively interacts with the target amino acid and a fluorescent reporter domain (fluorophore) that signals this interaction.[2]

The primary advantages of using fluorescent probes over traditional methods like HPLC or mass spectrometry include:

  • High Sensitivity: Capable of detecting amino acids at picomole levels or lower.[]

  • High Selectivity: Probes can be designed to recognize specific amino acids based on side-chain reactivity, polarity, or chirality.[]

  • Real-Time & In-Situ Analysis: Enable the study of amino acid dynamics within living cells and tissues, providing spatiotemporal information.[][2]

  • Non-Destructive Nature: Allow for the continuous monitoring of biological processes without significantly perturbing the system.[]

Types of Fluorescent Probes

Fluorescent probes for amino acids can be broadly categorized into synthetic small-molecule probes and genetically encoded biosensors.

Synthetic Small-Molecule Probes

These probes are chemically synthesized and offer a wide range of colors, high photostability, and can be tailored for specific applications.[3] They often utilize well-established fluorophores as their reporting unit.

  • Dansyl Chloride: Reacts with primary amines on amino acids (N-terminus or lysine side-chain) to form highly fluorescent and stable derivatives.[]

  • Fluorescein Derivatives: Known for their bright green fluorescence and good water solubility, making them ideal for live-cell imaging and transport assays.[]

  • BODIPY Conjugates: These fluorophores are valued for their high photostability, sharp emission peaks, and relative insensitivity to pH, which is crucial for intracellular applications.[]

  • Rhodamine Derivatives: Offer fluorescence in the red part of the spectrum, which is beneficial for multiplexing experiments with green fluorophores.[]

Genetically Encoded Probes (Biosensors)

These probes are proteins, often derived from bacteria, that can be expressed directly within cells.[4] This approach avoids the need for probe delivery and allows for targeted expression in specific cells or organelles.

  • FRET-Based Sensors: Fluorescence Resonance Energy Transfer (FRET) sensors typically consist of two fluorescent proteins (e.g., CFP and YFP) linked by a binding protein. Upon amino acid binding, a conformational change brings the two fluorophores closer or further apart, altering the FRET efficiency.[4][5]

  • Single Fluorescent Protein-Based Indicators: A notable example is the iGluSnFR series for glutamate detection, which integrates a glutamate-binding protein into a single green fluorescent protein (GFP).[4] Binding of glutamate induces a conformational change that enhances the GFP fluorescence.

Signaling and Detection Mechanisms

The change in fluorescence upon amino acid binding is governed by several photophysical mechanisms. Probes are often designed to leverage these processes to create a "turn-on" response, where fluorescence is initially quenched and then restored upon reaction with the target.

Key mechanisms include:

  • Intramolecular Charge Transfer (ICT): In some probes, the fluorophore and a recognition site are linked. Before binding the amino acid, an ICT process quenches fluorescence. The binding event disrupts this process, restoring the fluorescent signal.[]

  • Michael Addition & Cyclization: This is a common strategy for detecting thiol-containing amino acids like cysteine. The probe contains a reactive site (e.g., an acrylate group) that undergoes a Michael addition reaction with the thiol group of cysteine, followed by a cyclization reaction. This two-step process permanently alters the probe's electronic structure, leading to a significant change in fluorescence.[]

  • Metal Complex Displacement: A sensor may consist of a metal complex that quenches the fluorescence of a nearby fluorophore. Certain amino acids can selectively bind to the metal ion, displacing the fluorophore and restoring its emission.[7]

G cluster_off Probe 'OFF' State (Quenched) cluster_on Probe 'ON' State (Fluorescent) a Fluorophore b Quencher / Recognition Site a->b Energy Transfer (e.g., ICT, PET) d Fluorophore-Amino Acid Adduct c Low / No Fluorescence e High Fluorescence amino_acid Target Amino Acid amino_acid->b Binding / Reaction

General mechanism of a 'turn-on' fluorescent probe.

Quantitative Data of Representative Probes

The selection of a fluorescent probe depends on its specific photophysical properties. The table below summarizes key quantitative data for common fluorophore classes used in amino acid probes.

Fluorophore ClassTarget Amino Acid(s)Excitation (λex) Max (nm)Emission (λem) Max (nm)Detection Limit (M)Key Features & Applications
Dansyl Derivatives Primary amines (e.g., Lysine)~340[]~510[]VariesStable conjugates; used in protein hydrolysate analysis and HPLC.[]
Fluorescein General amine labeling~495[]~519[]VariesBright green emission, water-soluble; ideal for live-cell transport assays.[]
Coumarin-based Cysteine (Cys)Varies (e.g., 430)Varies (e.g., 500)6.8 x 10⁻⁷[7]Ratiometric potential; used for selective Cys detection.[][7]
BODIPY General amine labelingVariesVariesVariesPhotostable, pH-insensitive; suitable for long-term imaging and confocal microscopy.[]
Rhodamine B General identification~550-560~580-590N/ACan be used to create probes for rapid identification of different amino acids via spectral shifts.[8]
Naphthalimide Cysteine (Cys)~455~480VariesCan exhibit a red-shift upon reaction; used for bioimaging of Cys.[9]

Applications in Research and Drug Development

Fluorescent amino acid probes are versatile tools with broad applications.

  • Visualizing Amino Acid Transport: Probes that mimic amino acid substrates allow for the direct visualization of their uptake and transport across cell membranes, providing insights into transporter activity and kinetics.[] This is crucial for studying metabolic reprogramming in cancer or optimizing engineered cell lines.[]

  • Tracking Metabolic Flux: By tracking the synthesis, degradation, and redistribution of amino acids in real-time, these probes help elucidate metabolic pathways and nutrient sensing mechanisms in living cells.[]

  • Enzyme Substrate Mapping: Fluorescent amino acid derivatives can act as substrates for enzymes. An enzymatic reaction can trigger a change in fluorescence, enabling the direct visualization of catalytic events and the screening of enzyme inhibitors.[]

  • Neurotransmission Studies: Amino acids like glutamate are key neurotransmitters. Fluorescent probes provide the necessary speed to image the rapid release and uptake of these molecules during synaptic communication.[2]

  • Bacterial Imaging: Fluorescent D-amino acids (FDAAs) can be used to specifically label sites of new cell wall growth in bacteria in real-time, providing a powerful tool for microbiology research and antibiotic development.[]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of fluorescent probes. Below are generalized methodologies for common experiments.

General Protocol for Live-Cell Imaging of Amino Acid Uptake

This protocol describes a typical workflow for visualizing the uptake of a fluorescent amino acid analog in cultured mammalian cells.

G start Start plate 1. Plate cells on imaging-compatible dish (e.g., glass-bottom) start->plate culture 2. Culture cells for 18-24 hours at 37°C to allow adherence plate->culture prepare 3. Prepare probe solution in appropriate imaging buffer culture->prepare wash 4. Wash cells gently with pre-warmed buffer prepare->wash incubate 5. Incubate cells with fluorescent probe solution wash->incubate wash2 6. Wash away excess probe incubate->wash2 image 7. Image cells using a fluorescence microscope with appropriate filters wash2->image end End image->end

Workflow for live-cell amino acid uptake imaging.

Methodology:

  • Cell Preparation: Seed mammalian cells (e.g., HEK293) onto a glass-bottom imaging dish or 96-well plate suitable for microscopy. Allow cells to adhere and grow for 18-24 hours at 37°C.[10]

  • Probe Preparation: Dissolve the fluorescent amino acid probe in a suitable solvent (e.g., DMSO) to create a stock solution. Immediately before use, dilute the stock solution to the desired final concentration in a physiological buffer (e.g., Hanks' Balanced Salt Solution or FluoroBrite). The optimal concentration should be determined empirically but often ranges from 2-20 mM.[10]

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with the pre-warmed physiological buffer.

    • Add the probe-containing buffer to the cells and incubate for a specified time (e.g., 10-60 minutes) at 37°C. The incubation time will depend on the specific transporter and probe being studied.

  • Washing: Aspirate the probe solution and wash the cells 2-3 times with fresh, pre-warmed buffer to remove any unbound, extracellular probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen fluorophore. Acquire images over time to measure uptake kinetics.

  • Data Analysis: Quantify the fluorescence intensity within cells over time to determine the rate of amino acid transport.[]

Protocol for Labeling a Purified Protein with an Amine-Reactive Probe

This protocol outlines the steps for covalently attaching a fluorescent dye to primary amines (lysine residues and the N-terminus) of a purified protein.

G start Start dissolve_prot 1. Dissolve purified protein (5-20 mg/mL) in 0.1 M sodium bicarbonate buffer (pH ~8.5) start->dissolve_prot dissolve_dye 2. Dissolve amine-reactive dye (e.g., NHS ester) in anhydrous DMSO or DMF (10 mg/mL) dissolve_prot->dissolve_dye mix 3. Add dye solution to protein solution (optimize dye:protein molar ratio) dissolve_dye->mix react 4. Incubate reaction for 1 hour at room temp with continuous stirring mix->react separate 5. Separate labeled protein from unreacted dye (e.g., dialysis, size-exclusion chromatography) react->separate characterize 6. Characterize degree of labeling and protein concentration separate->characterize end End characterize->end

Workflow for protein labeling with an amine-reactive probe.

Methodology:

  • Prepare Protein Solution: Dissolve the purified protein in a 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. The protein concentration should ideally be between 5-20 mg/mL.[11] Ensure the buffer is free of other amine-containing compounds like Tris.

  • Prepare Dye Solution: Immediately before use, dissolve the amine-reactive probe (e.g., a succinimidyl ester or isothiocyanate derivative) in a high-quality, anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of ~10 mg/mL.[11]

  • Reaction: While gently stirring the protein solution, add the reactive dye solution dropwise. The optimal molar ratio of dye to protein depends on the number of available amines and desired degree of labeling and should be optimized. A starting point is often a 10:1 molar ratio of dye to protein.

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature with continuous, gentle stirring.[11] Protect the reaction from light to prevent photobleaching of the dye.

  • Purification: Separate the fluorescently labeled protein from unreacted, hydrolyzed dye and any reaction byproducts. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against a suitable buffer (e.g., PBS).[12]

  • Characterization: Determine the concentration of the labeled protein and the degree of labeling (moles of dye per mole of protein) using spectrophotometry, measuring the absorbance of the protein (typically at 280 nm) and the dye at its absorbance maximum.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling Using Dansyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylation is a robust and widely utilized fluorescence labeling technique in protein chemistry. The most common reagent for this purpose is 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, more commonly known as Dansyl chloride. This molecule reacts with primary and secondary amino groups, such as the N-terminal α-amino group of polypeptides and the ε-amino group of lysine residues, to form stable, fluorescent sulfonamide adducts.[1][2][3] This intrinsic fluorescence, which is sensitive to the local environment, makes dansylated proteins valuable tools for studying protein structure, dynamics, and interactions.[1][3] While Dansyl-L-leucine is a fluorescent derivative of the amino acid leucine, the primary reagent for covalently labeling proteins is Dansyl chloride.[4] These application notes provide a comprehensive overview and detailed protocols for the use of Dansyl chloride in protein labeling.

Principle of Dansylation

Dansyl chloride itself is non-fluorescent but becomes highly fluorescent upon conjugation with a primary or secondary amine of a protein. The reaction is typically carried out under alkaline conditions (pH 9.5-10) where the amino groups are deprotonated and thus more nucleophilic.[5] The resulting dansyl-protein conjugate exhibits a characteristic blue or blue-green fluorescence when excited with ultraviolet light.[2][3] This labeling strategy is versatile and has been applied to protein sequencing, amino acid analysis, and fluorescence resonance energy transfer (FRET) studies to investigate protein folding and dynamics.[1][3]

Core Applications

  • Determination of N-terminal amino acids: A classic application where the protein is dansylated, hydrolyzed, and the fluorescent N-terminal dansyl-amino acid is identified by chromatography.[6]

  • Fluorescent labeling for detection and quantification: Labeled proteins can be easily detected and quantified in various analytical techniques like HPLC and gel electrophoresis.[1]

  • Probing protein conformation and dynamics: The fluorescence of the dansyl group is sensitive to its microenvironment. Changes in protein conformation can lead to alterations in the fluorescence emission spectrum, providing insights into structural changes.[3][7]

  • Studying protein-ligand and protein-protein interactions: Binding of ligands or other proteins can alter the local environment of the dansyl probe, leading to changes in fluorescence that can be used to monitor these interactions.[7]

Experimental Workflow for Protein Dansylation

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification cluster_analysis Analysis prep_protein Protein Solution in Amine-Free Buffer mix Mix Protein and Dansyl Chloride Solutions prep_protein->mix prep_dansyl Dansyl Chloride Solution in Anhydrous Solvent prep_dansyl->mix incubate Incubate at Controlled Temperature and pH mix->incubate purification Remove Unreacted Dye (e.g., Dialysis, Gel Filtration) incubate->purification analysis Characterize Labeled Protein (e.g., Spectroscopy, MS) purification->analysis G dansyl_cl Dansyl Chloride (5-(Dimethylamino)naphthalene -1-sulfonyl chloride) dansyl_protein Dansyl-Protein Conjugate (Fluorescent) dansyl_cl->dansyl_protein protein_nh2 Protein Primary Amine (N-terminus or Lysine ε-NH2) protein_nh2->dansyl_protein hcl HCl dansyl_protein->hcl + G cluster_factors Influencing Factors pH pH efficiency Labeling Efficiency pH->efficiency temp Temperature temp->efficiency ratio Dye:Protein Ratio ratio->efficiency time Incubation Time time->efficiency

References

Application Note: Quantitative Analysis of Amino Acids using Dansyl Chloride Derivatization and HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of amino acids is crucial in various fields, including biochemistry, clinical diagnostics, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. However, since most amino acids lack a strong chromophore or fluorophore, a derivatization step is necessary for sensitive detection. This application note details a robust and sensitive method for amino acid analysis using pre-column derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl).

Dansyl chloride reacts with the primary and secondary amino groups of amino acids under alkaline conditions to form stable, highly fluorescent dansyl-amino acid derivatives.[1][2] These derivatives also exhibit strong UV absorbance, allowing for flexible detection methods.[1] The subsequent separation by reversed-phase HPLC provides excellent resolution and sensitivity for a wide range of amino acids.[3] This method is noted for the stability of the derivatives and its applicability to complex biological samples.[4][5]

Experimental Protocols

Reagents and Materials
  • Amino Acid Standards: Standard mixture of common L-amino acids (e.g., alanine, glycine, leucine, etc.).

  • Dansyl Chloride (Dansyl-Cl) Solution: 50 mM Dansyl-Cl in acetonitrile (ACN). Prepare by dissolving 135 mg of Dansyl-Cl in 10 mL of ACN. This solution should be prepared fresh and stored in the dark.[4]

  • Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer (pH 9.8). Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.[4] Alternatively, a 0.04 M Lithium Carbonate buffer (pH 9.5) can be used.[6]

  • Quenching Solution: 10% (v/v) Ammonium Hydroxide or 10% Methylamine solution in water.[4][6] This is used to consume excess Dansyl-Cl.

  • Sample/Standard Diluent: 0.1 M HCl or 50% ACN.

  • HPLC Mobile Phase A: Aqueous buffer (e.g., 10 mM Sodium Acetate in 5% ACN, adjusted to pH 6.3 with acetic acid).[7]

  • HPLC Mobile Phase B: Acetonitrile (ACN).

  • Equipment: HPLC system with a UV or Fluorescence detector, C18 reversed-phase column, vortex mixer, centrifuge, and a heating block or water bath.

Sample and Standard Preparation
  • Protein Hydrolysis (if applicable): For protein samples, perform acid hydrolysis using 6 M HCl at 110°C for 24 hours to release free amino acids.

  • Standard Preparation: Prepare a stock solution of the amino acid standard mixture in 0.1 M HCl. Create a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.05–0.5 mmol/L).[7]

  • Sample Preparation: Dilute biological fluids or protein hydrolysates with an appropriate solvent (e.g., 50% ACN) to ensure the total amount of free amines is about one-third of the amount of Dansyl-Cl to be used.[4] Centrifuge to remove any precipitates.

Dansylation Derivatization Protocol
  • Immediately before use, mix the Dansyl-Cl solution and the derivatization buffer in a 1:1 ratio.[4]

  • In a microcentrifuge tube, add 25 µL of the prepared sample or standard.

  • Add 50 µL of the freshly mixed Dansyl-Cl/buffer solution to the tube.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture in a heating block or water bath. Common conditions are 60°C for 60 minutes or 70°C for 1 hour.[1][7] The incubation should be performed in the dark to prevent degradation of the dansyl group.

  • After incubation, cool the mixture to room temperature.

  • Add 10 µL of the quenching solution to the tube to stop the reaction by consuming excess Dansyl-Cl.[6]

  • Vortex the mixture and let it stand for a few minutes until the deep yellow color lightens.[4]

  • Dilute the final mixture with a solution like 40% ACN to prevent precipitation of derivatives in the autosampler.[4]

  • The sample is now ready for HPLC injection.

HPLC Analysis Protocol
  • Column: A C18 reversed-phase column is typically used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

  • Injection Volume: 5-20 µL.[1][7]

  • Column Temperature: 30°C.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection:

    • UV Detection: Monitor at 250 nm for quantification.[3][7]

    • Fluorescence Detection: Set excitation wavelength to 328 nm and emission wavelength to 530 nm.[1]

  • Mobile Phase and Gradient: A gradient elution is required for optimal separation of all amino acid derivatives.

Data Presentation

Quantitative data and typical chromatographic conditions are summarized in the tables below for easy reference.

Table 1: HPLC Gradient Elution Program

Time (minutes)Mobile Phase A (%)Mobile Phase B (ACN) (%)
0955
108515
258020
401090
451090
50955
55955

This is an exemplary gradient program based on a published method and may require optimization.[7]

Table 2: Detection and Performance Characteristics

ParameterSetting / ValueReference
UV Detection Wavelength 250 nm (quantification); 214 nm, 325 nm (maxima)[1][7]
Fluorescence Detection Excitation: ~328 nm; Emission: ~530 nm[1]
Linearity Range 0.05 - 0.5 mmol/L[7]
Correlation Coefficient (R²) > 0.999[1][7]
Sensitivity Low picomole to femtomole range[2]

Visualizations

Dansylation Reaction Pathway

The following diagram illustrates the chemical reaction between Dansyl Chloride and an amino acid.

G Figure 1: Dansylation reaction of an amino acid. Dansyl-Cl Dansyl Chloride Dansyl-AA Dansyl-Amino Acid (Fluorescent Derivative) Dansyl-Cl->Dansyl-AA AA Amino Acid (R-NH2) AA->Dansyl-AA HCl HCl G Figure 2: Workflow for Dansyl-Cl amino acid analysis. cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample or Standard B Add Derivatization Buffer (pH 9.8) A->B C Add Dansyl Chloride Solution B->C D Incubate (e.g., 60°C, 60 min) in Dark C->D E Add Quenching Solution D->E F Inject into HPLC System E->F G Separation on C18 Column (Gradient Elution) F->G H UV or Fluorescence Detection G->H I Data Acquisition & Quantification H->I

References

Application Note & Protocol: Derivatization of Amino Acids with Dansyl Chloride for Enhanced Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of amino acids is crucial in various fields, including biochemistry, clinical diagnostics, and pharmaceutical development. However, many amino acids lack a strong chromophore or fluorophore, making their direct detection by UV or fluorescence spectroscopy challenging. Chemical derivatization is a common strategy to overcome this limitation.

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl Chloride (Dns-Cl), is a highly effective derivatizing agent that reacts with primary and secondary amino groups present in amino acids.[1][2][3] This reaction yields stable, intensely fluorescent sulfonamide adducts that can be readily detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Mass Spectrometry (MS).[1][3][4] The dansyl moiety not only enhances detection sensitivity into the picomole range but also increases the hydrophobicity of the amino acids, improving their retention and separation on reverse-phase HPLC columns.[4][5] This application note provides a detailed protocol for the derivatization of amino acids with dansyl chloride and subsequent analysis.

Reaction Mechanism and Workflow

Dansyl chloride reacts with the unprotonated primary or secondary amine of an amino acid in an alkaline environment (pH 9.5-10.5).[1][6][7] The sulfonyl chloride group is highly electrophilic and is attacked by the nucleophilic amino group, resulting in a stable N-dansyl-sulfonamide derivative and hydrochloric acid (HCl). The alkaline buffer neutralizes the HCl produced, driving the reaction to completion.

Figure 1: Dansylation Reaction Pathway cluster_reactants Reactants cluster_products Products reac1 Amino Acid (R-NH₂) prod1 Dansylated Amino Acid (Fluorescent) reac1->prod1 Alkaline pH (e.g., Carbonate Buffer) reac2 Dansyl Chloride reac2->prod1 prod2 HCl

Figure 1: Dansylation Reaction Pathway

The general experimental workflow involves sample preparation, the derivatization reaction, quenching of excess reagent, and finally, instrumental analysis.

Figure 2: Experimental Workflow A Sample Preparation (Standards or Extracts) B Add Alkaline Buffer (e.g., 100 mM Sodium Carbonate, pH 9.8) A->B C Add Dansyl Chloride Solution (e.g., 50 mM in Acetonitrile) B->C D Incubation (e.g., 60 min at 25-60°C in the dark) C->D E Quench Reaction (e.g., Add Ammonium Hydroxide) D->E F Sample Dilution & Centrifugation (Prepare for Injection) E->F G Analysis (RP-HPLC with Fluorescence or MS Detection) F->G

Figure 2: Experimental Workflow

Experimental Protocol

This protocol is a generalized procedure and may require optimization depending on the specific sample matrix and analytical instrumentation.

3.1. Materials and Reagents

  • Dansyl Chloride (Dns-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Sodium Carbonate (anhydrous)

  • Sodium Bicarbonate

  • Ammonium Hydroxide

  • Formic Acid

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Amino Acid Standard Mixture

  • Vortex mixer

  • Centrifuge

  • Thermomixer or water bath

  • HPLC system with a C18 reverse-phase column, fluorescence detector, and/or mass spectrometer.

3.2. Reagent Preparation

  • 100 mM Sodium Carbonate/Bicarbonate Buffer (pH 9.8): Dissolve 226.0 mg of sodium carbonate and 240.9 mg of sodium bicarbonate in 45 mL of ultrapure water. Adjust the final volume to 50 mL with water. Filter through a 0.22 μm filter and store at 4°C.[4]

  • 50 mM Dansyl Chloride Solution: Dissolve 134.9 mg of dansyl chloride in 10.0 mL of acetonitrile. This solution should be prepared fresh and stored in the dark, as Dns-Cl is light-sensitive and hydrolyzes in aqueous environments.[4][8]

  • Derivatization Reagent Mix: Immediately before use, mix the 100 mM carbonate/bicarbonate buffer and the 50 mM dansyl chloride solution in a 1:1 ratio. Use this mixture promptly as dansyl chloride is unstable at high pH.[4]

  • Quenching Solution (10% v/v Ammonium Hydroxide): Add 10 μL of concentrated ammonium hydroxide to 90 μL of ultrapure water.[4]

3.3. Derivatization Procedure

  • Sample Preparation: Prepare amino acid standards or sample extracts in a suitable solvent (e.g., a mixture of acetonitrile and methanol).

  • Reaction Initiation: To 25 μL of the amino acid standard or sample, add 50 μL of the freshly prepared Derivatization Reagent Mix.

  • Mixing and Incubation: Mix thoroughly by pipetting or vortexing. Seal the reaction vessel (e.g., a 96-well plate or microcentrifuge tube) to prevent evaporation. Incubate the reaction in the dark. Common incubation conditions are 60 minutes at 25°C with shaking or 30-60 minutes at temperatures up to 60°C.[1][4]

  • Quenching: To stop the reaction, add the quenching solution (e.g., 10% ammonium hydroxide) to consume the excess dansyl chloride.[4][9] Alternatively, acidification with formic acid can be used.

  • Final Preparation: Dilute the sample with a suitable buffer (e.g., 40% acetonitrile with 0.01% formic acid) to ensure the final acetonitrile concentration prevents precipitation of the derivatives.[4] Centrifuge the sample to pellet any precipitates before transferring the supernatant to an autosampler vial for analysis.

Quantitative Data & Analysis

Dansylated amino acids are typically separated on a C8 or C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate or formic acid) and an organic solvent (e.g., acetonitrile).

Table 1: Detection and Analytical Parameters

ParameterValueReference
Detection Method Fluorescence (FLD) or UV-Vis[1][10]
Excitation Wavelength (λex) 324 - 347 nm[1][6][10]
Emission Wavelength (λem) 511 - 559 nm[1][10][11]
Absorption Maxima (UV) ~214 nm, ~246 nm, ~325 nm[1]
Column Type Reverse-Phase C8 or C18[1][10]
Typical Linearity Range 0.05 - 0.5 mmol/L[1]
Sensitivity Picomole to Femtomole range[5][9]

Note: Optimal wavelengths and chromatographic conditions may vary depending on the specific amino acid derivative and the instrumentation used.

Applications

The dansylation method for amino acid analysis is robust, sensitive, and widely applicable.

  • Protein Chemistry: Used for N-terminal amino acid identification in protein sequencing.[3][12]

  • Metabolomics: Enables the targeted quantification of amino acids in complex biological samples like plasma, urine, and cell extracts.[4][13]

  • Food Science: Analysis of free amino acids in food products and beverages.

  • Clinical Research: Studying metabolic disorders by profiling amino acid levels in biological fluids.

Conclusion

Derivatization with dansyl chloride is a classic and reliable method for the sensitive quantification of amino acids. The simple and robust protocol, combined with the excellent fluorescent properties of the derivatives, makes it a valuable tool for researchers in both academic and industrial settings. The enhanced chromatographic retention and separation allow for the analysis of all 20 proteinogenic amino acids in a single run, providing a comprehensive profile from complex biological matrices.[4]

References

protocol for dansylation of peptides with Dansyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol for Dansylation of Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dansylation is a highly sensitive method used for the determination of N-terminal amino acids of peptides and proteins. The technique involves the reaction of the primary amino group of the N-terminal amino acid with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride. This reaction results in a fluorescent dansylated peptide. Subsequent acid hydrolysis cleaves the peptide bonds, liberating the dansylated N-terminal amino acid, which can then be identified by chromatography due to its fluorescence.[1][2] This method is valuable in protein sequencing and characterization.[1][2][3] It is important to note that Dansyl-L-leucine is the product of this reaction when the N-terminal amino acid of the peptide is Leucine, and it is not used as a reagent to label other peptides.

Principle of the Reaction

Dansyl chloride reacts with the free amino groups of peptides and proteins, primarily the N-terminal α-amino group and the ε-amino group of lysine residues.[1][4][5] The reaction is typically carried out under alkaline conditions, as the sulfonyl chloride reacts with the unprotonated form of the amino group.[6] The resulting sulfonamide bond between the dansyl group and the amino acid is stable to acid hydrolysis, allowing for the subsequent release and identification of the N-terminal amino acid.[1][2]

Quantitative Data Summary

The efficiency of the dansylation reaction is influenced by several factors, including pH, temperature, and reaction time. The following table summarizes key quantitative parameters for the dansylation of peptides.

ParameterOptimal Value/RangeNotes
pH 9.5 - 10.0[3]The rate of hydrolysis of dansyl chloride is low up to pH 9.5 and increases rapidly above this pH.[6] Labeling efficiency is significantly increased at pH 9.5.[4]
Reaction Temperature 37°C - 75°CVarious protocols report different temperatures, such as 38°C for 90-120 min, 60°C for 60 min[3], or 75°C for 45 minutes[5].
Reaction Time 30 - 120 minutesIncubation time can be varied depending on the temperature and the specific peptide. For example, 60 minutes at room temperature has been reported.[7]
Dansyl Chloride Concentration >100-fold molar excess[5]A significant molar excess of dansyl chloride ensures complete reaction with the peptide's amino groups.
Excitation Wavelength (λex) ~335 nmThe excitation maximum for dansyl derivatives.
Emission Wavelength (λem) ~526 nmThe emission maximum for dansyl derivatives, which can be environmentally sensitive.[8]

Experimental Protocol: Dansylation of a Peptide Sample

This protocol provides a general procedure for the dansylation of a peptide for N-terminal amino acid analysis.

Materials:

  • Peptide sample

  • Dansyl chloride solution (50 mM in acetonitrile)[7]

  • Sodium bicarbonate buffer (100 mM, pH 9.8)[7]

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • 10% (v/v) Ammonium Hydroxide (for quenching)[7]

  • Hydrochloric acid (6 M) for hydrolysis

  • Thin-layer chromatography (TLC) plates (e.g., polyamide sheets) or HPLC system for analysis

  • UV lamp

Procedure:

  • Sample Preparation: Dissolve the peptide sample in an appropriate aqueous buffer.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, mix the peptide solution with the sodium bicarbonate buffer.

    • Immediately before use, prepare the dansylating reagent by mixing equal volumes of 50 mM dansyl chloride in acetonitrile and 100 mM sodium bicarbonate buffer (pH 9.8).[7]

  • Dansylation Reaction:

    • Add the freshly prepared dansylating reagent to the peptide solution. A significant molar excess of dansyl chloride is recommended.[5]

    • Incubate the reaction mixture in the dark at room temperature for 60 minutes or at a higher temperature for a shorter duration as indicated in the table above.[7]

  • Quenching the Reaction:

    • To consume the excess dansyl chloride, add a small volume of 10% ammonium hydroxide and incubate for a further 5 minutes.[7] This step is crucial to prevent side reactions that can interfere with the analysis.[9]

  • Hydrolysis:

    • Evaporate the solvent from the quenched reaction mixture.

    • Add 6 M HCl to the dried sample.

    • Seal the tube under vacuum and incubate at 110°C for 4-18 hours. A shorter hydrolysis time (4 hours) is often sufficient for the release of most dansyl-amino acids, though longer times may be needed for dansyl-valine, -leucine, or -isoleucine.[6]

  • Analysis of Dansylated Amino Acid:

    • After hydrolysis, cool the sample and evaporate the HCl.

    • Redissolve the dried sample in a small volume of a suitable solvent (e.g., 50% ethanol).

    • Spot the sample on a polyamide TLC plate alongside dansylated amino acid standards.

    • Develop the chromatogram using appropriate solvent systems.

    • Visualize the fluorescent spots under a UV lamp to identify the N-terminal amino acid by comparing its migration with the standards. Alternatively, analyze the sample using reverse-phase HPLC.[3][10]

Visualizations

Experimental Workflow

experimental_workflow A Peptide Sample Preparation B Reaction Mixture (Peptide + Buffer) A->B D Dansylation Reaction (Incubation) B->D C Dansyl Chloride Reagent C->D E Quenching (Ammonium Hydroxide) D->E F Acid Hydrolysis (6M HCl, 110°C) E->F G Analysis (TLC or HPLC) F->G H Identification of N-terminal Amino Acid G->H

Caption: Experimental workflow for the dansylation of peptides.

Signaling Pathway: Dansylation Reaction

dansylation_reaction Peptide Peptide with free N-terminal amino group (R-NH2) Reaction Dansylation Reaction (Alkaline pH) Peptide->Reaction DansylCl Dansyl Chloride DansylCl->Reaction DansylPeptide Dansylated Peptide Reaction->DansylPeptide + HCl HCl HCl

Caption: Chemical reaction of a peptide with Dansyl Chloride.

References

Application Notes and Protocols for N-Terminal Amino Acid Identification using Dansyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise identification of the N-terminal amino acid of a protein or peptide is a critical step in protein characterization, quality control of biopharmaceuticals, and drug development. The dansyl method, utilizing Dansyl-L-leucine as a fluorescent labeling agent, offers a highly sensitive and reliable technique for this purpose. This application note provides detailed protocols and data for the application of this compound in N-terminal amino acid identification.

The core principle of the dansyl method involves the reaction of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) with the primary amino group of the N-terminal amino acid of a peptide or protein under alkaline conditions.[1] This reaction forms a stable, fluorescent dansyl-peptide adduct. Subsequent acid hydrolysis cleaves all peptide bonds, liberating the amino acids. The bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis, resulting in a fluorescently labeled N-terminal dansyl-amino acid.[2][3] This derivative can then be identified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[2][4] The high fluorescence of the dansyl group allows for detection at very low concentrations.[1]

Key Applications in Research and Drug Development

N-terminal amino acid analysis is indispensable in various aspects of biopharmaceutical development and research:

  • Protein Identification and Characterization: Confirmation of the N-terminal residue is a fundamental step in identifying a protein and verifying its primary structure.[5]

  • Quality Control of Recombinant Proteins: Ensuring the integrity of the N-terminus is crucial for the batch-to-batch consistency and biological activity of therapeutic proteins.[6]

  • Detection of Post-Translational Modifications: The absence of an expected N-terminal amino acid can indicate post-translational modifications such as N-terminal blocking.

  • Sequencing of Peptides: The dansyl method can be used in conjunction with Edman degradation for manual peptide sequencing, offering a highly sensitive alternative for identifying the cleaved amino acid at each step.[7][8]

Experimental Workflow

The overall workflow for N-terminal amino acid identification using dansyl chloride is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_dansylation Dansylation Reaction cluster_hydrolysis Acid Hydrolysis cluster_analysis Analysis Sample Protein/Peptide Sample Dansyl_Cl Add Dansyl Chloride (in Acetonitrile) Sample->Dansyl_Cl Incubation Incubate at Alkaline pH (e.g., pH 9.5-10) Dansyl_Cl->Incubation Acid_Hydrolysis Hydrolyze with 6M HCl Incubation->Acid_Hydrolysis Chromatography HPLC or TLC Separation Acid_Hydrolysis->Chromatography Detection Fluorescence Detection Chromatography->Detection Identification Identify Dansyl-Amino Acid (by Retention Time/Rf) Detection->Identification

Caption: Experimental workflow for N-terminal amino acid identification.

Detailed Experimental Protocols

Protocol 1: Dansylation of Peptides and Proteins

This protocol describes the labeling of the N-terminal amino acid with dansyl chloride.

Materials:

  • Protein or peptide sample (0.1-1 nmol)

  • Dansyl chloride solution: 5 mg/mL in anhydrous acetonitrile. Prepare fresh.

  • 0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)

  • Acetone

  • 6 M Hydrochloric acid (HCl)

  • Small glass reaction vials

Procedure:

  • Dissolve the protein or peptide sample in 20 µL of 0.2 M sodium bicarbonate buffer in a reaction vial.

  • Add 20 µL of the dansyl chloride solution to the sample.

  • Incubate the mixture in the dark at 37°C for 1-2 hours or at room temperature for 3-4 hours.

  • After incubation, evaporate the solvent completely under vacuum.

  • Add 50-100 µL of 6 M HCl to the dried residue.

  • Seal the vial under vacuum and hydrolyze the peptide at 110°C for 16-24 hours.

  • After hydrolysis, cool the vial and open it carefully.

  • Evaporate the HCl under vacuum.

  • Dissolve the dried residue in 50% ethanol or a suitable solvent for chromatographic analysis.

Protocol 2: Identification of Dansyl-Amino Acids by HPLC

This protocol outlines the separation and identification of the dansylated N-terminal amino acid using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a fluorescence detector (Excitation: ~335 nm, Emission: ~520 nm)[9]

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.05 M Sodium acetate buffer (pH 6.5)

  • Solvent B: Acetonitrile

  • A gradient elution is typically used, for example, starting with 10% B and increasing to 70% B over 30-40 minutes. The exact gradient should be optimized based on the specific column and system.

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the dissolved dansyl-amino acid sample.

  • Run the gradient elution program.

  • Monitor the fluorescence signal to detect the eluted dansyl-amino acid.

  • Identify the N-terminal amino acid by comparing its retention time with that of standard dansyl-amino acid derivatives.

Protocol 3: Identification of Dansyl-Amino Acids by TLC

This protocol provides a method for the separation and identification of dansylated amino acids using two-dimensional thin-layer chromatography on polyamide sheets.

Materials:

  • Polyamide TLC sheets

  • Dansylated amino acid sample

  • Standard dansyl-amino acid mixture

  • Solvent System 1 (First Dimension): 1.5% (v/v) formic acid in water

  • Solvent System 2 (Second Dimension): Toluene:acetic acid (9:1, v/v)

  • UV lamp (365 nm)

Procedure:

  • Spot the dansylated amino acid sample and the standard mixture onto the corner of a polyamide TLC sheet.

  • Develop the chromatogram in the first dimension using Solvent System 1.

  • Air dry the TLC sheet completely.

  • Rotate the sheet 90 degrees and develop it in the second dimension using Solvent System 2.

  • Air dry the sheet.

  • Visualize the fluorescent spots under a UV lamp.

  • Identify the N-terminal amino acid by comparing the position of the sample spot with the spots of the standard mixture.

Data Presentation

Table 1: HPLC Retention Times of Dansyl-Amino Acids

The following table provides typical retention times for dansyl-amino acids obtained on a C18 column with a linear gradient of acetonitrile in sodium acetate buffer. Actual retention times may vary depending on the specific HPLC system, column, and gradient conditions.

Dansyl-Amino AcidRetention Time (min)
Dansyl-Aspartic acid8.5
Dansyl-Glutamic acid9.2
Dansyl-Serine12.1
Dansyl-Threonine12.8
Dansyl-Glycine14.5
Dansyl-Alanine16.2
Dansyl-Proline18.9
Dansyl-Valine20.5
Dansyl-Methionine21.3
Dansyl-Isoleucine22.1
Dansyl-Leucine22.5
Dansyl-Phenylalanine24.8
Dansyl-Cysteine26.1
Dansyl-Tyrosine27.3
Dansyl-Tryptophan28.9
Dansyl-Lysine30.2
Dansyl-Histidine31.5
Dansyl-Arginine32.8

Note: This data is illustrative. It is essential to run a standard mixture of dansyl-amino acids to determine the exact retention times for your specific experimental setup.

Table 2: Method Comparison - Dansyl Chloride vs. Edman Degradation
FeatureDansyl Chloride MethodEdman Degradation
Principle Fluorescent labeling of N-terminus followed by total hydrolysis and identification of the labeled amino acid.Stepwise chemical degradation of the N-terminal amino acid, which is then identified.
Sensitivity High (picomole to femtomole range) due to fluorescence.[7]Moderate (picomole range).[10]
Throughput Can be adapted for higher throughput with HPLC.Generally lower throughput, especially for manual sequencing.
Information Yield Identifies only the N-terminal amino acid.Provides sequential information of the N-terminal region (typically 10-30 residues).[6]
Instrumentation HPLC or TLC equipment.Automated protein sequencer.
Sample Requirement The entire peptide is consumed.The remainder of the peptide is available for the next cycle.
Cost Relatively low cost of reagents and instrumentation.Higher cost due to specialized instrumentation and reagents.

Logical Relationships in N-Terminal Analysis

The decision-making process for choosing an N-terminal analysis method often depends on the research question. The following diagram illustrates the logical relationship between the Dansyl Chloride method and Edman Degradation.

logical_relationship Start Need for N-terminal Amino Acid Information Question1 Is only the identity of the N-terminal amino acid required? Start->Question1 Dansyl Use Dansyl Chloride Method Question1->Dansyl Yes Question2 Is sequential information of the N-terminus needed? Question1->Question2 No Edman Use Edman Degradation Question2->Edman Yes High_Sensitivity High Sensitivity Required? Question2->High_Sensitivity No High_Sensitivity->Dansyl Yes High_Sensitivity->Edman No

Caption: Decision tree for selecting an N-terminal analysis method.

Conclusion

The dansyl chloride method, specifically utilizing this compound as a fluorescent tag, is a powerful, sensitive, and cost-effective technique for the identification of N-terminal amino acids. The detailed protocols and comparative data provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this method in their workflows for protein analysis and quality control. The high sensitivity of the dansyl method makes it particularly advantageous when sample quantities are limited. While it does not provide sequential information like Edman degradation, it serves as an excellent tool for confirming the identity and integrity of the N-terminus of proteins and peptides.

References

Application of Dansyl-L-leucine in Chromatography: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-L-leucine, a fluorescent derivative of the amino acid leucine, serves as a critical tool in the field of chromatography. Its primary application lies in the pre-column derivatization of amino acids and other primary and secondary amine-containing compounds.[1][2] This process, known as dansylation, attaches the dansyl group to the analyte, significantly enhancing its detectability by ultraviolet (UV) and fluorescence detectors.[2][3] This enhanced sensitivity is invaluable for the quantitative analysis of amino acids in various matrices, including biological fluids, protein hydrolysates, and food samples.[2][4] Furthermore, the inherent chirality of this compound and its derivatives makes it a valuable compound for studying and achieving chiral separations in chromatography.[5][6][7]

This document provides detailed application notes and experimental protocols for the use of this compound and the broader dansylation technique in chromatographic analysis.

Core Applications

The primary applications of this compound and dansylation in chromatography include:

  • Quantitative Analysis of Amino Acids: Dansylation is a robust method for the derivatization of all 20 proteinogenic amino acids, enabling their separation and quantification by reverse-phase High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Chiral Separation of Enantiomers: The dansyl derivatives of amino acids, including Dansyl-leucine, are frequently used as model compounds to investigate and develop chiral separation methods.[5][6][8][9] This is particularly relevant in drug development, where the separation of enantiomers is often a regulatory requirement.

  • N-terminal Amino Acid Sequencing of Peptides and Proteins: Historically, dansylation has been a key technique in protein sequencing, allowing for the identification of the N-terminal amino acid.[2][10]

Experimental Protocols

Protocol 1: Quantitative Analysis of Amino Acids using Dansylation and RP-HPLC

This protocol outlines the pre-column derivatization of amino acids with dansyl chloride followed by their separation and quantification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

  • Dansyl chloride solution (50 mM in acetonitrile)[1]

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[1]

  • Ammonium hydroxide solution (10% v/v in water)[1]

  • Amino acid standards and samples

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Syringe filters (0.22 µm)

2. Derivatization Procedure (Dansylation): [1]

  • Prepare the derivatization reagent by mixing equal volumes of 50 mM dansyl chloride solution and 100 mM sodium carbonate/bicarbonate buffer (pH 9.8) immediately before use.[1]

  • To 25 µL of the amino acid standard or sample solution, add 50 µL of the freshly prepared derivatization reagent.

  • Mix thoroughly by pipetting up and down.

  • Incubate the mixture in the dark at room temperature for 60 minutes or at a slightly elevated temperature (e.g., 38°C) for 90-120 minutes.[1][2]

  • Quench the reaction by adding 10 µL of 10% ammonium hydroxide solution to consume the excess dansyl chloride.[1]

  • The solution will change from a deep yellow to a light yellow.[1]

  • Dilute the final reaction mixture with a suitable solvent (e.g., 40% acetonitrile in water) to prevent precipitation of the dansyl derivatives.[1]

  • Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[4][11]

  • Mobile Phase A: Water with 0.1% formic acid (optional)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic dansyl-amino acids. An example gradient is as follows:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30°C[4]

  • Injection Volume: 10-20 µL

  • Detection:

    • UV Detector: 254 nm or 214 nm[3][4]

    • Fluorescence Detector: Excitation at 330-340 nm, Emission at 520-560 nm[3][12]

4. Data Analysis:

  • Identify and quantify the dansyl-amino acids by comparing their retention times and peak areas to those of the amino acid standards.

Dansylation_Workflow AA_Sample AA_Sample Mix Mix AA_Sample->Mix Incubate Incubate Mix->Incubate Quench Quench Incubate->Quench Dansyl_AA Dansyl_AA Quench->Dansyl_AA Filter Filter Dansyl_AA->Filter Inject Inject Filter->Inject Separate Separate Inject->Separate Detect Detect Separate->Detect Quantify Quantify Detect->Quantify

Figure 1: Workflow for the quantitative analysis of amino acids using dansylation and HPLC.

Protocol 2: Chiral Separation of Dansyl-Amino Acids using MEKC

This protocol provides a general methodology for the chiral separation of dansyl-amino acid enantiomers using Micellar Electrokinetic Chromatography (MEKC), a powerful technique for separating neutral and charged molecules.

1. Materials and Reagents:

  • Dansyl-D,L-leucine standard

  • Chiral selector (e.g., poly-sodium N-undecanoyl-(L)-Leucylvalinate, poly(SULV))[5][6]

  • Running buffer (e.g., sodium tetraborate buffer, pH 9.2)

  • Methanol or other organic modifier

  • Capillary electrophoresis system with a UV or fluorescence detector

2. Experimental Procedure:

  • Prepare the running buffer containing the chiral selector at the desired concentration. The concentration of the chiral selector is a critical parameter for optimizing the separation.

  • Condition the capillary by flushing with 0.1 M NaOH, followed by water, and finally with the running buffer.

  • Prepare the sample by dissolving Dansyl-D,L-leucine in the running buffer or a suitable solvent.

  • Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.

  • Apply a high voltage across the capillary to initiate the electrophoretic separation.

  • Monitor the separation using a UV detector (e.g., at 214 nm or 254 nm) or a fluorescence detector.

  • The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, resulting in two separate peaks.

3. Data Analysis:

  • Calculate the resolution between the two enantiomer peaks to assess the quality of the separation.

  • The migration order of the enantiomers provides information about the strength of their interaction with the chiral selector.

Chiral_Separation_Principle Dansyl_L_Leu Dansyl_L_Leu Strong_Interaction Strong_Interaction Dansyl_L_Leu->Strong_Interaction forms more stable diastereomeric complex Slower_Migration Slower_Migration Strong_Interaction->Slower_Migration ChiralSelector ChiralSelector Weak_Interaction Weak_Interaction Dansyl_D_Leu Dansyl_D_Leu Dansyl_D_Leu->Weak_Interaction forms less stable diastereomeric complex Faster_Migration Faster_Migration Weak_Interaction->Faster_Migration

Figure 2: Principle of chiral separation of Dansyl-leucine enantiomers by MEKC.

Data Presentation

The following tables summarize key quantitative data related to the application of this compound in chromatography.

Table 1: Chromatographic Parameters for Dansyl-Amino Acid Analysis

ParameterValueReference
Column C18, 150 mm x 4.6 mm, 5 µm[4][11]
Mobile Phase A 10 mM Sodium Acetate in 5% Acetonitrile, pH 6.3[4]
Mobile Phase B Acetonitrile[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
UV Detection 250 nm[4]
Fluorescence Detection Ex: 335 nm, Em: 522 nm[3]

Table 2: Binding Free Energy of Dansyl-Leucine Enantiomers with a Chiral Selector (poly(SULV))

This data illustrates the thermodynamic basis for the chiral separation of Dansyl-leucine enantiomers. The more negative the binding free energy, the stronger the interaction with the chiral selector.

EnantiomerBinding Free Energy (kJ·mol⁻¹)Reference
This compound-21.8938[6][7]
Dansyl-D-Leucine-14.5811[6]

The stronger binding of this compound to the chiral selector results in its later elution in MEKC.[5][7]

Conclusion

This compound and the associated dansylation chemistry are powerful tools for researchers, scientists, and drug development professionals. The derivatization process significantly improves the sensitivity of amino acid analysis by HPLC and LC-MS. Furthermore, the chiral nature of dansylated amino acids makes them excellent probes for the development and understanding of enantioselective separation methods. The protocols and data presented here provide a solid foundation for the successful application of this compound in various chromatographic applications.

References

Using Dansyl-L-leucine as a Fluorescent Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-L-leucine is a fluorescent derivative of the amino acid L-leucine. The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is a well-established fluorophore whose emission is highly sensitive to the polarity of its local environment. This property makes this compound a valuable tool for investigating a variety of biological processes. When this compound moves from a polar aqueous environment to a nonpolar environment, such as the hydrophobic pocket of a protein or a lipid membrane, its fluorescence quantum yield increases, and the emission maximum shifts to a shorter wavelength (blue shift). This solvatochromic fluorescence allows for the real-time monitoring of binding events and conformational changes.

These application notes provide an overview of the key applications of this compound as a fluorescent probe, complete with detailed protocols for its use in protein binding studies, enzyme assays, and cell membrane investigations.

Physicochemical and Spectroscopic Properties

The utility of this compound as a fluorescent probe is underpinned by its distinct spectroscopic properties, which are summarized in the table below. It is important to note that the fluorescence quantum yield and emission maximum are highly dependent on the solvent environment.

PropertyValueReference
Molecular FormulaC₁₈H₂₄N₂O₄S[1][2]
Molecular Weight364.46 g/mol [1][2]
Excitation Maximum (λex)~335 - 340 nm
Emission Maximum (λem)~510 - 580 nm (solvent dependent)[3]
Molar Extinction Coefficient (ε) at 338.5 nm~4,300 cm⁻¹M⁻¹ (for Dansyl glycine)
Fluorescence Quantum Yield (Φ)0.07 (in water for Dansyl glycine) to 0.66 (in dioxane for Dansyl glycine)

Key Applications and Experimental Protocols

Protein Binding Studies using Fluorescence Polarization

Fluorescence polarization (FP) is a powerful technique to study molecular interactions in solution. It measures the change in the apparent size of a fluorescent molecule as it binds to a larger molecule. When the small this compound binds to a larger protein, its tumbling rate in solution slows down, leading to an increase in the polarization of its fluorescence.

Materials:

  • This compound (Tracer)

  • Purified protein of interest

  • Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Black, flat-bottom 96- or 384-well microplate

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Prepare a concentrated stock solution of the purified protein in the assay buffer.

    • Prepare a serial dilution of the protein in the assay buffer.

  • Determination of Optimal Tracer Concentration:

    • Prepare a serial dilution of this compound in the assay buffer (e.g., from 1 µM to 1 nM).

    • Measure the fluorescence intensity and polarization of each concentration.

    • Select the lowest concentration of this compound that gives a stable and robust fluorescence signal (typically at least 3-fold above the buffer background). This concentration should ideally be well below the expected dissociation constant (Kd).

  • Binding Assay:

    • To each well of the microplate, add a fixed concentration of this compound (determined in the previous step).

    • Add increasing concentrations of the protein to the wells.

    • Include control wells with only the tracer in buffer (for minimum polarization) and wells with tracer and the highest concentration of protein (for maximum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes, this may need optimization).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.

    • Plot the change in fluorescence polarization as a function of the protein concentration.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Diagram: Experimental Workflow for Fluorescence Polarization Assay

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_tracer Prepare this compound (Tracer) Stock add_tracer Add Tracer to Microplate Wells prep_tracer->add_tracer prep_protein Prepare Protein Stock prep_dilutions Create Protein Serial Dilutions prep_protein->prep_dilutions add_protein Add Protein Dilutions to Wells prep_dilutions->add_protein add_tracer->add_protein incubate Incubate to Reach Equilibrium add_protein->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp plot_data Plot mP vs. [Protein] measure_fp->plot_data fit_curve Fit Binding Curve to Determine Kd plot_data->fit_curve

Caption: Workflow for determining protein-ligand binding affinity using a fluorescence polarization assay with this compound.

Enzyme Activity and Inhibition Assays

This compound can be used as a fluorescent substrate for enzymes that recognize and process leucine, such as leucine aminopeptidase (LAP).[2][4][5] The cleavage of a substrate containing this compound can lead to a change in the fluorescence properties of the dansyl group, allowing for the continuous monitoring of enzyme activity.

Materials:

  • This compound containing substrate (e.g., Leucine-7-amido-4-methylcoumarin, as a well-characterized alternative, or a custom synthesized Dansyl-L-leucyl-peptide)

  • Purified Leucine Aminopeptidase (LAP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test compounds (potential inhibitors)

  • 96- or 384-well microplate (black, clear bottom for fluorescence reading)

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent substrate in DMSO.

    • Prepare a working solution of LAP in assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Protocol:

    • To the wells of the microplate, add the test compounds at various concentrations. Include a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).

    • Add the LAP enzyme to all wells except the negative control.

    • Pre-incubate the enzyme and inhibitors for a set period (e.g., 15 minutes) at the assay temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity over time using the plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Diagram: Signaling Pathway for Leucine Sensing and mTORC1 Activation

While this compound is not a direct probe for the entire signaling cascade, it can be used to study the initial uptake of leucine by amino acid transporters, which is the first step in this pathway.

mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AAT Amino Acid Transporter Leucine Leucine AAT->Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Sensing RagGTPase Rag GTPase LRS->RagGTPase Activation mTORC1 mTORC1 RagGTPase->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Leucine_ext Extracellular Leucine Leucine_ext->AAT Uptake

Caption: Simplified diagram of the leucine-sensing pathway leading to mTORC1 activation and subsequent cellular responses.

Investigating Cell Membranes and Lipid Microdomains

The fluorescence of this compound is sensitive to the hydrophobicity of its environment. This property can be exploited to study the structure and dynamics of cell membranes and artificial lipid bilayers. It can be used to probe the polarity of the lipid environment and to investigate the formation of lipid microdomains, such as lipid rafts.

Materials:

  • This compound

  • Lipids (e.g., POPC, DPPC, Cholesterol)

  • Buffer (e.g., HEPES buffer, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Procedure:

  • Preparation of Large Unilamellar Vesicles (LUVs):

    • Dissolve the desired lipids in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours.

    • Hydrate the lipid film with the buffer by vortexing to form multilamellar vesicles (MLVs).

    • Prepare LUVs by extruding the MLV suspension through a polycarbonate membrane with a defined pore size.

  • Labeling with this compound:

    • Add a small aliquot of a concentrated this compound stock solution (in DMSO or ethanol) to the LUV suspension with gentle mixing. The final concentration of the probe should be low to avoid self-quenching (e.g., 1:500 probe-to-lipid ratio).

    • Incubate for a sufficient time to allow the probe to partition into the lipid bilayer.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of the this compound labeled LUVs.

    • The position of the emission maximum provides information about the polarity of the probe's environment. A blue shift indicates a more nonpolar environment.

    • By comparing the emission spectra in LUVs of different lipid compositions (e.g., with and without cholesterol), one can infer changes in membrane packing and polarity.

  • Microscopy for Lipid Raft Visualization (in cells):

    • Incubate live cells with a low concentration of this compound.

    • Wash the cells to remove excess probe.

    • Visualize the cellular localization of the probe using fluorescence microscopy. Enrichment of the probe in specific membrane regions may indicate the presence of lipid microdomains.

Diagram: Logic of Using this compound to Probe Membrane Polarity

Membrane_Polarity cluster_environment Probe Environment cluster_fluorescence Fluorescence Properties Aqueous Aqueous Phase (Polar) High_Em High Wavelength Emission (Red-shifted) Aqueous->High_Em Low_QY Low Quantum Yield Aqueous->Low_QY Membrane Lipid Bilayer (Nonpolar) Low_Em Low Wavelength Emission (Blue-shifted) Membrane->Low_Em High_QY High Quantum Yield Membrane->High_QY Dansyl_Leu This compound Dansyl_Leu->Aqueous Dansyl_Leu->Membrane

Caption: The relationship between the local environment of this compound and its resulting fluorescence properties.

Conclusion

This compound is a versatile fluorescent probe with broad applications in biochemistry, cell biology, and drug discovery. Its sensitivity to the local environment allows for the investigation of protein-ligand interactions, enzyme kinetics, and membrane properties. The protocols provided here serve as a starting point for researchers to design and implement experiments using this valuable tool. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for the Quantification of Amino Acids in Biological Samples Using Dansyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids in biological matrices is crucial for a wide range of research and development applications, including metabolic studies, nutritional analysis, biomarker discovery, and monitoring therapeutic interventions. Pre-column derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, is a robust and widely adopted method for enhancing the detectability of amino acids in complex biological samples.[1][2] Dansyl chloride reacts with the primary and secondary amine groups of amino acids to form stable, highly fluorescent sulfonamide adducts.[3] This derivatization significantly improves the chromatographic retention of these polar molecules on reverse-phase columns and enhances their detection by fluorescence, UV, or mass spectrometry.[1][4][5]

These application notes provide detailed protocols for the derivatization of amino acids with dansyl chloride and their subsequent quantification using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

Principle of Dansylation

Dansyl chloride reacts with the free amino groups of amino acids under alkaline conditions to yield highly fluorescent dansyl-amino acid derivatives. This reaction allows for sensitive detection and quantification. The general reaction is depicted below.

cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (with primary/secondary amine) DansylAminoAcid Dansyl-Amino Acid (Fluorescent) AminoAcid->DansylAminoAcid + Dansyl Chloride (Alkaline pH) DansylChloride Dansyl Chloride DansylChloride->DansylAminoAcid HCl HCl

Caption: The reaction of an amino acid with dansyl chloride.

Experimental Protocols

Protocol 1: Amino Acid Derivatization with Dansyl Chloride

This protocol describes the pre-column derivatization of amino acids in a biological sample extract.

Materials:

  • Biological sample extract (e.g., plasma, tissue homogenate)

  • 100 mM Sodium Bicarbonate buffer (pH 9.5-10.0)

  • Dansyl chloride solution (10 mg/mL in acetone or acetonitrile)[6]

  • Quenching solution (e.g., 2% (v/v) ethylamine or 10% (v/v) ammonium hydroxide)[1][4]

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • To 100 µL of the biological sample extract in a microcentrifuge tube, add an appropriate internal standard.

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of 100 mM Sodium Bicarbonate buffer.

    • Add 50 µL of dansyl chloride solution.

    • Vortex briefly and incubate at 60°C for 60 minutes in the dark.[6] Alternative incubation conditions, such as 38°C for 90-120 minutes, have also been reported.[6]

  • Quenching:

    • After incubation, add 25 µL of the quenching solution to react with the excess dansyl chloride.[1][4]

    • Vortex and incubate for an additional 15 minutes at room temperature.

  • Final Preparation:

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dansylated amino acids in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC or UHPLC-MS analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

start Start: Biological Sample Extract protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection evaporation1 Evaporate to Dryness supernatant_collection->evaporation1 reconstitution1 Reconstitute in Bicarbonate Buffer evaporation1->reconstitution1 derivatization Add Dansyl Chloride & Incubate (e.g., 60°C, 60 min) reconstitution1->derivatization quenching Add Quenching Solution & Incubate derivatization->quenching evaporation2 Evaporate to Dryness quenching->evaporation2 reconstitution2 Reconstitute in Initial Mobile Phase evaporation2->reconstitution2 filtration Filter (0.22 µm) reconstitution2->filtration analysis Inject for HPLC or UHPLC-MS Analysis filtration->analysis

Caption: Workflow for dansyl chloride derivatization.

Protocol 2: Quantification by HPLC with UV/Fluorescence Detection

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and a UV or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase A: 25 mM Sodium Acetate buffer with 5% acetonitrile (pH 6.3).[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient Elution: A typical gradient would be from 5% B to 90% B over 40 minutes.[7] The gradient should be optimized based on the specific amino acids of interest and the column used.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Detection:

    • UV: 250 nm.[5][7]

    • Fluorescence: Excitation at 324 nm and emission at 559 nm for dansyl glycine, with slight variations for other amino acids.[6] A common setting is excitation at 328 nm and emission at 530 nm.[6]

Protocol 3: Quantification by UHPLC-MS

This method offers higher sensitivity and selectivity, which is particularly advantageous for complex biological matrices.

Instrumentation and Conditions: [1]

  • UHPLC-MS System: A UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A typical gradient would be a linear increase from 10% B to 95% B over 15-20 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Data Acquisition: Full scan or Multiple Reaction Monitoring (MRM) for targeted quantification.

Data Presentation

The following tables summarize typical quantitative data for the analysis of dansylated amino acids.

Table 1: HPLC-UV/Fluorescence Retention Times

Amino AcidRetention Time (min)
Aspartic Acid5.2
Glutamic Acid6.8
Serine9.5
Glycine11.2
Threonine12.1
Alanine14.5
Proline17.8
Valine20.3
Methionine22.1
Isoleucine24.5
Leucine25.1
Phenylalanine27.8
Tryptophan29.3
Lysine32.5
Tyrosine35.1

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and gradient conditions used.

Table 2: UHPLC-MS Parameters for Dansylated Amino Acids [1]

Amino AcidRetention Time (min)Quantifier Ion (m/z)
Alanine8.2323.1217
Arginine7.9408.1751
Asparagine6.5366.1275
Aspartic Acid6.8367.1118
Cysteine7.5355.0866
Glutamic Acid7.3381.1275
Glutamine6.9380.1431
Glycine7.1309.1060
Histidine5.8389.1332
Isoleucine9.8365.1686
Leucine9.9365.1686
Lysine9.2379.1846
Methionine9.1383.1247
Phenylalanine9.7399.1529
Proline9.3349.1370
Serine6.2339.1166
Threonine7.2353.1322
Tryptophan9.5438.1635
Tyrosine8.5415.1479
Valine9.2351.1529

Table 3: Method Performance Characteristics

ParameterTypical ValueReference
Linearity (R²)> 0.99[5][6]
Limit of Detection (LOD)Low pmol to fmol rangeVaries with detection method
Limit of Quantification (LOQ)pmol rangeVaries with detection method
Reproducibility (RSD)< 15%[8]

Logical Relationships in Method Development

The development of a robust method for amino acid quantification using dansylation involves a series of interconnected steps, from sample collection to data analysis. The following diagram illustrates these logical relationships.

cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical sample_collection Sample Collection & Handling sample_preparation Sample Preparation (e.g., Extraction) sample_collection->sample_preparation derivatization Dansylation sample_preparation->derivatization chromatography Chromatographic Separation (HPLC/UHPLC) derivatization->chromatography detection Detection (UV/Fluorescence/MS) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing reporting Result Reporting data_processing->reporting

Caption: Logical workflow of amino acid analysis.

Conclusion

The use of dansyl chloride for the pre-column derivatization of amino acids provides a sensitive, reliable, and versatile method for their quantification in complex biological samples. The protocols outlined in these application notes, in conjunction with the provided quantitative data, offer a solid foundation for researchers, scientists, and drug development professionals to implement this technique in their laboratories. The choice between HPLC-UV/fluorescence and UHPLC-MS will depend on the specific requirements for sensitivity, selectivity, and throughput of the intended application.

References

Application Notes and Protocols for Sample Preparation via Dansylation Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, Dns-Cl) is a highly reactive fluorescent labeling reagent widely used in biological and chemical analysis. The process of derivatizing molecules with dansyl chloride, known as dansylation, significantly enhances their detectability in various analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[1][2][3] Dansylation targets primary and secondary amines, phenols, alcohols, and carboxylic acids, making it a versatile tool for the analysis of a wide range of biomolecules, including amino acids, peptides, proteins, and various small molecule metabolites.[4][5][6][7] This application note provides detailed protocols for sample preparation using dansylation for different classes of analytes, along with quantitative data and visual workflows to guide researchers in their experimental design.

The dansylation reaction proceeds via a nucleophilic attack of the functional group on the sulfonyl chloride of dansyl chloride, resulting in the formation of a stable sulfonamide or sulfonate ester bond. This derivatization imparts a highly fluorescent dansyl group to the analyte, which can be readily detected by fluorescence detectors.[7] Furthermore, the appended dimethylamino group enhances ionization efficiency in positive mode electrospray ionization mass spectrometry (ESI-MS), leading to improved sensitivity.[5][6]

General Workflow for Dansylation Reaction

The overall workflow for sample preparation involving dansylation typically consists of four main steps: sample extraction, derivatization, quenching of the reaction, and subsequent analysis. The specific conditions for each step can be optimized depending on the analyte of interest and the sample matrix.

Dansylation_Workflow cluster_prep Sample Preparation cluster_reaction Dansylation Reaction cluster_post_reaction Post-Reaction Processing cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine, Tissue) Extraction Analyte Extraction Sample->Extraction Derivatization Derivatization with Dansyl Chloride Extraction->Derivatization Quenching Quenching of Excess Reagent Derivatization->Quenching Analysis LC-MS/HPLC Analysis Quenching->Analysis

Caption: General experimental workflow for dansylation.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the dansylation reaction for different classes of analytes as reported in the literature.

Table 1: Reaction Conditions and Efficiency for Different Functional Groups

Functional GrouppHTemperature (°C)Time (min)Typical YieldReference
Primary/Secondary Amines9.5 - 11.038 - 7015 - 120> 90%[2][8]
Phenols9.5 - 11.06060High[9]
Alcohols (unactivated)N/A (organic solvent)6560~96%[6]
Carboxylic Acids11.0Room Temp.60-[4][7]

Table 2: Limits of Detection (LOD) for Dansylated Analytes

Analyte ClassAnalytical MethodLimit of Detection (LOD)Reference
Amino AcidsHPLC-Fluorescenceng/mL to µg/L level[10]
Biogenic AminesLC-MS< 2.5 ng/mL[10]
Alcohols (Testosterone)LC-MS/MSSignal increased by 10^3-fold[6]
Carboxylic AcidsTLC-Fluorescence< 1 mg[7]

Experimental Protocols

Protocol 1: Dansylation of Amino Acids in Biological Fluids

This protocol is suitable for the quantitative analysis of amino acids in samples such as plasma, serum, or urine.

Materials:

  • Dansyl chloride solution (10 mg/mL in acetone or acetonitrile)

  • Sodium bicarbonate buffer (0.2 M, pH 9.7)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (2 M in ACN)

  • Ammonium hydroxide (10% v/v in water) or other quenching agent[5]

  • Internal standard solution (e.g., stable isotope-labeled amino acids)

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma), add 300 µL of a 3:1 (v/v) mixture of ACN/MeOH containing the internal standard to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 20,817 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • To 25 µL of the supernatant, add 50 µL of a 1:1 mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in ACN.[5]

    • Mix well by pipetting.

    • Incubate the mixture at 25°C with shaking at 300 rpm for 60 minutes in the dark.[5]

  • Quenching:

    • Add 5 µL of 10% (v/v) ammonium hydroxide to quench the excess dansyl chloride.[5]

    • Vortex briefly.

  • Final Preparation for Analysis:

    • Add 5 µL of 2 M formic acid in ACN to neutralize the solution.[9]

    • Centrifuge at high speed for 15 minutes to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Amino_Acid_Dansylation cluster_prep Sample Preparation cluster_reaction Derivatization cluster_post_reaction Quenching & Neutralization cluster_analysis Analysis Sample Biological Fluid Precipitation Protein Precipitation (ACN/MeOH) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Derivatization Add Dansyl-Cl & Bicarbonate Buffer Supernatant1->Derivatization Incubation Incubate (25°C, 60 min) Derivatization->Incubation Quenching Add NH4OH Incubation->Quenching Neutralization Add Formic Acid Quenching->Neutralization Centrifugation2 Centrifugation Neutralization->Centrifugation2 Supernatant2 Collect Supernatant Centrifugation2->Supernatant2 Analysis LC-MS Supernatant2->Analysis

Caption: Workflow for dansylation of amino acids.

Protocol 2: Dansylation of Phenolic Compounds in Cellular Extracts

This protocol is adapted for the derivatization of phenols, such as estrogens, in one-phase cell extracts.[9]

Materials:

  • Dansyl chloride solution (20 mg/mL in ACN)

  • Sodium carbonate/bicarbonate buffer (250 mM, pH not specified but assumed to be alkaline)

  • Sodium hydroxide (NaOH) solution (250 mM)

  • Formic acid (2 M in ACN)

  • Acetonitrile (ACN)

Procedure:

  • Sample Preparation:

    • This protocol assumes a one-phase extraction of cellular material has been performed. The resulting extract is used directly.

  • Derivatization:

    • To the sample extract, add 20 µL of freshly prepared dansyl chloride solution.[9]

    • Incubate the mixture at 60°C for 60 minutes.[9]

  • Quenching and Neutralization:

    • Add 5 µL of 250 mM NaOH solution to quench the excess dansyl chloride and incubate at 40°C for 10 minutes.[9]

    • Add 5 µL of 2 M formic acid in ACN to neutralize the excess NaOH.[9]

  • Final Preparation for Analysis:

    • Centrifuge the sample at 20,817 x g for 15 minutes at 4°C to remove any debris.[9]

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.[9]

Protocol 3: Dansylation of Unactivated Alcohols in Tissue Extracts

This protocol is designed for the derivatization of poorly ionizable alcohols, such as steroids, in tissue extracts.[6]

Materials:

  • Dansyl chloride solution (10 mg/mL in dichloromethane, CH2Cl2)

  • 4-(dimethylamino)-pyridine (DMAP) solution (10 mg/mL in CH2Cl2)

  • N,N-diisopropylethylamine (DIPEA) solution (2% v/v in CH2Cl2)

  • Dichloromethane (CH2Cl2), dried

  • Ethanol

Procedure:

  • Sample Preparation:

    • A tissue homogenate is extracted with a suitable organic solvent (e.g., CHCl3/CH3OH, 2:1, v/v).

    • The extract is dried down under a stream of nitrogen and reconstituted in ethanol.

  • Derivatization:

    • Aliquots of the sample in ethanol are evaporated to dryness.

    • Add 100 µL of 2% DIPEA in CH2Cl2 and vortex for 30 seconds.

    • Add 100 µL of a stock solution containing both dansyl chloride (10 mg/mL) and DMAP (10 mg/mL) in CH2Cl2.[6]

    • Incubate at 65°C for 1 hour.[6]

  • Quenching:

    • The reaction is typically driven to completion, and quenching may not be explicitly necessary before LC-MS analysis, as the excess reagents are separated chromatographically. However, if needed, a primary or secondary amine can be added.

  • Final Preparation for Analysis:

    • The reaction mixture can be directly injected or diluted with a suitable solvent for LC-MS/MS analysis.

Alcohol_Dansylation_Reaction Alcohol R-OH (Alcohol) Dansylated_Alcohol R-O-SO2-Dansyl (Dansylated Alcohol) Alcohol->Dansylated_Alcohol + Dansyl-Cl Catalyst DMAP / DIPEA CH2Cl2, 65°C DansylCl Dansyl-Cl DansylCl->Dansylated_Alcohol HCl HCl

Caption: Dansylation reaction of an alcohol.

Protocol 4: Dansylation of Carboxylic Acids

This protocol provides a general method for the fluorescent labeling of compounds containing carboxylic acid functional groups.[7]

Materials:

  • Dansyl chloride solution (5 mg/mL in acetone)

  • Sodium carbonate (Na2CO3) solution (2.0 M, pH 11.0)

  • Diethyl ether

Procedure:

  • Sample Preparation:

    • Dissolve the solid or liquid sample in a minimal amount of water.

  • Derivatization:

    • In a small reaction tube, mix 50-100 µL of the sample solution with an equal volume of 2.0 M Na2CO3.[7]

    • Add 30 µL of the dansyl chloride solution.[7]

    • Store the reaction solution in the dark and mix occasionally for 60 minutes.[7]

  • Extraction:

    • Extract the reaction mixture with approximately 300 µL of diethyl ether.

    • The organic phase containing the dansylated product can be collected for analysis.

  • Analysis:

    • The extracted sample can be analyzed by thin-layer chromatography (TLC) with fluorescence detection or by LC-MS.

Conclusion

Dansylation is a robust and versatile derivatization technique that significantly improves the analytical sensitivity and chromatographic performance of a wide range of biologically and pharmaceutically relevant molecules. The protocols provided in this application note offer a starting point for researchers to develop and optimize their sample preparation methods for various analytes and matrices. Careful consideration of the reaction pH, temperature, and time is crucial for achieving high derivatization efficiency and reproducible results. The provided workflows and quantitative data serve as a valuable resource for scientists and professionals in the fields of metabolomics, proteomics, and drug development.

References

Application Notes and Protocols for Liquid Chromatography-Mass Spectrometry with Dansyl Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Enhanced Detection and Quantification of Amine- and Phenol-Containing Compounds Using Dansyl Derivatization Coupled with LC-MS

[City, State] – [Date] – Advanced analytical methodologies are critical for researchers, scientists, and drug development professionals. A robust and highly sensitive method employing dansyl chloride derivatization followed by liquid chromatography-mass spectrometry (LC-MS) has demonstrated significant advantages for the analysis of compounds containing primary amine, secondary amine, and phenolic hydroxyl groups. This technique enhances ionization efficiency and improves chromatographic separation, leading to substantial improvements in detection sensitivity, with signal enhancements of one to three orders of magnitude reported.[1][2]

This application note provides detailed protocols for dansyl derivatization for both general metabolomic profiling and targeted quantitative analysis. Isotopic labeling using ¹²C- and ¹³C-dansyl chloride enables precise relative and absolute quantification of metabolites in complex biological matrices.[1][3][4]

Principle of Dansylation

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines, as well as phenolic hydroxyl groups, under basic conditions to form stable, highly fluorescent, and readily ionizable sulfonamides and sulfonate esters, respectively. The introduction of the dansyl group increases the hydrophobicity of polar and ionic metabolites, improving their retention on reversed-phase chromatography columns.[1][5][6] Furthermore, the tertiary amine in the dansyl moiety enhances signal intensity in positive mode electrospray ionization (ESI).[5]

Applications

  • Metabolomics: Comprehensive profiling of the amine- and phenol-containing sub-metabolome in various biological samples such as urine, serum, plasma, and cell extracts.[3][4][7]

  • Targeted Quantification: Accurate and precise measurement of specific analytes, including amino acids, biogenic amines, and steroid hormones like estradiol.[5][8]

  • Drug Development: Characterization of drug metabolites containing amine or phenolic functional groups.

  • Biomarker Discovery: Identification of potential disease biomarkers by comparing metabolite profiles between different sample groups.[4]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for LC-MS analysis with dansyl derivatization and a conceptual representation of its application in studying metabolic pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Plasma) Extraction Metabolite Extraction Sample->Extraction Derivatization Dansyl Chloride Derivatization Extraction->Derivatization Quenching Reaction Quenching Derivatization->Quenching LCMS LC-MS Analysis Quenching->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

Figure 1: General experimental workflow for LC-MS analysis with dansyl derivatization.

metabolic_pathway_analysis cluster_pathway Metabolic Pathway cluster_analysis Dansyl-LC-MS Analysis MetaboliteA Metabolite A MetaboliteB Metabolite B (Amine-containing) MetaboliteA->MetaboliteB Enzyme 1 MetaboliteC Metabolite C (Phenol-containing) MetaboliteB->MetaboliteC Enzyme 2 DansylB Dansylated Metabolite B MetaboliteB->DansylB MetaboliteD Downstream Product MetaboliteC->MetaboliteD Enzyme 3 DansylC Dansylated Metabolite C MetaboliteC->DansylC

Figure 2: Application of dansyl-LC-MS in the analysis of a hypothetical metabolic pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing dansyl derivatization with LC-MS.

Table 1: Absolute Quantification of Metabolites in Human Urine [1]

MetaboliteConcentration Range
Various Amines and Phenols (93 identified)30 nM to 2510 µM

Table 2: Quantitative Performance for Estradiol in Human Plasma [8]

ParameterValue
Limit of Quantitation (LOQ)1 pg/mL
Calibration Range1 to 1000 pg/mL

Table 3: Analysis of Amino Acids [1]

ParameterValue
Linear Response RangeOver 2 orders of magnitude
Average Relative Standard Deviation (RSD)~5.3%

Detailed Experimental Protocols

Protocol 1: General Metabolomic Profiling of Amines and Phenols in Biological Fluids using ¹²C-/¹³C-Dansylation

This protocol is adapted for the relative quantification of amine- and phenol-containing metabolites.[1][3][4]

Materials:

  • ¹²C-Dansyl chloride (DnsCl) solution (20 mg/mL in acetonitrile)

  • ¹³C-Dansyl chloride (¹³C₂-DnsCl) solution (20 mg/mL in acetonitrile)

  • Sodium carbonate/bicarbonate buffer (250 mM, pH 9.3)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid

  • Sodium hydroxide (NaOH) solution (250 mM)

  • Biological fluid (e.g., urine, serum)

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • For serum or plasma, perform protein precipitation by adding 3 volumes of ice-cold methanol, vortex, and centrifuge at high speed (e.g., 20,817 x g) for 15 minutes at 4°C.[9] Collect the supernatant.

    • For urine, dilute the sample with LC-MS grade water.

  • Derivatization:

    • Transfer 20 µL of the prepared sample to a new microcentrifuge tube.

    • Add 10 µL of 250 mM sodium carbonate/bicarbonate buffer (pH 9.3) and 10 µL of reconstitution buffer (50:50 ACN/water).[9]

    • Vortex for 30 seconds.

    • Add 20 µL of ¹²C-DnsCl solution to individual samples and ¹³C-DnsCl solution to a pooled quality control (QC) sample.

    • Incubate at 60°C for 60 minutes.[9]

  • Quenching:

    • Add 5 µL of 250 mM NaOH solution to quench the excess DnsCl.

    • Incubate at 40°C for 10 minutes.[9]

    • Add 5 µL of 2M formic acid in ACN to neutralize the excess NaOH.[9]

  • Sample Mixing and Preparation for LC-MS:

    • Combine the ¹²C-labeled individual sample with an equal molar amount of the ¹³C-labeled pooled QC sample.

    • Centrifuge the mixture at high speed to remove any precipitate.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS Parameters:

  • Column: A C18 reversed-phase column (e.g., Hypersil GOLD 50 x 2.1 mm, 1.9 µm) is commonly used.[8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile[8]

  • Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) over a run time of 10-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • MS Detection: Positive ion mode ESI. Data acquisition in full scan mode or using selected reaction monitoring (SRM) for targeted analysis.

Protocol 2: Targeted Quantification of Amino Acids

This protocol is optimized for the analysis of proteinogenic amino acids.[5][10]

Materials:

  • Dansyl chloride solution (50 mM in ACN)

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)

  • Ammonium hydroxide (10% v/v in water)

  • Acetonitrile with 0.01% formic acid (40% v/v)

  • Amino acid standards

  • Internal standards (optional, but recommended for absolute quantification)

Procedure:

  • Sample/Standard Preparation:

    • Prepare amino acid standard solutions and sample extracts in an ACN/MeOH mixture.

  • Derivatization:

    • In a 96-well plate, mix 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride solution in a 1:1 ratio immediately before use.

    • Add 50 µL of this mixture to 25 µL of the sample or standard extract.

    • Mix well by pipetting.

    • Incubate at 25°C with shaking (300 rpm) for 60 minutes in the dark.[5]

  • Quenching:

    • Add 7.5 µL of 10% ammonium hydroxide to each well to consume excess dansyl chloride.

    • Incubate for 5 minutes at room temperature with shaking.[5]

  • Preparation for LC-MS:

    • Dilute 8 µL of the quenched reaction mixture with 112 µL of 40% ACN containing 0.01% formic acid.[5]

    • Transfer to an autosampler vial for LC-MS analysis.

LC-MS Parameters:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A shallow gradient to separate the dansylated amino acids.

  • MS Detection: Positive ion mode ESI with SRM for each amino acid.

Conclusion

LC-MS with dansyl derivatization is a powerful and versatile analytical technique for the sensitive and quantitative analysis of a wide range of amine- and phenol-containing compounds. The provided protocols offer a starting point for researchers to implement this method for both comprehensive metabolomic profiling and targeted quantitative studies. The significant enhancement in sensitivity and chromatographic performance makes it an invaluable tool in metabolomics, drug development, and clinical research.

References

Application Notes: Dansyl-L-leucine in Protein Folding and Dynamics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-L-leucine and its reactive precursor, Dansyl chloride, are powerful fluorescent probes utilized in the investigation of protein folding, conformational dynamics, and ligand binding. The Dansyl group exhibits environmentally sensitive fluorescence, meaning its emission properties, such as intensity and maximum wavelength, are highly dependent on the polarity of its local environment. When attached to a protein, it serves as a reporter for changes in protein conformation that alter the exposure of the probe to the solvent. This property, combined with its ability to act as an efficient Förster Resonance Energy Transfer (FRET) acceptor for the intrinsic tryptophan fluorescence of proteins, makes it an invaluable tool in biophysical studies.

These application notes provide an overview of the utility of Dansyl-labeled proteins and detailed protocols for their preparation and use in key biophysical assays.

Key Applications

  • Monitoring Protein Folding and Unfolding: Changes in the fluorescence of a Dansyl probe can track the transition of a protein between its folded, unfolded, and intermediate states. In the folded state, the probe may be buried in a hydrophobic pocket, leading to enhanced fluorescence and a blue-shift in the emission maximum. Conversely, in the unfolded state, the probe is typically solvent-exposed, resulting in lower fluorescence intensity and a red-shifted emission.

  • Probing Hydrophobic Sites: The affinity of this compound for non-polar environments allows it to be used as a probe to identify and characterize hydrophobic binding pockets on the surface of proteins.[1][2] This is particularly relevant in drug development for identifying potential ligand binding sites.

  • Förster Resonance Energy Transfer (FRET) Studies: The Dansyl group is an excellent FRET acceptor for the intrinsic fluorescence of tryptophan residues (donors) in proteins.[3][4][5] The efficiency of this energy transfer is dependent on the distance between the donor and acceptor, providing a molecular ruler to measure intramolecular distances and their changes during protein folding, conformational changes, or ligand binding.[1][4]

  • Stopped-Flow Kinetic Analysis: The rapid changes in fluorescence associated with protein folding or binding events can be monitored using stopped-flow techniques.[6][7] This allows for the determination of kinetic rate constants for these fast processes, providing insights into the mechanism of protein folding and interaction dynamics.[8]

Data Presentation

Table 1: Spectroscopic Properties of Dansyl Probes
PropertyValueReference
Excitation Maximum (λex)~330-350 nm[3]
Emission Maximum (λem)~480-580 nm (solvent dependent)[9]
Molar Extinction Coefficient (ε) at ~330 nmVaries (e.g., ~4,300 M⁻¹cm⁻¹)[3]
Förster Distance (R₀) for Trp-Dansyl FRET pair~21-22 Å[1][4]
Table 2: Example FRET Data for Prion Protein Repeat Peptides

This table presents example FRET distances calculated from steady-state fluorescence measurements of Dansyl-labeled prion protein repeat peptides, using an intrinsic Tryptophan as the donor.

PeptidepHTemperature (°C)Calculated FRET Distance (Å)
Msp-1 (uncapped)7.02016.2
Msp-1 (N-terminally capped)7.02015.8
Msp-1 (N- and C-terminally capped)7.02015.9
Hu1capNC7.02014.1

Data adapted from:[4]

Experimental Protocols

Protocol 1: Labeling of Proteins with Dansyl Chloride

This protocol describes the covalent labeling of a protein with Dansyl chloride, which reacts with primary and secondary amines, such as the N-terminal amine and the side chain of lysine residues.[10][11][12]

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0-9.5)

  • Dansyl chloride

  • Acetonitrile or Acetone (ACS grade)

  • Dimethylformamide (DMF) (optional, for dissolving Dansyl chloride)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (appropriate MWCO)

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the labeling buffer. Ensure the buffer does not contain primary or secondary amines (e.g., Tris).

  • Dansyl Chloride Stock Solution: Prepare a fresh 10-50 mM stock solution of Dansyl chloride in acetonitrile or acetone.

  • Labeling Reaction:

    • While gently stirring the protein solution at 4°C or room temperature, slowly add a 5- to 20-fold molar excess of the Dansyl chloride stock solution.

    • The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture in the dark with gentle stirring for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for each protein.

  • Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.

  • Removal of Unreacted Dye: Separate the Dansyl-labeled protein from the unreacted Dansyl chloride and hydrolyzed Dansyl sulfonic acid using size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Determination of Labeling Efficiency:

    • Measure the absorbance of the labeled protein solution at 280 nm and ~330 nm.

    • Calculate the protein concentration using its molar extinction coefficient at 280 nm, correcting for the absorbance of the Dansyl group at this wavelength.

    • Calculate the concentration of the Dansyl probe using its molar extinction coefficient at ~330 nm.

    • The degree of labeling is the molar ratio of the Dansyl probe to the protein.

Protocol 2: Monitoring Protein Folding using Dansyl Fluorescence

This protocol outlines how to monitor protein folding/unfolding transitions by measuring the change in Dansyl fluorescence intensity or emission wavelength maximum.

Materials:

  • Dansyl-labeled protein

  • Native buffer (e.g., PBS, pH 7.4)

  • Denaturing buffer (e.g., Native buffer containing 8 M Guanidinium Chloride or Urea)

  • Fluorometer with a thermostatted cuvette holder

  • Quartz cuvette

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to ~340 nm.

    • Set the emission scan range from 400 nm to 600 nm.

    • Set the excitation and emission slit widths to achieve an optimal signal-to-noise ratio.

  • Equilibrium Unfolding Titration:

    • Prepare a series of samples with a constant concentration of the Dansyl-labeled protein and varying concentrations of the denaturant (e.g., 0 to 8 M Guanidinium Chloride).

    • Incubate the samples at a constant temperature to allow them to reach equilibrium.

    • Measure the fluorescence emission spectrum for each sample.

  • Data Analysis:

    • For each spectrum, determine the maximum fluorescence intensity and/or the wavelength of maximum emission (λmax).

    • Plot the fluorescence intensity or λmax as a function of the denaturant concentration.

    • Fit the resulting sigmoidal curve to a two-state or multi-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°).

Protocol 3: Dansyl-Tryptophan FRET for Measuring Intramolecular Distances

This protocol describes how to measure the distance between an intrinsic tryptophan residue and a covalently attached Dansyl group to monitor conformational changes.[1][4]

Materials:

  • Protein labeled with Dansyl at a specific site, containing a single tryptophan residue.

  • Unlabeled protein (as a control).

  • Fluorometer.

Procedure:

  • Instrument Setup:

    • Set the emission scan range from 300 nm to 600 nm.

    • Set the excitation and emission slit widths appropriately.

  • Fluorescence Measurements:

    • Acquire the fluorescence emission spectrum of the Dansyl-labeled protein with excitation at 295 nm (to excite Tryptophan).

    • Acquire the fluorescence emission spectrum of the Dansyl-labeled protein with excitation at ~340 nm (to directly excite the Dansyl group).

    • Acquire the fluorescence emission spectrum of the unlabeled protein with excitation at 295 nm (to measure the donor-only emission).

  • Data Analysis:

    • Correct all spectra for buffer fluorescence.

    • Calculate the FRET efficiency (E) using the following equation: E = 1 - (FDA / FD) where FDA is the integrated fluorescence intensity of the tryptophan (donor) in the presence of the Dansyl (acceptor), and FD is the integrated fluorescence intensity of the tryptophan in the absence of the acceptor (from the unlabeled protein).

    • Calculate the distance (r) between the donor and acceptor using the Förster equation: r = R₀ * [(1/E) - 1]^(1/6) where R₀ is the Förster distance for the Trp-Dansyl pair (~21-22 Å).[1][4]

Protocol 4: Stopped-Flow Kinetics of Protein Folding

This protocol outlines the use of a stopped-flow instrument to monitor the kinetics of protein folding by observing the change in Dansyl fluorescence.[6][7]

Materials:

  • Dansyl-labeled protein, unfolded in a high concentration of denaturant.

  • Refolding buffer (native buffer).

  • Stopped-flow fluorescence spectrophotometer.

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to ~340 nm.

    • Use a cutoff filter (e.g., >420 nm) on the emission side to specifically monitor Dansyl fluorescence.

    • Set the data acquisition parameters (time course, number of data points) appropriate for the expected folding rate.

  • Kinetic Measurement:

    • Load one syringe of the stopped-flow instrument with the unfolded Dansyl-labeled protein solution.

    • Load the other syringe with the refolding buffer.

    • Rapidly mix the two solutions. The mixing rapidly dilutes the denaturant, initiating the folding process.

    • Record the change in fluorescence intensity as a function of time.

  • Data Analysis:

    • Fit the resulting kinetic trace to a single or multiple exponential decay function to obtain the observed rate constant(s) (k_obs).

    • Repeat the experiment at different final denaturant concentrations to generate a chevron plot (log(k_obs) vs. denaturant concentration) to further elucidate the folding mechanism.

Visualizations

Experimental_Workflow_for_Protein_Labeling cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification and Analysis cluster_output Final Product Prot_Sol Protein in Amine-Free Buffer Mix Mix Protein and Dansyl Chloride Prot_Sol->Mix Dansyl_Stock Prepare Dansyl Chloride Stock Dansyl_Stock->Mix Incubate Incubate in Dark Mix->Incubate Purify Remove Excess Dye (SEC or Dialysis) Incubate->Purify Analyze Determine Degree of Labeling (UV-Vis) Purify->Analyze Labeled_Prot Dansyl-Labeled Protein Analyze->Labeled_Prot

Caption: Workflow for Dansyl labeling of proteins.

FRET_Analysis_Pathway cluster_measurement Fluorescence Measurement cluster_calculation Data Analysis cluster_interpretation Interpretation Excite_Trp Excite Tryptophan (295 nm) in Labeled Protein Calc_FRET Calculate FRET Efficiency (E) Excite_Trp->Calc_FRET Excite_Dansyl Excite Dansyl (~340 nm) in Labeled Protein Donor_Only Excite Tryptophan (295 nm) in Unlabeled Protein Donor_Only->Calc_FRET Calc_Dist Calculate Distance (r) using Förster Equation Calc_FRET->Calc_Dist Conform_Change Infer Conformational Change Calc_Dist->Conform_Change

Caption: Logical pathway for FRET-based distance measurement.

Stopped_Flow_Workflow cluster_setup Instrument Setup cluster_mixing Rapid Mixing cluster_detection Data Acquisition cluster_analysis Kinetic Analysis Syringe_A Syringe A: Unfolded Dansyl-Protein Mixer Rapid Mixing (Initiates Folding) Syringe_A->Mixer Syringe_B Syringe B: Refolding Buffer Syringe_B->Mixer Detect Monitor Fluorescence Change Over Time Mixer->Detect Fit_Data Fit Kinetic Trace to Exponential Function Detect->Fit_Data Get_Rate Determine Rate Constant(s) (k_obs) Fit_Data->Get_Rate

Caption: Workflow for stopped-flow kinetic analysis of protein folding.

References

Application Note & Protocol: Pre-column Derivatization for Amino Acid Analysis Using Dansyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quantitative analysis of amino acids is crucial in various fields, including metabolism studies, drug development, and food science.[1][2][3] However, many amino acids lack strong chromophores or fluorophores, making their direct detection by HPLC with UV or fluorescence detectors challenging.[4] Pre-column derivatization addresses this limitation by covalently attaching a labeling agent to the amino acids, thereby enhancing their detectability.[4]

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a widely used derivatizing reagent that reacts with the primary and secondary amino groups of amino acids to form intensely fluorescent dansyl-amino acid derivatives.[5] These derivatives exhibit strong UV absorbance and fluorescence, allowing for sensitive detection in the picomole to femtomole range.[6][7] This application note provides a detailed protocol for the pre-column derivatization of amino acids using dansyl chloride and their subsequent analysis by High-Performance Liquid Chromatography (HPLC). The derivatization of L-leucine with dansyl chloride results in the formation of Dansyl-L-leucine, a specific example of the derivatives analyzed with this method.

Principle of the Method

The derivatization reaction involves the nucleophilic attack of the amino group of an amino acid on the sulfonyl chloride group of dansyl chloride under alkaline conditions (pH 9.5-10).[5] This reaction yields a stable sulfonamide adduct (dansyl-amino acid) that is highly fluorescent and readily separated by reverse-phase HPLC.[1][5] The hydrophobic nature of the dansyl group enhances the retention of the derivatives on C8 or C18 columns.[5]

Experimental Protocols

Materials and Reagents
  • Reagents:

    • Dansyl chloride solution (e.g., 50 mM in acetonitrile)[1]

    • Sodium bicarbonate/carbonate buffer (100 mM, pH 9.8)[1]

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA)

    • Ammonium hydroxide (for quenching)[1]

    • Amino acid standards

    • Ultrapure water

  • Equipment:

    • HPLC system with a fluorescence or UV detector

    • Reverse-phase HPLC column (e.g., C18, 150 mm x 4.6 mm, 2.7 µm)[5]

    • Vortex mixer

    • Centrifuge

    • Thermomixer or water bath

    • pH meter

    • Micropipettes and tips

    • Autosampler vials

Sample Preparation

Biological samples often require deproteinization to prevent interference with the derivatization reaction and chromatographic separation.

  • Deproteinization: For plasma or tissue homogenates, add a precipitating agent like sulfosalicylic acid (SSA) or perform a cold solvent precipitation with acetonitrile/methanol.[8]

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the free amino acids for derivatization.

Derivatization Protocol

Note: Dansyl chloride and its derivatives are light-sensitive; therefore, all steps should be performed in the dark or with minimal light exposure.[1]

  • Prepare Derivatization Reagent: Immediately before use, mix the 50 mM dansyl chloride solution and the 100 mM sodium carbonate/bicarbonate buffer (pH 9.8) in a 1:1 ratio.[1]

  • Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, add 25 µL of the sample extract (or amino acid standard solution) to 50 µL of the freshly prepared dansyl chloride/buffer mixture.[1]

  • Incubation: Mix the solution thoroughly by pipetting up and down. Seal the container and incubate at a controlled temperature. Common incubation conditions include 25°C for 60 minutes or higher temperatures like 38°C for 90-120 minutes or 60°C for 60 minutes to accelerate the reaction.[1][5]

  • Quenching the Reaction: To stop the derivatization and consume excess dansyl chloride, add a quenching agent. A common quencher is a 10% ammonium hydroxide solution.[1] The addition of a quencher is crucial to prevent the degradation of dansylated amino acids and the formation of byproducts like dansylamide (Dns-NH2).[6]

  • Final Preparation: The derivatized sample is now ready for HPLC analysis. If necessary, it can be diluted with the initial mobile phase.

HPLC Analysis
  • Column: A C18 reverse-phase column is typically used for the separation of dansyl-amino acids.[5]

  • Mobile Phase: A gradient elution is commonly employed using a two-solvent system:

    • Solvent A: An aqueous buffer, for example, 5% Methanol, 3% Tetrahydrofuran, 0.57% Acetic Acid, and 0.088% Triethylamine in water.[6]

    • Solvent B: An organic solvent mixture, for example, 70% Methanol, 3% Tetrahydrofuran, 0.57% Acetic Acid, and 0.088% Triethylamine in water.[6]

  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B is used to elute the dansylated amino acids. For example, a 40-minute gradient from 14% B to 100% B.[6]

  • Flow Rate: A typical flow rate is around 0.5 mL/min.[5]

  • Detection:

    • Fluorescence Detection: Excitation wavelength around 324-328 nm and emission wavelength around 530-559 nm.[5]

    • UV Detection: Absorbance can be monitored at 214, 246, or 325 nm.[5]

  • Injection Volume: Typically 20 µL.[6]

Data Presentation

Quantitative data from the analysis of a standard mixture of amino acids derivatized with dansyl chloride are summarized below. The retention times and detection limits are representative and may vary depending on the specific HPLC system and conditions.

Amino AcidDansyl-DerivativeRetention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)
Aspartic AcidDansyl-Asp8.5515
Glutamic AcidDansyl-Glu9.2515
SerineDi-Dansyl-Ser12.11030
GlycineDansyl-Gly13.526
AlanineDansyl-Ala15.826
GABADansyl-GABA17.239
ProlineDansyl-Pro19.5515
ValineDansyl-Val21.326
Leucine Dansyl-Leu 23.7 2 6
IsoleucineDansyl-Ile24.126
PhenylalanineDansyl-Phe26.839
TyrosineDi-Dansyl-Tyr28.51030
LysineDi-Dansyl-Lys32.41545

Note: The LOD and LOQ values are estimates and can be influenced by the instrument and specific experimental conditions.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Deproteinization Deproteinization (e.g., SSA) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant (Amino Acids) Centrifugation->Supernatant Reaction Incubation (e.g., 60°C, 60 min) Supernatant->Reaction DansylCl Dansyl Chloride + Alkaline Buffer DansylCl->Reaction Quenching Quenching (e.g., NH4OH) Reaction->Quenching DansylAA Dansyl-Amino Acids Quenching->DansylAA HPLC HPLC Separation (C18 Column) DansylAA->HPLC Detection Fluorescence/UV Detection HPLC->Detection Data Data Analysis Detection->Data

Caption: Workflow for amino acid analysis using pre-column dansylation.

Derivatization Reaction

G cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (R-CH(NH2)-COOH) Reaction + AminoAcid->Reaction pH 9.5-10.0 DansylChloride Dansyl Chloride DansylChloride->Reaction DansylAminoAcid Dansyl-Amino Acid HCl HCl Reaction->DansylAminoAcid Reaction->HCl

Caption: General reaction scheme for the dansylation of an amino acid.

Conclusion

The pre-column derivatization method using dansyl chloride is a robust, sensitive, and reliable technique for the quantitative analysis of amino acids in various biological samples.[1][2] This method enhances the detection of amino acids by HPLC and can be readily implemented in most analytical laboratories. The provided protocol offers a comprehensive guide for researchers, scientists, and drug development professionals to successfully apply this technique in their work.

References

Application Notes and Protocols: Dansyl-L-leucine for Peptide Mapping and Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-L-leucine, and more broadly the use of dansyl chloride, represents a classical and highly sensitive method for N-terminal amino acid analysis, peptide mapping, and peptide sequencing. The derivatization of the N-terminal amino acid of a peptide with dansyl chloride yields a fluorescent dansyl-peptide, which can be readily detected and identified. This technique, often used in conjunction with Edman degradation, provides a robust and cost-effective approach for protein and peptide characterization. These application notes provide detailed protocols for the use of dansyl chloride in peptide mapping and sequencing, with a focus on the identification of N-terminal L-leucine residues.

Principle of Dansylation

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the primary amino group of the N-terminal amino acid of a peptide under alkaline conditions.[1] This reaction forms a stable, fluorescent sulfonamide linkage.[1] The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis, allowing for the cleavage of the peptide bonds and subsequent identification of the N-terminally labeled amino acid.[1] The high fluorescence of the dansyl group allows for detection in the picomole range.

Application 1: N-Terminal Amino Acid Sequencing (Dansyl-Edman Method)

The Dansyl-Edman method is a powerful technique for the sequential determination of amino acids from the N-terminus of a peptide.[2][3] This method combines the stepwise degradation of Edman chemistry with the high sensitivity of dansyl chloride for end-group analysis.[3] At each cycle of the Edman degradation, a small aliquot of the peptide is removed for N-terminal analysis with dansyl chloride, while the remainder of the peptide undergoes the next degradation step.[3]

Experimental Workflow for Dansyl-Edman Sequencing

start Start: Peptide Sample edman_cycle Edman Degradation Cycle (PITC Coupling & Cleavage) start->edman_cycle split Split Sample edman_cycle->split dansylation Dansylation of Aliquot split->dansylation Aliquot next_cycle Remaining Peptide to Next Edman Cycle split->next_cycle Bulk hydrolysis Acid Hydrolysis dansylation->hydrolysis hplc HPLC Analysis of Dansyl-Amino Acid hydrolysis->hplc end End: Sequence Determined hplc->end next_cycle->edman_cycle Repeat next_cycle->end After final cycle

Caption: Workflow of the Dansyl-Edman method for peptide sequencing.

Detailed Protocol for Dansyl-Edman Sequencing

Materials:

  • Peptide sample (1-10 nmol)

  • Phenyl isothiocyanate (PITC)

  • Anhydrous trifluoroacetic acid (TFA)

  • Dansyl chloride solution (2.5 mg/mL in acetone)

  • Sodium bicarbonate solution (0.2 M)

  • 6 M Hydrochloric acid (HCl)

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column

Procedure:

  • Edman Degradation (Cycle 1):

    • Dissolve the peptide in a suitable buffer and react with PITC to derivatize the N-terminal amino acid.

    • Lyophilize the sample to remove volatile reagents.

    • Treat with anhydrous TFA to cleave the N-terminal amino acid as a thiazolinone derivative.[2]

    • Extract the thiazolinone derivative with an organic solvent.

  • Sample Splitting:

    • Take a small aliquot (e.g., 5-10%) of the remaining peptide for N-terminal analysis.[3]

    • The remaining peptide is dried and subjected to the next cycle of Edman degradation.

  • Dansylation of the Aliquot:

    • Dissolve the aliquot in 20 µL of 0.2 M sodium bicarbonate.

    • Add 20 µL of dansyl chloride solution.

    • Incubate at 37°C for 1 hour in the dark.

  • Acid Hydrolysis:

    • After incubation, evaporate the acetone.

    • Add 50 µL of 6 M HCl.

    • Hydrolyze at 110°C for 4-6 hours in a sealed, evacuated tube.

    • After hydrolysis, dry the sample completely.

  • HPLC Analysis:

    • Reconstitute the dried sample in a suitable solvent (e.g., 50% acetonitrile).

    • Inject an aliquot into the HPLC system.

    • Separate the dansylated amino acids on a C18 column using a gradient of acetonitrile in an aqueous buffer.

    • Identify the N-terminal amino acid by comparing its retention time with that of known dansyl-amino acid standards.

  • Subsequent Cycles:

    • Repeat steps 1-5 for the remaining peptide until the desired sequence length is determined.

Application 2: Peptide Mapping

Peptide mapping is a critical technique for protein identification and characterization. It involves the enzymatic digestion of a protein followed by the chromatographic separation of the resulting peptides. Dansylation of the peptide fragments can aid in their identification and provide information about the N-terminus of each fragment.

Experimental Workflow for Peptide Mapping

start Start: Protein Sample digestion Enzymatic Digestion (e.g., Trypsin) start->digestion dansylation Dansylation of Peptide Mixture digestion->dansylation hplc Reversed-Phase HPLC Separation dansylation->hplc detection Fluorescence/UV Detection hplc->detection analysis Peptide Fingerprint Analysis detection->analysis end End: Protein Identification analysis->end

Caption: Workflow for peptide mapping using dansylation.

Detailed Protocol for Peptide Mapping

Materials:

  • Protein sample (10-50 µg)

  • Trypsin (or other suitable protease)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Dansyl chloride solution (2.5 mg/mL in acetone)

  • Sodium bicarbonate solution (0.2 M)

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column

Procedure:

  • Protein Digestion:

    • Dissolve the protein in 50 mM ammonium bicarbonate buffer.

    • Add trypsin at a 1:50 (w/w) ratio to the protein.

    • Incubate at 37°C for 12-18 hours.

    • Stop the digestion by adding a small amount of formic acid.

  • Dansylation of Peptide Mixture:

    • Take an aliquot of the peptide digest.

    • Adjust the pH to ~8.5 with sodium bicarbonate.

    • Add an equal volume of dansyl chloride solution.

    • Incubate at 37°C for 1 hour in the dark.

  • Sample Cleanup (Optional):

    • Remove excess dansyl chloride and by-products using a solid-phase extraction (SPE) C18 cartridge.

  • HPLC Analysis:

    • Inject the dansylated peptide mixture into the HPLC system.

    • Separate the peptides on a C18 column using a gradient of acetonitrile in 0.1% TFA.

    • Monitor the elution profile using a fluorescence detector (Excitation: ~340 nm, Emission: ~510 nm) or a UV detector (254 nm).

  • Data Analysis:

    • The resulting chromatogram represents the peptide map or "fingerprint" of the protein.

    • This fingerprint can be compared to a reference protein for identity confirmation or used for de novo analysis of the peptide fragments.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of dansylated amino acids.

Table 1: HPLC Retention Times of Dansyl-Amino Acids
Dansyl-Amino AcidTypical Retention Time (min) on C18 Column
Dansyl-Aspartic acid8.5
Dansyl-Glutamic acid9.2
Dansyl-Serine12.1
Dansyl-Threonine13.5
Dansyl-Glycine15.8
Dansyl-Alanine18.2
Dansyl-Proline21.5
Dansyl-Valine23.9
Dansyl-Methionine25.1
Dansyl-Isoleucine26.8
Dansyl-Leucine 27.5
Dansyl-Phenylalanine29.3
Dansyl-Tryptophan31.0
Dansyl-Lysine33.2
Dansyl-Tyrosine19.5

Note: Retention times are approximate and can vary significantly based on the specific HPLC column, gradient, and mobile phase composition used.

Table 2: Comparison of Peptide Sequencing Methods
FeatureDansyl-Edman SequencingMass Spectrometry (MS)
Principle Sequential chemical degradation and N-terminal identification.[2]Mass-to-charge ratio measurement of peptide fragments.
Sensitivity High (10-100 picomoles).[4]Very High (femtomole to attomole)
Throughput Low to moderateHigh
Sample Requirement Purified peptideCan analyze complex mixtures
Sequence Length Typically up to 30-50 residues.[4]Can analyze longer sequences and obtain internal fragments
PTM Analysis LimitedWell-suited for identifying post-translational modifications
Instrumentation Cost Relatively lowHigh
De Novo Sequencing DirectRequires complex algorithms

Logical Relationships in Dansylation and Analysis

cluster_reaction Dansylation Reaction cluster_analysis Analysis peptide Peptide (N-terminal NH2) dansyl_peptide Fluorescent Dansyl-Peptide peptide->dansyl_peptide dansyl_cl Dansyl Chloride dansyl_cl->dansyl_peptide conditions Alkaline pH (e.g., pH 9.5-10.0) conditions->dansyl_peptide hydrolysis Acid Hydrolysis dansyl_peptide->hydrolysis hplc HPLC Separation hydrolysis->hplc detection Fluorescence/UV Detection hplc->detection identification Identification by Retention Time detection->identification

Caption: Logical flow from dansylation reaction to analysis.

Conclusion

The use of this compound and dansyl chloride for peptide mapping and sequencing remains a valuable and highly sensitive technique in proteomics and drug development. While modern mass spectrometry methods offer higher throughput and more comprehensive analysis, the dansylation-based approaches provide a cost-effective and robust alternative, particularly for N-terminal sequencing of purified peptides and for orthogonal validation of results obtained by other methods. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field.

References

Application Notes and Protocols for the Analysis of Dansylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is crucial in various fields of research, including metabolic studies, drug discovery, and clinical diagnostics. Derivatization of amino acids with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) is a widely used technique that imparts desirable properties to the analytes, such as improved chromatographic retention on reverse-phase columns and enhanced detection sensitivity, particularly with fluorescence and mass spectrometry detectors.[1] This document provides detailed application notes and experimental protocols for the analysis of dansylated amino acids using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Capillary Electrophoresis (CE).

Data Presentation: Quantitative Analysis of Dansylated Amino Acids

The following tables summarize key quantitative data for the analysis of dansylated amino acids by LC-MS, providing a reference for method development and data interpretation.

Table 1: LC-MS Parameters for Dansylated Amino Acids

This table provides the retention times and quantifier ions (m/z) for 20 proteinogenic amino acids derivatized with dansyl chloride. This data was acquired using a reverse-phase C18 column and a quadrupole time-of-flight (Q-TOF) mass spectrometer in positive ionization full scan mode.

Amino AcidDansylationQuantifier Ion (m/z)Retention Time (min)
Alanine1 Dansyl323.11628.2
Arginine1 Dansyl408.18027.5
Asparagine1 Dansyl366.12176.5
Aspartic acid1 Dansyl367.10616.8
Cysteine2 Dansyl588.136310.5
Glutamic acid1 Dansyl381.12177.8
Glutamine1 Dansyl380.13737.2
Glycine1 Dansyl309.09997.1
Histidine1 Dansyl389.13295.5
Isoleucine1 Dansyl365.163211.2
Leucine1 Dansyl365.163211.5
Lysine2 Dansyl613.24599.5
Methionine1 Dansyl383.124710.2
Phenylalanine1 Dansyl399.147510.8
Proline1 Dansyl349.13159.8
Serine1 Dansyl339.11116.2
Threonine1 Dansyl353.12686.9
Tryptophan1 Dansyl438.158111.8
Tyrosine2 Dansyl648.198310.1
Valine1 Dansyl351.147510.6

Data adapted from a detailed protocol for the analysis of 20 proteinogenic amino acids in biological samples using dansyl chloride derivatization and LC-MS.[1]

Experimental Protocols

Protocol for Dansylation of Amino Acids

This protocol describes the pre-column derivatization of amino acids with dansyl chloride.

Materials:

  • Amino acid standards or sample extract

  • 50 mM Dansyl chloride in acetonitrile (ACN)

  • 100 mM Sodium carbonate buffer (pH 9.8)

  • 10% (v/v) Ammonium hydroxide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes or 96-well plates

Procedure:

  • Sample Preparation: Prepare a standard mixture of amino acids or your biological sample extract.

  • Derivatization Reaction:

    • In a microcentrifuge tube or a well of a 96-well plate, mix the amino acid standard or sample with a 1:1 mixture of 50 mM dansyl chloride in ACN and 100 mM sodium carbonate buffer (pH 9.8).

    • Incubate the reaction mixture in the dark at room temperature for 60 minutes.

  • Quenching the Reaction:

    • To stop the reaction and remove excess dansyl chloride, add 10% (v/v) ammonium hydroxide to the reaction mixture.

    • Incubate at room temperature for 5 minutes.

  • Sample Dilution:

    • Dilute the quenched reaction mixture with an appropriate solvent (e.g., 40% ACN with 0.01% formic acid) before injection into the analytical system.

Protocol for LC-MS Analysis of Dansylated Amino Acids

This protocol outlines the separation and detection of dansylated amino acids using a reverse-phase HPLC system coupled to a mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the dansylated amino acids, and then return to the initial conditions for column re-equilibration. A starting point could be 10% B, increasing to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Scan Range: m/z 100-1000

Protocol for Capillary Electrophoresis (CE) Analysis of Dansylated Amino Acids

This protocol provides a general method for the separation of dansylated amino acids by capillary zone electrophoresis (CZE).

Instrumentation:

  • Capillary electrophoresis system with a UV or fluorescence detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

CE Parameters:

  • Running Buffer: A common buffer system is a borate buffer (e.g., 20 mM sodium borate, pH 9.2). Organic modifiers like methanol or acetonitrile can be added to improve resolution.

  • Separation Voltage: 20-30 kV

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Detection: UV detection at 254 nm or fluorescence detection with excitation and emission wavelengths suitable for the dansyl group (e.g., Ex: 335 nm, Em: 520 nm).

Visualizations

Experimental Workflow for Dansylated Amino Acid Analysis

The following diagram illustrates the general workflow for the analysis of amino acids using dansylation followed by LC-MS or CE.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Amino Acid Sample (Standards or Biological Extract) Dansylation Dansylation Reaction (Dansyl Chloride, pH 9.8) Sample->Dansylation Quenching Quenching (Ammonium Hydroxide) Dansylation->Quenching LC_MS LC-MS Analysis Quenching->LC_MS Injection CE CE Analysis Quenching->CE Injection Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis CE->Data_Analysis

Caption: General workflow for the analysis of dansylated amino acids.

Amino Acid Metabolism and the Urea Cycle

Quantitative analysis of amino acids is fundamental to understanding metabolic pathways. The following diagram shows the central role of amino acids as building blocks for proteins and their catabolism, with the urea cycle being a key pathway for the disposal of excess nitrogen.

amino_acid_metabolism cluster_amino_acids Amino Acid Pool cluster_synthesis Anabolism cluster_catabolism Catabolism cluster_energy Energy Metabolism cluster_urea Urea Cycle AA Amino Acids Proteins Protein Synthesis AA->Proteins Carbon_Skeletons Carbon Skeletons AA->Carbon_Skeletons Ammonia Ammonia (NH3) AA->Ammonia Proteins->AA TCA TCA Cycle Carbon_Skeletons->TCA Glucose Gluconeogenesis Carbon_Skeletons->Glucose Urea Urea (Excretion) Ammonia->Urea

Caption: Overview of amino acid metabolism and the urea cycle.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dansyl-L-leucine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Dansyl-L-leucine reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the dansylation of L-leucine?

A1: The optimal pH for the reaction of Dansyl chloride with primary amines, such as the alpha-amino group of L-leucine, is in the alkaline range, typically between pH 9.5 and 10.0.[1][2][3] This high pH is necessary to ensure the amino group is deprotonated and thus sufficiently nucleophilic to attack the sulfonyl chloride.

Q2: What is the purpose of using an organic solvent in the reaction mixture?

A2: An organic solvent, such as acetonitrile or acetone, is used to dissolve Dansyl chloride, which is poorly soluble in aqueous solutions.[2][3] The addition of an organic solvent ensures that the Dansyl chloride is available to react with the L-leucine in the aqueous buffer.

Q3: Why is it important to control the temperature and reaction time?

A3: Temperature and reaction time are critical parameters that influence the rate and efficiency of the dansylation reaction. Elevated temperatures can increase the reaction rate but may also lead to the degradation of Dansyl chloride and the formation of unwanted byproducts.[2][4][5] Typical reaction conditions reported in the literature range from room temperature for longer incubation times to elevated temperatures (e.g., 38°C to 80°C) for shorter periods (30 to 120 minutes).[2][4][5] It is crucial to optimize these conditions for your specific experimental setup.

Q4: What are the common side reactions that can occur during the dansylation of L-leucine?

A4: Two primary side reactions can occur. The first is the hydrolysis of Dansyl chloride to dansyl sulfonic acid (Dns-OH), which is favored in aqueous conditions.[6] The second is the reaction of excess Dansyl chloride with the already formed this compound, which can lead to the formation of dansylamide (Dns-NH2) and other byproducts, effectively degrading the desired product.[6]

Q5: How can I stop the dansylation reaction?

A5: To prevent the degradation of this compound by excess Dansyl chloride, a quenching agent is typically added to terminate the reaction.[6] Common quenchers include primary or secondary amines like N-methylamine or N-ethylamine, or compounds like pyridine.[6] These reagents react with the remaining Dansyl chloride, preventing it from reacting further with your product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Suboptimal pH: The reaction pH is too low, leading to protonation of the amino group and reduced nucleophilicity.Adjust the pH of the reaction buffer to 9.5-10.0 using a non-primary amine buffer like sodium bicarbonate/carbonate.[1][3]
Dansyl chloride degradation: Dansyl chloride is unstable in aqueous solutions and can hydrolyze.Prepare Dansyl chloride solution fresh in an appropriate organic solvent (e.g., acetonitrile) and add it to the reaction mixture immediately before starting the incubation.[3]
Insufficient reaction time or temperature: The reaction has not gone to completion.Increase the reaction time or temperature. Optimization may be required. Common conditions range from 30 minutes to 2 hours at temperatures from 38°C to 80°C.[2][4][5]
Excess Dansyl chloride: A large excess of Dansyl chloride can lead to the degradation of the this compound product.[6]Optimize the molar ratio of Dansyl chloride to L-leucine. A moderate excess is needed to drive the reaction, but a very large excess should be avoided.
Presence of Multiple Peaks in HPLC/LC-MS Analysis Formation of byproducts: Side reactions are occurring, leading to the formation of dansyl sulfonic acid and dansylamide.[6]Ensure the reaction is properly quenched after the optimal reaction time to stop the formation of byproducts.[6] Optimize the reaction pH and temperature to minimize side reactions.
Degradation of this compound: The product may be unstable under the reaction or workup conditions.After quenching, store the samples appropriately (e.g., at low temperature and protected from light) before analysis.
Incomplete reaction: Unreacted L-leucine and Dansyl chloride may be present.Optimize reaction conditions (pH, time, temperature, reagent ratio) to drive the reaction to completion.
Poor Reproducibility Inconsistent reaction conditions: Variations in pH, temperature, reaction time, or reagent concentrations between experiments.Carefully control all reaction parameters. Use a calibrated pH meter and a temperature-controlled water bath or incubator.
Instability of Dansyl chloride stock solution: The Dansyl chloride solution may be degrading over time.Always prepare fresh Dansyl chloride solutions before each experiment.

Experimental Protocols

Standard Protocol for Dansylation of L-leucine

This protocol provides a starting point for the dansylation of L-leucine. Optimization of specific parameters may be necessary for your application.

Materials:

  • L-leucine

  • Dansyl chloride

  • Acetonitrile (HPLC grade)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Quenching solution (e.g., 1 M N-ethylamine HCl)

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of L-leucine in the sodium bicarbonate buffer.

  • Prepare a fresh stock solution of Dansyl chloride in acetonitrile (e.g., 10 mg/mL).

  • In a microcentrifuge tube, mix the L-leucine solution with the Dansyl chloride solution. A typical starting molar ratio is 1:2 to 1:5 (L-leucine:Dansyl chloride).

  • Vortex the mixture gently and incubate at the desired temperature (e.g., 60°C) for a specific time (e.g., 45 minutes). Protect the reaction from light.

  • After incubation, add the quenching solution to stop the reaction. A typical volume is 10-20% of the total reaction volume.

  • Vortex the mixture and centrifuge to pellet any precipitate.

  • The supernatant containing this compound is now ready for analysis by HPLC or LC-MS.

Visualizing the Workflow and Reaction

Experimental Workflow for this compound Synthesis and Analysis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_leu Prepare L-leucine Solution mix Mix Reagents (pH 9.5-10) prep_leu->mix prep_dansyl Prepare Dansyl Chloride Solution (Fresh) prep_dansyl->mix incubate Incubate (Temp & Time Optimized) mix->incubate quench Quench Reaction incubate->quench analyze Analyze by HPLC/LC-MS quench->analyze

A typical workflow for the synthesis and analysis of this compound.

This compound Reaction and Side Reactions

reaction_pathway Leucine L-leucine DansylLeu This compound (Desired Product) Leucine->DansylLeu + Dansyl-Cl (pH 9.5-10) DansylCl Dansyl Chloride DansylCl->DansylLeu DansylOH Dansyl Sulfonic Acid (Side Product) DansylCl->DansylOH + H2O (Hydrolysis) DansylNH2 Dansylamide (Side Product) DansylCl->DansylNH2 H2O Water H2O->DansylOH DansylLeu->DansylNH2 + Excess Dansyl-Cl (Degradation)

The main reaction pathway and common side reactions in dansylation.

References

Technical Support Center: Dansyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess dansyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove excess dansyl chloride from my reaction?

A1: It is crucial to remove or quench excess dansyl chloride for several reasons:

  • Interference in Analysis: Unreacted dansyl chloride and its hydrolysis byproduct, dansyl sulfonic acid, can interfere with chromatographic and spectroscopic analyses, co-eluting with or masking the peaks of your dansylated analytes of interest[1].

  • Continued Reaction: If not quenched, the excess dansyl chloride can continue to react with components of your analytical system, such as mobile phase additives, potentially leading to inaccurate quantification and artifact peaks[2].

  • Sample Stability: Leaving excess dansyl chloride can lead to the degradation of the desired dansylated products over time[2].

Q2: What are the common methods to remove unreacted dansyl chloride?

A2: The most common methods involve quenching the reaction with a nucleophile or purifying the sample using extraction or chromatography. The primary techniques are:

  • Amine Quenching: Adding a primary or secondary amine to the reaction mixture to consume the excess dansyl chloride.

  • Solid-Phase Extraction (SPE): Using a solid sorbent to separate the dansylated analyte from the excess reagent and byproducts.

  • Liquid-Liquid Extraction (LLE): Partitioning the desired product into a solvent that is immiscible with the reaction mixture, leaving the impurities behind.

Q3: Which quenching agent is best for my experiment?

A3: The choice of quenching agent depends on your analytical method, particularly your chromatographic separation.

  • Ammonia (Ammonium Hydroxide): Widely used and effective, but produces dansylamide, which may interfere with the analysis of some dansylated compounds[1][2][3].

  • Primary Amines (e.g., Ethylamine, Butylamine): These are also effective but will produce a corresponding dansylated amine that will appear on your chromatogram. Ensure this new peak does not co-elute with your analyte of interest[2][4].

  • Pyridine: An alternative that quenches the reaction without producing a fluorescent byproduct, which can simplify chromatography[2].

Troubleshooting Guides

Issue 1: Unexpected peaks in my chromatogram after dansylation.
  • Possible Cause: These are likely byproducts from the dansylation reaction. Common culprits include dansyl sulfonic acid (from hydrolysis of dansyl chloride) and dansylamide (if ammonia was used as a quencher)[1][2].

  • Solution:

    • Optimize Quenching: If using ammonia and the dansylamide peak is problematic, consider switching to a different quenching agent like pyridine, which does not form a fluorescent adduct[2].

    • Improve Chromatographic Separation: Adjust your HPLC gradient to better resolve your analyte from these byproducts.

    • Implement a Cleanup Step: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step after quenching and before analysis to remove interfering compounds[1][5][6].

Issue 2: Low yield of my dansylated product.
  • Possible Cause: The dansylation reaction conditions may be suboptimal, or the product may be degrading.

  • Solution:

    • Control pH: The dansylation reaction is pH-sensitive. Ensure the pH is maintained in the optimal range of 9.5-10.0 for efficient labeling of primary amines[7][8].

    • Prompt Quenching: Quench the reaction immediately after the desired incubation time to prevent the degradation of your dansylated analyte by the excess reagent[2].

    • Check Reagent Stability: Dansyl chloride is unstable in some solvents like DMSO and can hydrolyze in aqueous solutions. Prepare your dansyl chloride solution fresh in an appropriate solvent like acetonitrile[7][9].

Experimental Protocols & Data

Method 1: Quenching with an Amine

This protocol describes the use of a primary amine to quench the dansylation reaction.

Protocol:

  • Dansylation: Perform your dansylation reaction according to your established procedure. A typical reaction involves incubating the analyte with dansyl chloride in a sodium bicarbonate buffer (pH ~9.5-10) at an elevated temperature (e.g., 40-60°C)[1][3].

  • Quenching: After the incubation period, add a small volume of a primary amine solution to the reaction mixture. For example, add 10% of the reaction volume of 1M ammonium acetate or a 4% N-ethylamine hydrochloride solution[2][7].

  • Incubation: Allow the quenching reaction to proceed for a short period (e.g., 30 minutes) at room temperature or on ice[2][3].

  • Analysis: The sample is now ready for direct analysis (e.g., by HPLC) or further purification.

Comparison of Common Quenching Agents

Quenching AgentQuencher ProductAdvantagesDisadvantages
Ammonium Hydroxide Dansylamide (Dns-NH2)Readily available and effective.[3][10]Product can interfere with some analyte peaks.[2]
Ethylamine HCl Dansylethylamine (Dns-NH-Et)Produces a predictable byproduct.The byproduct peak may co-elute with analytes.[2]
Pyridine Non-fluorescent productDoes not produce a fluorescent byproduct, simplifying chromatography.[2]May require different removal/workup steps.
Method 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is for purifying the dansylated analyte and removing excess reagents using a C18 SPE cartridge.

Protocol:

  • Quench Reaction: First, quench the excess dansyl chloride using one of the amine methods described above.

  • Condition Cartridge: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.

  • Load Sample: Load the quenched reaction mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with a weak organic solvent (e.g., 40% methanol in water) to elute highly polar impurities like dansyl sulfonic acid[11].

  • Elute: Elute the desired dansylated analyte with a stronger organic solvent, such as 100% methanol or acetonitrile.

  • Dry and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in a suitable solvent for your analysis.

Visualizations

experimental_workflow cluster_reaction Dansylation Reaction cluster_workup Reaction Workup analyte Analyte (Primary/Secondary Amine) reaction Incubation (e.g., 45 min at 40°C) analyte->reaction dnscl Excess Dansyl Chloride dnscl->reaction buffer Alkaline Buffer (pH 9.5-10.0) buffer->reaction quench Quenching (e.g., Add Ammonium Hydroxide) reaction->quench Reaction Mixture spe Solid-Phase Extraction (SPE) (Optional Cleanup) quench->spe Quenched Mixture lle Liquid-Liquid Extraction (LLE) (Optional Cleanup) quench->lle Quenched Mixture final_sample Purified Dansylated Analyte + Dansylated Quencher quench->final_sample Direct Analysis spe->final_sample lle->final_sample

Caption: Workflow for dansylation and removal of excess dansyl chloride.

quenching_logic cluster_options Quenching Options cluster_products Resulting Byproducts cluster_analysis Analytical Consideration start Excess Dansyl Chloride in Reaction Mixture amine_quench Add Primary/Secondary Amine (e.g., NH4OH) start->amine_quench pyridine_quench Add Pyridine start->pyridine_quench dansyl_amide Fluorescent Dansyl-Amide amine_quench->dansyl_amide Forms non_fluorescent Non-Fluorescent Adduct pyridine_quench->non_fluorescent Forms analysis1 Potential for Chromatographic Interference dansyl_amide->analysis1 analysis2 Simplified Chromatogram non_fluorescent->analysis2

Caption: Decision logic for choosing a dansyl chloride quenching agent.

References

Technical Support Center: Troubleshooting Low Yield in Dansylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize dansylation reactions, ensuring high-yield derivatization of primary and secondary amines, phenols, and other nucleophiles with dansyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is a dansylation reaction and why is it used?

A dansylation reaction is a chemical modification technique that uses dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) to label primary and secondary amines, amino acids, peptides, and phenols.[1][2][3] The resulting dansyl derivatives are highly fluorescent, which allows for sensitive detection and quantification using techniques like HPLC with fluorescence detection or mass spectrometry.[1][4][5]

Q2: I am getting a very low yield of my dansylated product. What are the most common causes?

Low yield in a dansylation reaction can stem from several factors. The most common culprits include:

  • Suboptimal pH: The reaction is highly pH-dependent.[4][6]

  • Degradation of Dansyl Chloride: Dansyl chloride is susceptible to hydrolysis, especially at high pH.[4][6]

  • Side Reactions: Competing reactions can consume the dansyl chloride or the desired product.[1][7]

  • Improper Quenching: Failure to stop the reaction can lead to the degradation of the dansylated product.[1]

  • Issues with Reagents or Solvents: The quality and composition of your reagents and solvents are critical.

Q3: What are the main side reactions I should be aware of?

The primary side reactions in a dansylation reaction include:

  • Hydrolysis of Dansyl Chloride: Dansyl chloride reacts with water to form dansyl sulfonic acid (Dns-OH), which is inactive for labeling. This reaction is favored at high pH.[1][6][7]

  • Formation of Dansylamide (Dns-NH2): Excess dansyl chloride can react with the dansylated product, leading to the formation of dansylamide and other degradation products.[1][7]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Cause 1: Suboptimal Reaction pH

  • Why it matters: The dansylation reaction requires the amine to be in its unprotonated form to act as a nucleophile.[6] However, at very high pH, the hydrolysis of dansyl chloride increases significantly.[6]

  • Troubleshooting Steps:

    • Verify the pH of your reaction mixture. The optimal pH is typically between 9.0 and 10.5 for most primary and secondary amines.[4][8][9]

    • Perform a pH optimization experiment. Test a range of pH values (e.g., 8.5, 9.0, 9.5, 10.0, 10.5) to find the optimal condition for your specific analyte.

    • Use a non-amine-containing buffer, such as a carbonate-bicarbonate or borate buffer, to avoid competition for the dansyl chloride.[4][10]

Possible Cause 2: Inactive Dansyl Chloride

  • Why it matters: Dansyl chloride is moisture-sensitive and can degrade over time. Hydrolyzed dansyl chloride will not react with your analyte.[4]

  • Troubleshooting Steps:

    • Use a fresh bottle of dansyl chloride.

    • Prepare the dansyl chloride solution immediately before use. Do not store it in solution for extended periods.[10]

    • Store dansyl chloride in a desiccator to protect it from moisture.

Possible Cause 3: Inappropriate Solvent

  • Why it matters: The solvent must be able to dissolve both the analyte and the dansyl chloride. The presence of water is necessary for the reaction, but an excessive amount can promote the hydrolysis of dansyl chloride.

  • Troubleshooting Steps:

    • Ensure your analyte is soluble in the reaction mixture.

    • A common solvent system is an aqueous-organic mixture, such as acetone-water or acetonitrile-water.[8] The organic solvent helps to solubilize the dansyl chloride.

    • Optimize the ratio of organic solvent to water.

Issue 2: Presence of Multiple Byproducts in Analysis (e.g., HPLC, LC-MS)

Possible Cause 1: Hydrolysis of Dansyl Chloride

  • Why it matters: As mentioned, dansyl chloride can react with water to form dansyl sulfonic acid (Dns-OH), which will appear as a byproduct in your analysis.[1][7]

  • Troubleshooting Steps:

    • Avoid excessively high pH. The rate of hydrolysis increases rapidly above pH 9.5.[6]

    • Minimize the amount of water in the reaction, if possible, while still ensuring the solubility of your analyte and buffer components.

    • Work at a lower temperature, as higher temperatures can accelerate hydrolysis.

Possible Cause 2: Degradation of the Dansylated Product

  • Why it matters: A large excess of dansyl chloride can lead to a side reaction that converts the desired dansylated product into dansylamide (Dns-NH2) and other products.[1]

  • Troubleshooting Steps:

    • Optimize the molar ratio of dansyl chloride to your analyte. A large excess may not always be beneficial and can increase byproduct formation.[7]

    • Quench the reaction to consume the excess dansyl chloride once the derivatization of your analyte is complete.[1]

Possible Cause 3: Ineffective Quenching

  • Why it matters: If the reaction is not properly quenched, the excess dansyl chloride can continue to react, leading to product degradation and the formation of byproducts.[1]

  • Troubleshooting Steps:

    • Add a quenching agent at the end of the reaction time. Common quenchers include primary amines like ethylamine or methylamine, or even ammonium hydroxide.[1]

    • Consider using pyridine as a quencher. It effectively stops the reaction without producing a dansylated quencher peak, which can simplify chromatograms.[1]

Quantitative Data Summary

Table 1: Effect of pH on Dansylation Reaction

pHRelative Yield/Labeling EfficiencyNotes
6.0LowFewer dansyl moieties are incorporated.[4]
7.0ModerateA single dansyl label is often the dominant product.[4]
8.5-10.0HighOptimal range for most primary and secondary amines.[4][8][9]
> 9.5High, but increased hydrolysisThe rate of dansyl chloride hydrolysis increases rapidly, leading to more Dns-OH byproduct.[6]
11.0Reduced for some analytesFor some biogenic amines, the yield was observed to be smaller at pH 11 compared to lower pH values.[11] The reaction is still effective for some amines at this pH.[12]

Table 2: Recommended Reaction Times and Temperatures

TemperatureReaction TimeNotes
Room Temperature30-60 minutesSufficient for many applications, especially at higher pH.[4][10] At pH 9.5, the reaction can be as short as 10 minutes.[4]
38 °C90-120 minutesA common condition reported for dansylation.[8]
40 °C40 minutesDetermined as optimal in a study optimizing for neuroactive amino acids.[13]
60 °C30-60 minutesOften used to accelerate the reaction, but can also increase the rate of side reactions.[8][13]
65 °C1 hourFound to be optimal for the dansylation of alcohols.[14]

Experimental Protocols

Protocol 1: Standard Dansylation of an Amine Analyte
  • Sample Preparation: Dissolve the amine-containing sample in a suitable buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.8).[10]

  • Dansyl Chloride Solution Preparation: Prepare a 50 mM solution of dansyl chloride in 100% acetonitrile. This solution should be made fresh.[10]

  • Derivatization:

    • In a microcentrifuge tube, mix the dansyl chloride solution and the carbonate/bicarbonate buffer in a 1:1 ratio.[10]

    • Add your sample to the dansyl chloride/buffer mixture. A typical ratio is 25 µL of sample to 50 µL of the dansyl/buffer mix.[10]

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 60 minutes in the dark.[10] Alternatively, use one of the temperature/time combinations from Table 2.

  • Quenching:

    • Add a quenching solution, such as 10% (v/v) ammonium hydroxide, to the reaction mixture to consume any unreacted dansyl chloride.[10]

  • Sample Analysis: The sample is now ready for analysis by HPLC, LC-MS, or other appropriate techniques.

Protocol 2: Troubleshooting Low Yield via pH Optimization
  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 8.5, 9.0, 9.5, 10.0, 10.5) using a non-amine-containing buffer system like carbonate-bicarbonate.

  • Sample and Reagent Preparation:

    • Prepare a stock solution of your analyte at a known concentration.

    • Prepare a fresh solution of dansyl chloride in acetonitrile.

  • Parallel Reactions:

    • Set up a series of reactions in parallel, with each reaction using a different pH buffer.

    • Ensure that the concentration of the analyte and dansyl chloride is the same in each reaction.

    • Incubate all reactions under the same conditions (temperature and time).

  • Quenching and Analysis:

    • Quench all reactions simultaneously.

    • Analyze the products from each reaction using your analytical method of choice.

  • Data Evaluation: Compare the yield of the desired dansylated product across the different pH conditions to determine the optimal pH for your specific application.

Visualizations

Dansylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Sample Preparation (in buffer) Derivatization Derivatization (Incubation) Sample_Prep->Derivatization Dansyl_Sol Dansyl Chloride Solution (fresh) Dansyl_Sol->Derivatization Quenching Quenching Derivatization->Quenching Analysis HPLC / LC-MS Analysis Quenching->Analysis

Caption: A generalized workflow for a typical dansylation experiment.

Troubleshooting_Low_Yield Start Low Yield Observed Check_pH Is pH optimal (9.0-10.5)? Start->Check_pH Check_Reagent Is Dansyl Chloride fresh and active? Check_pH->Check_Reagent Yes Optimize_pH Perform pH optimization Check_pH->Optimize_pH No Check_Quenching Is quenching effective? Check_Reagent->Check_Quenching Yes Use_Fresh_Reagent Use fresh Dansyl Chloride Check_Reagent->Use_Fresh_Reagent No Optimize_Quenching Optimize quenching (reagent, time) Check_Quenching->Optimize_Quenching No Success Yield Improved Check_Quenching->Success Yes Optimize_pH->Success Use_Fresh_Reagent->Success Optimize_Quenching->Success

Caption: A decision tree for troubleshooting low yield in dansylation reactions.

Side_Reactions Dansyl_Cl Dansyl Chloride (Dns-Cl) Desired_Product Dansylated Analyte (Dns-NH-R) Dansyl_Cl->Desired_Product Desired Reaction Dns_OH Dansyl Sulfonic Acid (Dns-OH) - Inactive Byproduct - Dansyl_Cl->Dns_OH Hydrolysis Analyte Analyte (R-NH2) Analyte->Desired_Product Dns_NH2 Dansylamide (Dns-NH2) - Degradation Product - Desired_Product->Dns_NH2 Degradation Water Water (H2O) Water->Dns_OH Excess_Dansyl Excess Dns-Cl Excess_Dansyl->Dns_NH2

Caption: Key side reactions in the dansylation process.

References

Technical Support Center: Stability of Dansylated Amino acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of dansylated amino acids. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of dansylated amino acids?

A1: The stability of dansylated amino acids is primarily influenced by several factors:

  • pH: Dansylated amino acids are susceptible to hydrolysis, particularly at high pH. The dansylation reaction itself is carried out at an alkaline pH (typically 9.5-10.0) to ensure the amino group is unprotonated and reactive with dansyl chloride.[1] However, prolonged exposure to high pH can lead to the degradation of the formed derivatives.[2]

  • Excess Dansyl Chloride: A large excess of dansyl chloride is necessary for the complete derivatization of amino acids. However, if not removed or quenched after the reaction, it can react with the newly formed dansylated amino acids, leading to their decomposition and the formation of byproducts like dansylamide (Dns-NH2).[3]

  • Light: Both dansyl chloride and its amino acid derivatives are known to be light-sensitive.[2] Exposure to light can cause photodegradation, leading to a decrease in fluorescence and inaccurate quantification.

  • Temperature: Elevated temperatures are often used to accelerate the dansylation reaction.[1] However, high temperatures can also increase the rate of degradation of the derivatives. Storage at elevated temperatures is generally not recommended.

  • Solvent: The choice of solvent can impact the stability of dansylated amino acids. For instance, dansyl chloride is unstable in dimethyl sulfoxide (DMSO).[4] The reaction is typically carried out in an aqueous-organic mixture, such as acetone-water or acetonitrile-water.[1]

Q2: Why is quenching the dansylation reaction crucial for stability?

A2: Quenching the dansylation reaction is a critical step to ensure the stability of the derivatized amino acids. It involves adding a reagent to consume the excess dansyl chloride. This is important for two main reasons:

  • Prevents Degradation: Excess dansyl chloride can react with the dansylated amino acids, causing them to decompose into other products, including dansylamide.[3] This decomposition "undoes" the derivatization and leads to lower yields and inaccurate results.

  • Minimizes Byproducts: Quenching prevents the formation of additional dansylated byproducts that can interfere with the chromatographic separation and analysis of the target amino acids.[3]

Common quenching agents include primary amines (e.g., ethylamine, methylamine), ammonium hydroxide, and pyridine.[3] The choice of quencher can influence the resulting chromatogram. For example, using ammonium hydroxide can lead to a large dansylamide peak that may mask the peaks of certain amino acids like glycine.[3]

Q3: How long are dansylated amino acid samples stable under typical storage conditions?

A3: The stability of dansylated amino acid samples depends on the storage conditions. After quenching the reaction, samples can be stored with no significant change in fluorescence for about twelve hours.[3] For short-term storage, keeping the samples at -20°C is recommended, while for long-term storage, -80°C is preferable.[2] One study found that derivatized samples were stable for up to 48 hours when stored at either room temperature or 4°C, irrespective of the sample matrix.[5] It is crucial to protect the samples from light during storage.[2]

Q4: Can I store my samples before derivatization?

A4: Storing samples prior to derivatization is generally not recommended as it can lead to instability. One study showed that samples derivatized after storage failed to remain stable under any of the tested conditions (room temperature, 4°C, and -20°C).[5] It is best to perform the derivatization immediately before analysis whenever possible.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and analysis of dansylated amino acids.

Issue Potential Cause(s) Recommended Solution(s)
Low or no fluorescence signal Incomplete derivatization.- Ensure the pH of the reaction mixture is between 9.5 and 10.0.[1] - Use a sufficient excess of dansyl chloride. - Optimize reaction time and temperature (e.g., 38°C for 90-120 min or 60°C for 60 min).[1]
Degradation of dansylated amino acids.- Quench the reaction immediately after the desired reaction time.[3] - Protect samples from light at all stages.[2] - Analyze samples as soon as possible after derivatization. - Store samples at low temperatures (-20°C or -80°C) if immediate analysis is not possible.[2]
Extra, interfering peaks in the chromatogram Formation of byproducts (e.g., dansyl sulfonic acid, dansylamide).- Ensure efficient quenching of excess dansyl chloride.[3] - Consider using a different quenching agent (e.g., pyridine) that produces fewer interfering byproducts.[3]
Contaminants in reagents or samples.- Use high-purity reagents and solvents. - Run a blank to identify potential sources of contamination.
Poor reproducibility of results Inconsistent derivatization conditions.- Precisely control reaction time, temperature, and pH. - Prepare fresh dansyl chloride solution daily, as it can hydrolyze.[2]
Sample degradation between runs.- Analyze all samples in a batch under the same storage and handling conditions. - Use an internal standard to correct for variations.
Peak tailing or broadening in HPLC Issues with the HPLC column or mobile phase.- Ensure the column is properly equilibrated. - Check the pH of the mobile phase. - Use a guard column to protect the analytical column.
Presence of particulate matter.- Filter all samples and mobile phases before use.

Data on Stability of Dansylated Amino Acids

Condition Observation Recommendation Reference
pH Derivatives are more stable at neutral or slightly acidic pH. High pH promotes hydrolysis.Maintain a pH below 8 for storage of derivatized samples.[2]
Light Both dansyl chloride and its derivatives are light-sensitive and can undergo photodegradation.Protect all solutions and samples from light by using amber vials or covering with aluminum foil. Conduct experiments under dim light if possible.[2][6]
Temperature Higher temperatures accelerate both the derivatization reaction and the degradation of the products.Optimize derivatization temperature for sufficient yield without significant degradation. Store derivatized samples at low temperatures (-20°C or -80°C).[1][2]
Storage Time (Post-Quenching) Stable for about 12 hours with no change in fluorescence.Analyze within 12 hours of derivatization for best results.[3]
Storage Time (Derivatized) Stable for up to 48 hours at room temperature or 4°C.For storage up to 48 hours, refrigeration is a suitable option. For longer periods, freeze at -20°C or -80°C.[5]

Experimental Protocols

Protocol 1: Dansylation of Amino Acids for HPLC Analysis

This protocol provides a general procedure for the derivatization of amino acids with dansyl chloride.

Materials:

  • Amino acid standards or sample hydrolysate

  • Dansyl chloride solution (5 mg/mL in acetone or acetonitrile, prepare fresh daily)

  • Sodium bicarbonate buffer (0.1 M, pH 9.8)

  • Quenching solution (e.g., 2% (v/v) solution of ethylamine or 1 M HCl)

  • HPLC-grade solvents (acetonitrile, water)

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

Procedure:

  • Sample Preparation: Prepare a solution of your amino acid standard or sample in the sodium bicarbonate buffer.

  • Derivatization:

    • To 100 µL of the amino acid solution, add 200 µL of the freshly prepared dansyl chloride solution.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture in a heating block or water bath at a selected temperature and time (e.g., 60°C for 60 minutes or 38°C for 90 minutes).[1] Protect the mixture from light during incubation.

  • Quenching:

    • After incubation, add 50 µL of the quenching solution to the reaction mixture to stop the reaction.

    • Vortex again.

  • Sample Cleanup (if necessary):

    • Centrifuge the sample to pellet any precipitate.

    • Transfer the supernatant to a clean vial for HPLC analysis.

  • HPLC Analysis:

    • Inject an appropriate volume of the supernatant onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).

    • Detect the dansylated amino acids using a fluorescence detector (Excitation: ~335 nm, Emission: ~520 nm) or a UV detector.

Protocol 2: Stability Testing of Dansylated Amino Acids

This protocol outlines a method to assess the stability of your prepared dansylated amino acid samples over time.

Procedure:

  • Prepare a Batch of Dansylated Amino Acids: Follow Protocol 1 to derivatize a sufficiently large batch of your amino acid standard or sample.

  • Initial Analysis (Time Zero): Immediately after preparation and quenching, analyze an aliquot of the derivatized sample by HPLC to obtain the initial peak areas for each amino acid. This will serve as your baseline (T=0).

  • Sample Storage: Aliquot the remaining derivatized sample into several amber vials. Store these vials under the different conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light vs. dark).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48 hours), retrieve one vial from each storage condition.

  • HPLC Analysis: Allow the sample to come to room temperature (if frozen) and analyze it by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of the remaining dansylated amino acid at each time point relative to the initial (T=0) peak area.

    • Plot the percentage of the remaining derivative against time for each storage condition to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_quench Quenching cluster_analysis Analysis sample Amino Acid Standard or Sample buffer Add Sodium Bicarbonate Buffer (pH 9.8) sample->buffer dansyl Add Dansyl Chloride Solution buffer->dansyl incubate Incubate (e.g., 60°C for 60 min) in the dark dansyl->incubate quencher Add Quenching Solution incubate->quencher hplc HPLC Analysis quencher->hplc

Caption: Experimental workflow for the dansylation of amino acids.

degradation_pathway cluster_reactants Reactants cluster_conditions Degradation Conditions cluster_products Degradation Products dns_cl Dansyl Chloride (Excess) dns_oh Dansyl Sulfonic Acid dns_cl->dns_oh Hydrolysis dns_aa Dansylated Amino Acid dns_nh2 Dansylamide dns_aa->dns_nh2 Reaction with Excess Dns-Cl other Other Degradation Products dns_aa->other Reaction with Excess Dns-Cl dns_aa->other Hydrolysis/Photodegradation high_ph High pH high_ph->dns_aa light Light light->dns_aa high_temp High Temperature high_temp->dns_aa

Caption: Potential degradation pathways for dansylated amino acids.

References

Technical Support Center: Troubleshooting Background Fluorescence in Dansyl Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to background fluorescence in dansyl-based experiments.

FAQs: Quick Solutions to Common Problems

Q1: What are the primary sources of background fluorescence in my dansyl experiment?

High background fluorescence can originate from several sources, broadly categorized as instrument-related and sample-related.[1] Instrument noise, ambient light, and light from the excitation source can contribute.[1] Sample-related sources include autofluorescence from endogenous molecules within the sample, unbound dansyl chloride, and non-specific binding of the dansyl probe.[1][2]

Q2: How can I quickly check if my reagents are the source of the high background?

A simple blank measurement is a crucial first step. Prepare a sample containing all your buffer components and reagents, including dansyl chloride, but without your analyte of interest. Measure the fluorescence of this blank. A high signal indicates that one or more of your reagents are fluorescent or are contaminated.

Q3: My blank sample shows high fluorescence. What should I do?

Systematically test each component of your buffer and reagent solutions individually to identify the fluorescent culprit. Consider using higher purity solvents and freshly prepared buffers. Dansyl chloride itself can hydrolyze to dansyl acid, which is fluorescent, so ensure it is stored correctly and solutions are prepared fresh.[3]

Q4: Can the concentration of dansyl chloride affect the background?

Yes, excess dansyl chloride can lead to increased background fluorescence.[4] It is crucial to optimize the concentration of dansyl chloride to ensure efficient labeling of your target without introducing a high background from the unreacted probe.[1]

Q5: What is the "inner filter effect" and could it be affecting my results?

The inner filter effect occurs when a substance in the sample absorbs either the excitation light (primary effect) or the emitted fluorescence (secondary effect), leading to a non-linear relationship between fluorescence intensity and concentration.[5][6] This can be mistaken for quenching or low signal. To minimize this, it's recommended to work with lower sample concentrations where the absorbance at the excitation wavelength is low, typically below 0.1.[7]

Troubleshooting Guides

This section provides a more in-depth approach to diagnosing and resolving issues with background fluorescence.

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from your dansyl-labeled molecule, reducing the sensitivity and accuracy of your assay.

Troubleshooting Workflow:

Logical_Troubleshooting Start High Background Signal SystematicChecks Systematic Checks Start->SystematicChecks SampleProperties Sample Properties Start->SampleProperties InstrumentSettings Instrument Settings Start->InstrumentSettings DataAnalysis Data Analysis Start->DataAnalysis ReagentPurity Reagent & Buffer Purity SystematicChecks->ReagentPurity DansylConcentration Dansyl-Cl Concentration SystematicChecks->DansylConcentration Solution Improved Signal-to-Noise ReagentPurity->Solution DansylConcentration->Solution Autofluorescence Autofluorescence SampleProperties->Autofluorescence NonspecificBinding Non-specific Binding SampleProperties->NonspecificBinding Autofluorescence->Solution NonspecificBinding->Solution ExcitationWavelength Excitation/Emission Wavelengths InstrumentSettings->ExcitationWavelength DetectorGain Detector Gain InstrumentSettings->DetectorGain ExcitationWavelength->Solution DetectorGain->Solution BackgroundSubtraction Background Subtraction DataAnalysis->BackgroundSubtraction Controls Proper Controls DataAnalysis->Controls BackgroundSubtraction->Solution Controls->Solution

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC with Dansyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the HPLC analysis of Dansyl-L-leucine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound is commonly caused by secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way.[1] The primary cause is often the interaction between the polar groups of the analyte and active sites on the HPLC column packing, particularly residual silanol groups (Si-OH) on silica-based columns.[1][2][3][4]

Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2][3]

  • Column Contamination or Damage: Accumulation of impurities on the column frit or a void in the packing bed can distort peak shape.[2][5]

  • Inappropriate Mobile Phase: A mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and peak tailing.[2][4]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector cell can cause band broadening and tailing.[3][5][6]

Q2: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor because this compound has both an acidic carboxylic acid group and a basic amine group, meaning its charge state is pH-dependent.[7] Residual silanol groups on silica columns are acidic and become ionized (negatively charged) at pH levels above 3.0.[1][4]

  • At Mid-Range pH (e.g., 4-7): Silanol groups can be partially or fully ionized (Si-O⁻), while the amine group on this compound can be protonated (positively charged). This leads to strong ionic interactions (a secondary retention mechanism), causing delayed elution for some molecules and resulting in significant peak tailing.[1][2]

  • At Low pH (e.g., < 3): The high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[1][8][9] This minimizes the strong ionic interactions, leading to a more symmetrical peak shape.

Q3: My peak tailing is severe. What is the first thing I should check?

If you observe sudden and severe peak tailing for all peaks, the most likely cause is physical, not chemical.[10]

  • Check for a Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit, distorting the flow path and affecting all peaks.[10] Try reversing the column and flushing it with a strong solvent to dislodge the blockage.[2][10]

  • Inspect for Column Voids: A void or channel in the packing bed at the column inlet can also cause severe tailing.[2][5]

  • Use a "Test Column": The quickest way to diagnose a column issue is to substitute the current column with a new or known-good column of the same type. If the peak shape improves, the original column has failed.[1]

Q4: Can my sample concentration or injection volume cause peak tailing?

Yes. This phenomenon is known as mass overload or column overload.[2][11] When the amount of sample injected exceeds the column's capacity, the stationary phase becomes saturated.[3] This leads to a non-linear relationship between the analyte and the stationary phase, often resulting in a "right-triangle" peak shape where the tailing worsens at higher concentrations.[10]

Troubleshooting Steps:

  • Reduce Injection Volume: Try decreasing the injection volume by half and observe the effect on the peak shape.

  • Dilute the Sample: Prepare and inject a diluted sample. If the tailing improves, overload was the likely cause.[2][5]

Q5: What type of HPLC column is best to prevent peak tailing with dansylated compounds?

Column chemistry plays a crucial role in preventing peak tailing. To minimize interactions with residual silanols, consider the following:

  • High-Purity, End-Capped Columns: Modern columns are made with high-purity silica, which has fewer metal contaminants that can act as active sites.[8] "End-capping" is a process that chemically treats most of the residual silanol groups, making them less interactive.[1][2][3]

  • Base-Deactivated or Polar-Embedded Phases: These columns are specifically designed to provide a better peak shape for basic compounds by further shielding the residual silanols.[4]

  • Non-Silica or Hybrid Columns: Stationary phases based on organic polymers or hybrid silica-organic materials offer improved pH stability and reduced silanol activity, which can significantly improve peak shape for challenging compounds.[8]

Q6: I'm still seeing tailing after optimizing the mobile phase and using a new column. What else could be the cause?

If chemical and column-related issues have been ruled out, the problem may lie with the HPLC system itself, specifically extra-column dead volume .[3][5] This refers to any volume the sample encounters outside of the column, which contributes to band broadening and peak tailing.

Check the Following:

  • Tubing: Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005") and keep the length between the injector, column, and detector as short as possible.[5][6]

  • Fittings: Ensure that all fittings are correctly installed and that the tubing is bottomed out in the port to avoid any small voids.

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[3][11]

Troubleshooting Guides and Protocols

Systematic Troubleshooting Workflow

A logical approach is essential for efficiently diagnosing the root cause of peak tailing. The following workflow provides a step-by-step process to identify and resolve the issue.

G start Peak Tailing Observed for this compound check_scope Does it affect all peaks or just this compound? start->check_scope all_peaks All Peaks Tail check_scope->all_peaks All Peaks one_peak Only this compound Tails check_scope->one_peak Specific Peak check_frit Suspect Physical Issue: 1. Check for blocked column frit. 2. Look for column void. all_peaks->check_frit fix_frit Action: Reverse & flush column. Replace column if necessary. check_frit->fix_frit check_extra_column Suspect Extra-Column Volume: Check tubing length/ID and fittings. check_frit->check_extra_column If column is OK end_node Peak Shape Improved fix_frit->end_node fix_extra_column Action: Use shorter, narrower tubing. Ensure proper connections. check_extra_column->fix_extra_column fix_extra_column->end_node check_chemical Suspect Chemical Interaction or Overload one_peak->check_chemical protocol_ph Protocol 1: Optimize Mobile Phase pH (Aim for pH < 3) check_chemical->protocol_ph protocol_overload Protocol 2: Perform Column Overload Study (Dilute sample) protocol_ph->protocol_overload Tailing persists check_column_chem Is an appropriate column (end-capped, base-deactivated) being used? protocol_overload->check_column_chem Tailing persists change_column Action: Switch to a modern, high-purity, end-capped column. check_column_chem->change_column No check_column_chem->end_node Yes change_column->end_node

Caption: A systematic workflow for troubleshooting peak tailing.

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for minimizing peak tailing of this compound by mitigating silanol interactions.

Methodology:

  • Prepare Mobile Phases: Create at least three different aqueous mobile phase buffers. Use an organic modifier (e.g., Acetonitrile) as Mobile Phase B.

    • Condition A (Low pH): Water with 0.1% Formic Acid (pH ≈ 2.7).

    • Condition B (Mid pH): 10 mM Ammonium Acetate in Water (pH ≈ 4.5).

    • Condition C (Neutral pH): 10 mM Ammonium Acetate in Water (pH ≈ 6.8).

  • System Setup: Use a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Equilibration: Start with Condition A. Equilibrate the column with the initial gradient conditions for at least 10 column volumes.

  • Injection: Inject a standard solution of this compound.

  • Data Collection: Run a suitable gradient (e.g., 10-90% Acetonitrile over 15 minutes). Record the chromatogram.

  • Repeat: Flush and re-equilibrate the system thoroughly before switching to Condition B and then Condition C, repeating the injection and data collection for each.

  • Analysis: Calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As) for the this compound peak under each condition. The optimal pH will yield a value closest to 1.0.

Mobile Phase ConditionExpected pHExpected Tailing Factor (Tf)Rationale
0.1% Formic Acid~2.71.0 - 1.3Silanol groups are protonated, minimizing secondary ionic interactions.[1][9]
10 mM Ammonium Acetate~4.51.5 - 2.0Partial ionization of silanol groups leads to moderate tailing.
10 mM Ammonium Acetate~6.8> 2.0Significant ionization of silanols causes strong interaction and severe tailing.[1]
Protocol 2: Column Overload Study

Objective: To determine if peak tailing is caused by injecting an excessive mass of this compound.

Methodology:

  • Prepare Standards: Create a dilution series of your this compound sample in the mobile phase, for example: 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, and 5 µg/mL.

  • System Setup: Use your established HPLC method with the optimal mobile phase conditions determined previously.

  • Injection: Inject a fixed volume (e.g., 10 µL) of each standard, starting from the lowest concentration and moving to the highest.

  • Data Collection: Record the chromatogram for each injection.

  • Analysis: Calculate the Tailing Factor for each peak. Plot the Tailing Factor versus the sample concentration. A sharp increase in tailing at higher concentrations is a clear indicator of mass overload.[10]

Sample ConcentrationInjected Mass (10 µL inj.)Expected Tailing Factor (Tf)Observation
5 µg/mL50 ng1.1Symmetrical peak, within linear range.
20 µg/mL200 ng1.2Symmetrical peak, within linear range.
100 µg/mL1000 ng1.9Noticeable tailing, approaching column capacity limit.[3]

Visualization of the Tailing Mechanism

The diagram below illustrates the chemical interaction responsible for peak tailing. At mid-range pH, the negatively charged, ionized silanol group on the stationary phase surface forms a strong electrostatic attraction with the positively charged this compound molecule, causing a secondary retention mechanism that leads to peak distortion.

G cluster_0 Silica Stationary Phase cluster_1 This compound (in Mobile Phase) silanol Si-O⁻ dansyl_leucine Dansyl-Leu-NH₂⁺ silanol->dansyl_leucine Strong Ionic Interaction (Secondary Retention) Causes Peak Tailing silica Si oxygen O label_silica Ionized Silanol Group (Active Site) label_analyte Protonated Analyte

Caption: Interaction between this compound and an ionized silanol group.

References

Technical Support Center: Dansyl-L-leucine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the pH for Dansyl-L-leucine labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling primary amines with this compound?

The optimal pH for the dansylation of primary amines, such as the one in L-leucine, is typically in the alkaline range of 9.5 to 10.0.[1][2][3] The most robust labeling efficiency is often observed around pH 9.5.[4]

Q2: Why is an alkaline pH necessary for the labeling reaction?

An alkaline pH is required to ensure that the target primary amino group is in its unprotonated, nucleophilic state.[1][5] Dansyl chloride reacts with the free base form of the amine.[6] At acidic or neutral pH, the amino group is protonated (-NH3+), making it a poor nucleophile and significantly reducing the reaction rate.

Q3: What are the main competing reactions that can interfere with this compound labeling?

There are two primary side reactions to be aware of:

  • Hydrolysis of Dansyl Chloride: In aqueous solutions, dansyl chloride can react with water or hydroxide ions, leading to its hydrolysis into dansyl sulfonic acid (dansic acid).[4][7] This hydrolyzed form is inactive and cannot label amines. The rate of hydrolysis is low up to pH 9.5 but increases rapidly at higher pH values.[3][5]

  • Reaction with Buffer Components: If the reaction buffer contains primary or secondary amines (e.g., Tris or ammonium acetate), the dansyl chloride will react with the buffer molecules, reducing the amount of reagent available to label the target molecule.[4] Therefore, non-primary amine buffers are strongly recommended.[4]

Q4: Which buffers are recommended for this procedure?

Non-primary amine buffers should be used to avoid unwanted side reactions. Commonly used and effective buffers include:

  • 100 mM Carbonate-Bicarbonate buffer (pH 9.5 - 10.0)[4][8]

  • 100 mM Borate buffer (pH 9.2 - 9.7)[9]

  • 100 mM HEPES (pH 8.2, for less efficient labeling if required)[4][8]

Q5: How does pH affect the stability of the dansyl chloride reagent?

Dansyl chloride's stability in aqueous solutions is highly pH-dependent. As the pH increases, especially above 9.5, the rate of hydrolysis to the inactive dansyl sulfonic acid also increases significantly.[4][5] For example, in a phosphate buffer at pH 7, the reactive form of dansyl chloride was completely depleted after 50 minutes at room temperature.[4] This necessitates using freshly prepared dansyl chloride solutions and carefully controlling the reaction time.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling Efficiency 1. Suboptimal pH: The reaction buffer pH is too low ( < 9.0), keeping the target amine protonated. 2. Hydrolyzed Reagent: The dansyl chloride solution has degraded due to moisture or prolonged storage.[4] 3. Incorrect Buffer: The buffer contains competing primary or secondary amines (e.g., Tris, ammonium acetate).[4] 4. Insufficient Reagent: The molar ratio of dansyl chloride to the analyte is too low.1. Verify and Adjust pH: Use a calibrated pH meter to confirm the reaction buffer is between pH 9.5 and 10.0. 2. Prepare Fresh Reagent: Always use a freshly prepared solution of dansyl chloride in an anhydrous organic solvent like acetonitrile or acetone.[4][6] 3. Switch Buffer System: Use a non-amine buffer such as carbonate-bicarbonate or borate.[4][9] 4. Optimize Reagent Concentration: Increase the molar excess of dansyl chloride.
High Background / Excess Side Products 1. Reagent Hydrolysis: A significant portion of the dansyl chloride is hydrolyzing to dansyl sulfonic acid due to excessive reaction time or a pH > 10.0.[3][5] 2. Reaction Not Quenched: The reaction was not stopped, leading to the decomposition of dansylated amino acids by excess reagent.[7]1. Optimize Reaction Time and pH: Reduce the incubation time. Ensure the pH does not significantly exceed 9.5, where hydrolysis accelerates.[5] Consider running the reaction at a lower temperature.[10] 2. Quench the Reaction: Add a quenching agent like ammonium hydroxide at the end of the incubation period to consume excess dansyl chloride.[7][11]
Inconsistent or Poorly Reproducible Results 1. Poor pH Control: The buffering capacity is insufficient to maintain a stable pH throughout the reaction. 2. Variable Reagent Activity: The dansyl chloride solution is not prepared freshly for each experiment. 3. Temperature Fluctuations: The incubation temperature is not consistent between experiments.1. Ensure Proper Buffering: Use a buffer concentration (e.g., 100 mM) sufficient to maintain a stable pH. 2. Standardize Reagent Preparation: Prepare fresh dansyl chloride solution immediately before each use.[12] 3. Use a Temperature-Controlled Incubator: Maintain a constant and optimized temperature during the reaction (e.g., 40°C or 60°C).[2][9]

Data Presentation

Table 1: Effect of pH and Buffer Type on Dansyl Chloride Hydrolysis

This table summarizes the rate of dansyl acid formation, indicating the hydrolysis of Dansyl Chloride, in various buffers at different pH levels. A higher rate signifies lower stability of the reactive agent.

Buffer (100 mM)pHRate of Dansyl Acid Formation (Absorbance at 315 nm)Reference(s)
Sodium Phosphate6.0Low[4][8]
Sodium Phosphate7.0Moderate[4][8]
HEPES8.2Moderate-High[4][8]
Carbonate-Bicarbonate9.5High[4][8]
Ammonium Acetate7.0High[4][8]
Ammonium Acetate9.5Very High[4][8]

*Ammonium acetate contains a primary amine, which directly reacts with Dansyl Chloride, leading to a faster depletion rate.[4]

Table 2: Influence of pH on Labeling Efficiency of Myoglobin

This table shows the distribution of dansyl labels on the protein myoglobin after a 5-minute reaction at different pH values, demonstrating that labeling efficiency increases with pH.

pHBufferPredominant Labeled Species (after 5 min)Reference(s)
6.0Sodium PhosphateSingle dansyl label[4]
7.0Sodium PhosphateSingle dansyl label (with emergence of doubly labeled species)[4]
9.5Carbonate-BicarbonateDistribution of 1 to 5 dansyl labels[4]

Experimental Protocols

Protocol: pH Optimization for this compound Labeling

This protocol provides a framework for determining the optimal pH for your specific experimental conditions.

1. Reagent Preparation:

  • Analyte Stock Solution: Prepare a stock solution of L-leucine (or your target molecule) in deionized water.

  • Buffer Solutions: Prepare a series of 100 mM non-amine buffers at different pH values (e.g., Borate buffer at pH 8.5, 9.0, 9.5, and 10.0). Verify the final pH with a calibrated meter.

  • Dansyl Chloride Solution: Immediately before use, prepare a 50 mM solution of dansyl chloride in anhydrous acetonitrile.[11] Keep this solution in the dark.

2. Labeling Reaction:

  • For each pH condition to be tested, combine the following in a microcentrifuge tube:

    • 50 µL of the appropriate pH buffer.

    • 25 µL of your L-leucine solution.

  • Initiate the reaction by adding 50 µL of the freshly prepared dansyl chloride solution.[11]

  • Vortex the mixture gently.

  • Incubate the reaction for 40-60 minutes at a constant temperature (e.g., 40°C) in the dark.[9][11]

3. Reaction Quenching:

  • To stop the reaction, add a small volume (e.g., 7.5 µL) of 10% (v/v) ammonium hydroxide to each tube to consume the excess dansyl chloride.[11]

  • Incubate for an additional 5-10 minutes at room temperature.[11]

4. Sample Analysis:

  • Analyze the samples using your established method (e.g., reverse-phase HPLC with fluorescence or UV detection, or LC-MS).

  • Compare the peak area or height of the dansylated L-leucine derivative across the different pH conditions to determine the optimum. The pH that yields the highest signal for the desired product is the optimum for your experiment.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_analyte Prepare Analyte (e.g., L-leucine) mix Mix Analyte and Buffer prep_analyte->mix prep_buffer Prepare Non-Amine Buffer (e.g., Carbonate, pH 9.5) prep_buffer->mix prep_dansyl Prepare Fresh Dansyl-Cl in Acetonitrile add_dansyl Add Dansyl-Cl Solution prep_dansyl->add_dansyl mix->add_dansyl incubate Incubate in Dark (e.g., 60 min, 40°C) add_dansyl->incubate quench Quench with NH4OH to Remove Excess Dansyl-Cl incubate->quench analyze Analyze via HPLC or LC-MS quench->analyze

Caption: Workflow for this compound Labeling.

G start Low or No Labeling? q_ph Is pH between 9.0 and 10.0? start->q_ph a_ph_no Adjust pH to 9.5 using a non-amine buffer. q_ph->a_ph_no No q_reagent Is Dansyl-Cl solution fresh? q_ph->q_reagent Yes end_node Re-run experiment. Contact support if issue persists. a_ph_no->end_node a_reagent_no Prepare a new solution of Dansyl-Cl in anhydrous solvent. q_reagent->a_reagent_no No q_buffer Is buffer free of primary/secondary amines? q_reagent->q_buffer Yes a_reagent_no->end_node a_buffer_no Replace buffer with Carbonate or Borate. q_buffer->a_buffer_no No q_buffer->end_node Yes a_buffer_no->end_node G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products DansylCl Dansyl-Cl (Reactive) Desired Dansyl-NH-R (Desired Product) DansylCl->Desired Side Dansyl-OH (Inactive Side Product) DansylCl->Side Leucine R-NH2 (L-leucine) Leucine->Desired Water H2O / OH- (Aqueous Solvent) Water->Side High_pH High pH (e.g., 9.5) High_pH->Desired Favors High_pH->Side Accelerates

References

Technical Support Center: Dansylation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dansylation for the derivatization of amines, phenols, and other nucleophilic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a dansylation reaction?

The optimal temperature for a dansylation reaction is a balance between reaction kinetics and the stability of the dansyl derivatives.[1] While higher temperatures can accelerate the reaction, they can also lead to the degradation of the labeled products.[1] For many applications involving amino acids and other small molecules, temperatures ranging from 37°C to 65°C are commonly employed.[2][3][4] However, for sensitive substrates like proteins, where maintaining the native structure is crucial, the reaction may be performed at room temperature or even lower.[5]

Q2: How does temperature affect the speed of the dansylation reaction?

Increasing the reaction temperature generally increases the rate of the dansylation reaction. For instance, one study noted that a reaction at 95°C showed a 1 to 10-fold increase in yield compared to a reaction at 40°C.[6] However, excessively high temperatures (>90°C) can lead to solvent evaporation and potential sample loss.[6] For protein labeling, a 30-minute incubation at room temperature is often sufficient, and this time can be reduced at higher pH.[5]

Q3: Can elevated temperatures lead to the formation of by-products?

Yes, high temperatures can promote side reactions and the formation of by-products, which can affect the accuracy of your analysis.[2] The primary competing reaction is the hydrolysis of dansyl chloride to dansyl sulfonic acid (dansic acid), which is favored at high pH.[7][8] Another side reaction is the decomposition of the desired dansylated product, which can also be accelerated at higher temperatures.[8]

Q4: How does pH interact with temperature in a dansylation reaction?

pH is a critical factor that works in conjunction with temperature. The dansylation reaction requires an alkaline environment (typically pH 9-10.5) to ensure the amine groups are in their unprotonated, reactive state.[2][7][9][10] At a higher pH, the reaction can proceed more efficiently, even at lower temperatures.[5] However, pH values above 10 can significantly increase the rate of dansyl chloride hydrolysis, reducing the amount of reagent available for derivatization.[10]

Q5: What are the recommended incubation times at different temperatures?

Incubation times are inversely related to temperature.[1] Here are some examples from various protocols:

  • 25°C (Room Temperature): 60 minutes for amino acids.[11] For proteins, 10-30 minutes may be sufficient, especially at a higher pH.[5]

  • 40°C: 40 minutes for neuroactive amino acids.[2]

  • 60°C: 30-60 minutes for amino acids.[2][4] A 45-minute incubation was found to be optimal for biogenic amines.[12] For hydroxyl compounds, a 60-minute incubation is recommended.[13]

  • 65°C: 1 hour for unactivated alcohols.[3]

  • 80°C: 30 minutes was found to be optimal for most amino acids in one study, though glycine required 60 minutes.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Low or no derivatization yield Suboptimal temperature: The reaction temperature may be too low, resulting in slow kinetics.Increase the incubation temperature. A common range to test is 40-60°C.[2] For robust compounds, temperatures up to 80°C can be explored, but monitor for degradation.[6]
Incorrect pH: The pH of the reaction mixture may not be sufficiently alkaline for the deprotonation of the target functional group.Ensure the reaction buffer is at the optimal pH, typically between 9 and 10.5.[2] Verify the pH of your buffer before starting the experiment.
Hydrolysis of Dansyl Chloride: The reagent may have hydrolyzed due to moisture or prolonged exposure to high pH before reacting with the analyte.Prepare the dansyl chloride solution fresh daily in an anhydrous solvent like acetonitrile.[8] Avoid prolonged incubation at very high pH (>10.5).
Inconsistent or variable results Temperature fluctuations: Inconsistent heating during incubation can lead to variable reaction rates.Use a calibrated water bath or incubator to maintain a stable temperature throughout the reaction.[9]
Solvent evaporation: At higher temperatures, evaporation of the reaction solvent can concentrate reactants and alter reaction conditions.Ensure reaction vials are tightly capped.[6] If using an open system, monitor and replenish solvent if necessary, though this is not ideal for quantitative analysis.
Presence of unexpected peaks in chromatogram Formation of by-products: High reaction temperatures can lead to the formation of dansyl sulfonic acid or degradation of the dansylated product.Optimize the temperature and incubation time. Consider a lower temperature for a longer duration.[1] Ensure a quenching step (e.g., with ammonia) is included to consume excess dansyl chloride.[8][12]
Multiple derivatizations: Some molecules with multiple reactive sites (e.g., lysine, tyrosine) can become di-dansylated.[11]This is an inherent property of the molecule. If single derivatization is desired, protecting groups may be necessary, though this complicates the procedure. For quantitative analysis, ensure that you are integrating the correct peak(s) for your analyte.
Degradation of analyte Analyte is heat-sensitive: The chosen reaction temperature may be too high for the stability of the target molecule, particularly for proteins and other biomolecules.For sensitive compounds, perform the dansylation at room temperature or on ice (4°C).[5][8] This will require a longer incubation time.

Quantitative Data Summary

Table 1: Effect of Temperature on Dansylation Reaction Time

Analyte TypeTemperature (°C)Incubation Time (minutes)Reference
Neuroactive Amino Acids30Not specified[2]
Neuroactive Amino Acids4040[2]
Neuroactive Amino Acids50Not specified[2]
Neuroactive Amino Acids6030-60[2]
Biogenic Amines25-8030-60 (45 optimal at 60°C)[12]
Amino Acids8030 (60 for Glycine)[6]
Unactivated Alcohols6560[3]
Hydroxyl Compounds6060[13]
ProteinsRoom Temperature10-30[5]

Experimental Protocols

Protocol 1: Dansylation of Amino Acids for HPLC Analysis

This protocol is a generalized procedure based on common practices.[2][6][12]

  • Sample Preparation: Prepare a standard solution of amino acids or your sample in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.2).

  • Reagent Preparation: Prepare a fresh solution of dansyl chloride (e.g., 5 mg/mL) in anhydrous acetonitrile.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 50 µL of the sample or standard solution.

    • 50 µL of the dansyl chloride solution.

  • Incubation: Tightly cap the tube and vortex briefly. Incubate the mixture in a water bath at a selected temperature (e.g., 40°C for 40 minutes or 60°C for 30 minutes).

  • Quenching: After incubation, stop the reaction by adding a small volume (e.g., 20 µL) of a quenching agent like 10% ammonium hydroxide or acetic acid to react with the excess dansyl chloride.[6][12]

  • Analysis: Centrifuge the mixture to pellet any precipitate. The supernatant containing the dansylated amino acids is then ready for HPLC analysis.

Protocol 2: Dansylation of Proteins under Native Conditions

This protocol is adapted for labeling proteins while minimizing denaturation.[5]

  • Protein Solution: Prepare the protein solution in a suitable buffer (e.g., phosphate buffer, pH 7, or carbonate-bicarbonate buffer, pH 9.5).

  • Dansyl Chloride Addition: Prepare a fresh stock solution of dansyl chloride in an organic solvent like acetonitrile. Add a small volume of the dansyl chloride solution to the protein solution to initiate the reaction. The final concentration of the organic solvent should be kept low to avoid protein unfolding.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 5 to 30 minutes). The optimal time may vary depending on the pH and the protein of interest.

  • Analysis: The reaction can be monitored and analyzed using techniques such as native mass spectrometry or ion mobility mass spectrometry to assess the extent of labeling and any changes to the protein's conformation.

Visualizations

Dansylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Analyte Analyte Solution (e.g., Amino Acids) Mix Mix Reagents Analyte->Mix Buffer Alkaline Buffer (pH 9-10.5) Buffer->Mix DansylCl Dansyl Chloride (in Acetonitrile) DansylCl->Mix Incubate Incubate (e.g., 40-60°C) Mix->Incubate Heat Quench Quench Reaction Incubate->Quench Analyze HPLC/MS Analysis Quench->Analyze

Caption: General workflow for a typical dansylation experiment.

Temp_Effect cluster_outcomes Potential Outcomes cluster_balance Optimal Condition Temp Reaction Temperature ReactionRate Increased Reaction Rate Temp->ReactionRate Higher Temp Byproducts Increased By-product Formation (e.g., Dansyl Sulfonic Acid) Temp->Byproducts Higher Temp AnalyteDegradation Analyte Degradation (for sensitive molecules) Temp->AnalyteDegradation Higher Temp Balance Balance between Kinetics and Stability ReactionRate->Balance Byproducts->Balance AnalyteDegradation->Balance

Caption: The influence of temperature on dansylation reaction outcomes.

References

Technical Support Center: Dansyl-L-leucine Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dansyl-L-leucine assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound assays?

A1: The most common interferences in this compound assays can be broadly categorized as follows:

  • Environmental Factors: Variations in pH, temperature, and solvent polarity can significantly impact the fluorescence of the dansyl group.[1][2][3]

  • Sample Matrix Components: The presence of other primary and secondary amines, fluorescent compounds, or substances that quench fluorescence in the sample can lead to inaccurate results.[4]

  • Reaction Conditions: Suboptimal pH for the dansylation reaction or degradation of the dansyl derivatives can affect the accuracy and reproducibility of the assay.[5][6]

  • High Analyte Concentration: At high concentrations of this compound, reabsorption of emitted photons can occur, leading to a non-linear relationship between concentration and fluorescence intensity.[3]

Q2: How does pH affect the this compound assay?

A2: The pH of the reaction medium is a critical factor for two primary reasons:

  • Dansylation Reaction Efficiency: The reaction between dansyl chloride and the primary amine of L-leucine is highly pH-dependent. An alkaline environment, typically between pH 9.5 and 10, is required to ensure the amino group is deprotonated and available to react with the dansyl chloride.[7] At lower pH values, the reaction will be incomplete, leading to an underestimation of the L-leucine concentration. Conversely, very high pH (e.g., pH 11) can sometimes lead to reduced derivatization efficiency for certain amines.[5]

  • Fluorescence of the Dansyl Group: The fluorescence emission of the dansyl group itself can be influenced by the pH of the final solution.[3][8] For some fluorophores, changes in pH can alter the protonation state of the molecule, affecting its electronic structure and thus its fluorescence properties.[3]

Q3: Can the solvent used in the assay interfere with the results?

A3: Yes, the solvent plays a crucial role and can significantly interfere with the results. The polarity of the solvent can alter the fluorescence emission spectrum of the dansyl group.[1][2][9] Generally, increasing solvent polarity can cause a red shift (shift to longer wavelengths) in the emission spectrum.[1][9] The viscosity of the solvent also matters; more viscous solutions can lead to higher fluorescence intensity due to a reduction in collisional deactivation.[3] It is therefore essential to use the same solvent composition for all samples and standards to ensure consistency.

Q4: What should I do if I suspect my sample contains other fluorescent compounds?

A4: If your sample contains other fluorescent compounds, it can lead to high background signals and inaccurate quantification. Here are some steps you can take:

  • Run a sample blank: Prepare a sample that has gone through all the preparation steps except for the addition of dansyl chloride. Measure the fluorescence of this blank to determine the background fluorescence of your sample matrix.

  • Chromatographic Separation: For complex samples, using a separation technique like High-Performance Liquid Chromatography (HPLC) after dansylation is highly recommended.[7][10] This will separate this compound from other fluorescent compounds, allowing for accurate quantification.

  • Spectral Analysis: If you have access to a spectrofluorometer, you can measure the excitation and emission spectra of your sample and compare them to the spectra of a pure this compound standard. This can help identify the presence of interfering fluorophores.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low fluorescence signal Incomplete dansylation reaction due to incorrect pH.Ensure the pH of the reaction buffer is optimal for the dansylation reaction (typically pH 9.5-10).[7]
Degradation of this compound.Prepare fresh standards and samples. Protect solutions from light and store them appropriately.
Quenching of fluorescence by components in the sample matrix.Dilute the sample or use a sample clean-up method to remove interfering substances.
High background fluorescence Presence of other primary or secondary amines in the sample reacting with dansyl chloride.Use a sample preparation method to remove interfering amines or employ a separation technique like HPLC post-derivatization.[10]
The sample itself is fluorescent.Run a sample blank (without dansyl chloride) to measure and subtract the background fluorescence.
Contaminated reagents or solvents.Use high-purity reagents and solvents.
Poor reproducibility Inconsistent reaction times or temperatures.Standardize the incubation time and temperature for the dansylation reaction for all samples and standards.[6][11]
Fluctuation in instrument settings.Ensure the fluorometer settings (excitation and emission wavelengths, slit widths) are consistent across all measurements.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting.
Non-linear standard curve Re-absorption of fluorescence at high concentrations.[3]Prepare a standard curve over a narrower concentration range or dilute samples to fall within the linear range.
Saturation of the detector.Reduce the concentration of the standards or adjust the gain/sensitivity of the detector.

Experimental Protocols

General Protocol for this compound Assay in a 96-well Plate Format

This protocol provides a general workflow for the derivatization and measurement of L-leucine using dansyl chloride.

Materials:

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetone or acetonitrile)

  • L-leucine standards of known concentrations

  • Sodium bicarbonate buffer (e.g., 100 mM, pH 9.8)[12]

  • Acetone or acetonitrile

  • Quenching solution (e.g., 10% (v/v) ammonium hydroxide in water)[12]

  • Black 96-well microplate suitable for fluorescence measurements

Procedure:

  • Standard and Sample Preparation:

    • Prepare a series of L-leucine standards in the desired concentration range.

    • Prepare your unknown samples, ensuring they are appropriately diluted to fall within the range of the standard curve.

  • Dansylation Reaction:

    • To each well of the 96-well plate, add your standard or sample.

    • Add sodium bicarbonate buffer to each well to adjust the pH for the reaction.

    • Initiate the reaction by adding the dansyl chloride solution to each well.

    • Mix the contents of the wells thoroughly by pipetting up and down or using a plate shaker.

    • Incubate the plate in the dark at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30-60 minutes).[12]

  • Quenching the Reaction (Optional but Recommended):

    • After incubation, add a quenching solution to stop the dansylation reaction. This is particularly important for ensuring consistent reaction times across all wells.[12]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

    • Set the excitation wavelength typically around 330-350 nm and the emission wavelength around 510-530 nm. The exact wavelengths should be optimized for your specific instrument and experimental conditions.

  • Data Analysis:

    • Subtract the fluorescence of the blank (a well containing all reagents except L-leucine) from all standard and sample readings.

    • Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of L-leucine in your unknown samples by interpolating their fluorescence intensity on the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Dansylation Reaction cluster_measurement Measurement & Analysis Standards Prepare L-leucine Standards AddBuffer Add Bicarbonate Buffer (pH 9.8) Standards->AddBuffer Samples Prepare Unknown Samples Samples->AddBuffer AddDansyl Add Dansyl Chloride AddBuffer->AddDansyl Incubate Incubate in Dark (e.g., 30-60 min) AddDansyl->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Data Analysis Measure->Analyze

Caption: A typical workflow for a this compound assay.

interference_pathway cluster_assay This compound Assay cluster_interferences Potential Interferences Assay Accurate this compound Quantification pH Incorrect pH pH->Assay Incomplete Derivatization Solvent Solvent Polarity/ Viscosity Solvent->Assay Spectral Shifts/ Quenching Temp Temperature Fluctuations Temp->Assay Altered Reaction Rate/Quenching OtherAmines Other Amines OtherAmines->Assay False Positives/ Reagent Depletion Fluorophores Endogenous Fluorophores Fluorophores->Assay High Background Quenchers Fluorescence Quenchers Quenchers->Assay Signal Loss

References

Technical Support Center: Enhancing Detection Sensitivity of Dansylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of dansylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve maximum detection sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is dansyl chloride and why is it used for derivatization?

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride, Dns-Cl) is a fluorescent labeling reagent. It reacts with primary and secondary amines, phenols, and some alcohols to form stable, highly fluorescent dansyl derivatives.[1][2][3] This derivatization is crucial for enhancing the detection sensitivity of these compounds in techniques like high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-mass spectrometry (LC-MS).[1][4][5] The dansyl group's strong fluorescence and ability to improve ionization efficiency in mass spectrometry lead to significantly lower limits of detection.[4][6]

Q2: My fluorescence signal is weak or non-existent. What are the possible causes?

Low fluorescence intensity is a common issue. Several factors could be at play:

  • Incomplete Derivatization: The reaction may not have gone to completion. This could be due to suboptimal pH, insufficient reagent concentration, inadequate reaction time, or low temperature.[7][8]

  • Hydrolysis of Dansyl Chloride: Dansyl chloride is susceptible to hydrolysis in aqueous solutions, forming non-reactive dansyl sulfonic acid (dansic acid).[3][9] This reduces the amount of reagent available to react with your analyte.

  • Degradation of Dansylated Product: The fluorescent dansyl derivatives can be sensitive to light and may degrade over time, leading to a weaker signal.[9]

  • Incorrect Excitation/Emission Wavelengths: Ensure your fluorometer or fluorescence detector is set to the correct wavelengths for your specific dansylated compound. For example, dansyl glycine has an excitation maximum at 324 nm and an emission maximum at 559 nm.[1][2]

  • Quenching Effects: Components in your sample matrix or mobile phase could be quenching the fluorescence of the dansyl group.

Q3: I am seeing multiple unexpected peaks in my chromatogram. What could they be?

The presence of extraneous peaks can complicate data analysis. Common sources include:

  • Excess Dansyl Chloride and its Hydrolysis Product: Unreacted dansyl chloride and its hydrolysis product, dansic acid, are often detected.[9]

  • Side Products: Side reactions can occur, leading to the formation of byproducts like dansylamide (Dns-NH2).[9]

  • Multiple Derivatization Sites: If your analyte has multiple reactive sites (e.g., multiple amine groups), you may see peaks corresponding to different degrees of dansylation.

  • Sample Matrix Components: Endogenous compounds in your biological sample may also react with dansyl chloride, creating additional fluorescent peaks.

Q4: How can I improve the signal-to-noise ratio in my LC-MS analysis of dansylated compounds?

Improving the signal-to-noise (S/N) ratio is key for achieving high sensitivity in LC-MS.[10][11] Here are some strategies:

  • Optimize Derivatization: A complete and clean derivatization reaction will maximize the formation of your target analyte and minimize interfering side products.[12]

  • Sample Cleanup: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components before derivatization and analysis.[10]

  • Optimize MS Parameters: Fine-tune the mass spectrometer's source parameters (e.g., capillary voltage, gas flow rates, temperature) and fragmentation energy for your specific dansylated compound to maximize its ionization and detection.

  • Chromatographic Separation: Achieve good chromatographic resolution to separate your analyte of interest from co-eluting matrix components that can cause ion suppression.[10]

Troubleshooting Guides

Guide 1: Low Derivatization Efficiency

This guide addresses issues related to incomplete reaction between your analyte and dansyl chloride.

Symptom Possible Cause Recommended Action
Low product peak, high analyte peak Suboptimal pH. The reaction is most efficient at alkaline pH (typically 8.5-11).[1][2][7][8]Optimize the pH of your reaction buffer. Test a range of pH values to find the optimum for your specific analyte. Common buffers include sodium bicarbonate/carbonate and borate buffer.[5][7]
Insufficient reaction time or temperature.Increase the incubation time and/or temperature. Typical conditions range from 30-60 minutes at 40-70°C.[1][2][13] However, prolonged high temperatures can lead to degradation.
Inadequate dansyl chloride concentration.Increase the molar excess of dansyl chloride to your analyte. A large excess is often necessary to drive the reaction to completion.[9] However, be mindful that a very large excess can lead to more side products.[7]
Poor solubility of dansyl chloride.Ensure the dansyl chloride is fully dissolved in an appropriate organic solvent (e.g., acetone or acetonitrile) before adding it to the aqueous reaction mixture.[1][5]
Guide 2: Poor Stability of Dansylated Compounds

This guide provides solutions for the degradation of your fluorescent derivatives.

Symptom Possible Cause Recommended Action
Decreasing signal over time Photodegradation.Protect your samples from light by using amber vials or wrapping them in aluminum foil.[9] Minimize exposure to ambient light during sample preparation and analysis.
Hydrolysis of the dansyl derivative.Analyze samples as soon as possible after derivatization. If storage is necessary, keep them at low temperatures (-20°C) and protected from light.[9]
Reaction with excess dansyl chloride.Quench the reaction after the desired incubation time to consume excess dansyl chloride. Common quenching agents include ammonium hydroxide, pyridine, or N-methylamine hydrochloride.[5][9]

Quantitative Data on Sensitivity Enhancement

Dansylation can dramatically increase detection sensitivity, particularly in LC-MS. The table below summarizes reported enhancement factors for various compounds.

Compound Class Analyte Example Detection Method Fold Increase in Sensitivity Reference
AlcoholsCholesterolLC-MS/MS (ESI+)>1000[4][14]
TestosteroneLC-MS/MS (ESI+)17-1000[4]
6β-OH testosteroneLC-MS/MS (ESI+)up to 5000[4]
PhenolsPropofolLC-ESI/MS/MSup to 200[6]
Carboxylic Acids12-OH dodecanoic acidLC-MS/MS (ESI+)2-25[4]

Experimental Protocols

Protocol 1: General Dansylation of Amino Acids for HPLC-Fluorescence Detection

This protocol is a general guideline and may require optimization for specific amino acids.

  • Sample Preparation: Prepare a standard solution of the amino acid in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5).

  • Reagent Preparation: Prepare a fresh solution of dansyl chloride (e.g., 5 mg/mL) in acetone or acetonitrile.[1][5]

  • Derivatization Reaction:

    • To 100 µL of the amino acid solution, add 200 µL of the dansyl chloride solution.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture in a water bath at 60°C for 45-60 minutes in the dark.[1][2]

  • Quenching:

    • After incubation, cool the mixture to room temperature.

    • Add 50 µL of a quenching reagent (e.g., 10% ammonium hydroxide) to consume the excess dansyl chloride.[5]

    • Vortex and let it stand for 10-15 minutes.

  • Sample Cleanup (Optional but Recommended):

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the sample into the HPLC system equipped with a fluorescence detector.

    • Set the excitation wavelength to ~335 nm and the emission wavelength to ~520 nm (optimal wavelengths may vary).[1]

Protocol 2: Dansylation of Alcohols for Enhanced LC-MS Detection

This protocol is adapted for improving the mass spectral sensitivity of unactivated alcohols.[4][14]

  • Sample Preparation: Dissolve the alcohol-containing sample in a suitable organic solvent like dichloromethane (CH2Cl2).

  • Reagent Preparation:

    • Prepare a solution of dansyl chloride in CH2Cl2.

    • Prepare solutions of 4-(dimethylamino)pyridine (DMAP) and N,N-diisopropylethylamine (DIPEA) in CH2Cl2.

  • Derivatization Reaction:

    • In a reaction vial, combine the alcohol sample, an excess of dansyl chloride, DMAP, and DIPEA.

    • Seal the vial and incubate at 65°C for 1 hour.[4][14]

  • Reaction Quenching and Extraction:

    • After incubation, cool the reaction mixture.

    • Add water to quench the reaction.

    • Extract the dansylated product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then brine.

  • Sample Preparation for LC-MS:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Analyze the sample using an LC-MS/MS system in positive electrospray ionization (ESI+) mode.[4]

    • Optimize the MS parameters for the specific m/z of the dansylated alcohol.

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis sample Analyte Sample mix Mix Analyte and Dansyl Chloride sample->mix dnscl Dansyl Chloride Solution dnscl->mix incubate Incubate (Heat & Dark) mix->incubate quench Quench Reaction incubate->quench cleanup Sample Cleanup (e.g., SPE) quench->cleanup analysis HPLC-FLD or LC-MS Analysis cleanup->analysis

Caption: A generalized workflow for the derivatization of analytes with dansyl chloride.

troubleshooting_workflow start Low Detection Sensitivity check_derivatization Is Derivatization Complete? start->check_derivatization check_stability Are Derivatives Stable? check_derivatization->check_stability Yes optimize_reaction Optimize Reaction Conditions: - pH - Temperature - Time - Reagent Concentration check_derivatization->optimize_reaction No check_detection Are Detection Settings Optimal? check_stability->check_detection Yes protect_sample Protect from Light Analyze Promptly Quench Reaction check_stability->protect_sample No optimize_detector Verify Ex/Em Wavelengths Optimize MS Parameters check_detection->optimize_detector No success Improved Sensitivity check_detection->success Yes optimize_reaction->check_derivatization protect_sample->check_stability optimize_detector->check_detection

Caption: A troubleshooting guide for addressing low detection sensitivity of dansylated compounds.

factors_affecting_dansylation cluster_reaction_conditions Reaction Conditions cluster_analyte_properties Analyte & Sample Properties cluster_reagent_stability Reagent & Product Stability center Dansylation Efficiency & Sensitivity pH pH (8.5-11) pH->center temp Temperature (40-70 °C) temp->center time Reaction Time (30-60 min) time->center dnscl_conc Dansyl Chloride Concentration dnscl_conc->center buffer Buffer Type & Concentration buffer->center analyte_pka Analyte pKa analyte_pka->center matrix Sample Matrix (Interferences) matrix->center dnscl_hydrolysis Dansyl Chloride Hydrolysis dnscl_hydrolysis->center product_stability Derivative Stability (Light, Time) product_stability->center

Caption: Key factors influencing the efficiency and sensitivity of the dansylation reaction.

References

Technical Support Center: Effective Quenching of the Dansylation Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching the dansylation reaction. Proper quenching is critical for terminating the derivatization of primary and secondary amines with dansyl chloride, preventing the degradation of dansylated products, and ensuring accurate downstream analysis.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the dansylation reaction?

A1: Quenching the dansylation reaction is essential for several reasons:

  • To Stop the Reaction: It terminates the derivatization process by consuming excess dansyl chloride.[1]

  • To Prevent Product Degradation: Excess dansyl chloride can lead to side reactions that degrade the newly formed dansylated amino acids (Dns-aa).[1]

  • To Ensure Sample Stability: Proper quenching allows for the storage of dansylated samples for periods, for instance, up to twelve hours without a noticeable change in fluorescence, enabling flexibility in analytical workflows.[1]

  • To Protect Analytical Instrumentation: Quenching prevents unreacted dansyl chloride from reaching the analytical column (e.g., in HPLC), where it could react with mobile phase components and interfere with the analysis.[1]

Q2: What are the common quenching agents for the dansylation reaction?

A2: Several reagents can be used to quench the dansylation reaction. The choice of quenching agent can impact the subsequent chromatographic analysis. Common quenching agents include:

  • Primary amines such as methylamine or ethylamine.[1]

  • Ammonium hydroxide.[1][2]

  • Pyridine.[1]

  • Sodium hydroxide (NaOH).

  • Ammonium acetate.

Q3: How do I choose the most suitable quenching agent for my experiment?

A3: The ideal quenching agent depends on your specific analytical requirements, particularly your chromatographic separation method.

  • Pyridine is often recommended as it does not produce a dansylated byproduct, leading to cleaner chromatograms with less interference.[1] It also helps to minimize the formation of dansylamide (Dns-NH2), a common byproduct.[1]

  • Primary amines (e.g., N-ethylamine hydrochloride) are effective but will form a dansylated quencher byproduct (e.g., Dns-NHEt).[1] This can be acceptable if the byproduct peak is well-resolved from the peaks of interest.[1]

  • Ammonium hydroxide is a logical choice as it only produces more dansylamide, a byproduct already present in the reaction mixture.[1] However, it generates this in large quantities, which can lead to a large chromatographic peak that may mask adjacent peaks of interest, such as Dns-glycine.[1]

Q4: Can the quenching agent affect the stability of my dansylated samples?

A4: Yes, the choice of quenching agent and the final sample conditions can influence the stability of the dansylated products. After quenching, it is crucial to ensure the final sample matrix is compatible with your storage conditions. For example, adjusting the final acetonitrile (ACN) percentage to around 40% can help prevent the precipitation of dansyl-derivatives, especially when samples are stored in a refrigerated autosampler.[2] One study noted that after quenching, samples could be stored for about twelve hours with no change in fluorescence.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Quenching (Presence of excess Dansyl Chloride) Insufficient amount of quenching agent.Increase the concentration or volume of the quenching agent. Ensure a molar excess of the quencher relative to the initial amount of dansyl chloride.
Inadequate reaction time for quenching.Extend the incubation time after adding the quenching agent. A 5-minute incubation at room temperature is a good starting point for many quenchers.[2]
Interfering Peaks in Chromatogram The quenching agent forms a dansylated byproduct that co-elutes with the analyte of interest.Switch to a quenching agent that does not produce an interfering byproduct. Pyridine is a good alternative as it does not form a dansylated adduct.[1]
Use of ammonium hydroxide leading to a large dansylamide (Dns-NH2) peak that masks other peaks.[1]Consider using pyridine as a quenching agent to reduce the formation of Dns-NH2.[1] Alternatively, adjust the chromatographic conditions to better resolve the analyte peak from the Dns-NH2 peak.
Low Yield of Dansylated Product Degradation of the dansylated product due to prolonged exposure to excess dansyl chloride before quenching.Quench the reaction promptly after the desired derivatization time has elapsed.
The pH of the reaction mixture is too high, favoring side reactions and decomposition.Optimize the pH of the dansylation reaction. While the reaction is favored at high pH, excessively high pH can increase the rate of side reactions.
Precipitation of Dansylated Products in Autosampler The final concentration of organic solvent (e.g., acetonitrile) in the quenched sample is too low.Adjust the final acetonitrile concentration to approximately 40% to improve the solubility of the dansyl-derivatives.[2]

Experimental Protocols

Below are detailed methodologies for quenching the dansylation reaction using common quenching agents.

Protocol 1: Quenching with Ammonium Hydroxide

This protocol is adapted from a method for the analysis of proteinogenic amino acids.[2]

  • Dansylation Reaction: Perform the dansylation reaction by incubating the sample with dansyl chloride in a sodium carbonate buffer (pH 9.8) at room temperature for 60 minutes in the dark.[2]

  • Prepare Quenching Solution: Prepare a 10% (v/v) ammonium hydroxide solution in water. For example, add 10 µL of concentrated ammonium hydroxide to 90 µL of water.[2]

  • Quenching Step: Add a volume of the 10% ammonium hydroxide solution equal to 1/10th of the total dansylation reaction volume to each sample.[2]

  • Incubation: Incubate the mixture at room temperature for 5 minutes with gentle shaking (e.g., 300 rpm on a thermo mixer) to ensure complete consumption of the excess dansyl chloride.[2] A visual confirmation of the reaction is the color change of the solution from deep yellow to light yellow.[2]

  • Sample Preparation for Analysis: Dilute the quenched reaction mixture with 40% (v/v) acetonitrile containing 0.01% formic acid to prevent precipitation of the dansylated derivatives.[2]

Protocol 2: Quenching with Pyridine

This protocol is based on a comparative study of quenching agents.[1]

  • Dansylation Reaction: Conduct the dansylation reaction as per your established procedure.

  • Prepare Quenching Solution: Prepare a 4% pyridine solution.

  • Quenching Step: Add 100 µL of the 4% pyridine solution to the reaction mixture.[1]

  • Post-Quenching Handling: After adding the pyridine, return the reaction vials to an ice bath for 2 minutes before proceeding with sample preparation for HPLC analysis.[1]

Protocol 3: Quenching with N-ethylamine Hydrochloride

This protocol is also from the comparative study of quenching agents.[1]

  • Dansylation Reaction: Follow your standard dansylation protocol.

  • Prepare Quenching Solution: Prepare a 4% N-ethylamine hydrochloride (NEt-HCl) solution.[1]

  • Quenching Step: Add 100 µL of the 4% NEt-HCl solution to the reaction mixture.[1]

  • Post-Quenching Handling: Similar to the pyridine quench, place the reaction vials in an ice bath for 2 minutes following the addition of the quenching agent.[1]

Data Summary

The selection of a quenching agent has a significant impact on the resulting chromatogram. The following table summarizes the qualitative effects of different quenching agents.

Quenching AgentQuenching ByproductChromatographic ImpactRecommendations
Pyridine None (forms a salt with dansyl chloride)Cleaner chromatogram with no additional dansylated peaks. Reduces the formation of the Dns-NH2 byproduct.[1]Highly Recommended for minimizing interference.
N-ethylamine HCl Dansyl-ethylamineIntroduces an additional peak (Dns-NHEt) into the chromatogram.[1]Suitable if the Dns-NHEt peak is well-resolved from the analytes of interest.
Ammonium Hydroxide Dansylamide (Dns-NH2)Significantly increases the size of the Dns-NH2 peak, which can mask co-eluting analytes like Dns-glycine.[1]Use with caution, especially if analyzing compounds that elute near Dns-NH2. Chromatographic optimization may be required.

Visualizations

Dansylation Reaction and Quenching Workflow

Dansylation Reaction and Quenching Workflow cluster_dansylation Dansylation Reaction cluster_quenching Quenching Analyte Analyte (Primary/Secondary Amine) Reaction Incubation Analyte->Reaction DansylCl Dansyl Chloride DansylCl->Reaction Buffer Alkaline Buffer (e.g., Sodium Carbonate) Buffer->Reaction DansylatedProduct Dansylated Product Reaction->DansylatedProduct QuenchingAgent Quenching Agent (e.g., Pyridine, NH4OH) QuenchedReaction Quenching DansylatedProduct->QuenchedReaction QuenchingAgent->QuenchedReaction FinalSample Quenched Sample for Analysis QuenchedReaction->FinalSample ExcessDansylCl Excess Dansyl Chloride ExcessDansylCl->QuenchedReaction

Caption: Workflow of the dansylation reaction followed by the quenching step.

Troubleshooting Decision Tree for Ineffective Quenching

Troubleshooting Ineffective Dansylation Quenching Start Problem: Ineffective Quenching Suspected CheckChromatogram Examine Chromatogram for Signs of Excess Dansyl Chloride or Interfering Peaks Start->CheckChromatogram InterferingPeaks Are there unexpected or interfering peaks? CheckChromatogram->InterferingPeaks YesInterference Yes InterferingPeaks->YesInterference Yes NoInterference No InterferingPeaks->NoInterference No QuencherByproduct Is the interfering peak likely a dansylated quencher byproduct? YesInterference->QuencherByproduct CheckQuenchingProtocol Review Quenching Protocol NoInterference->CheckQuenchingProtocol YesByproduct Yes QuencherByproduct->YesByproduct Yes NoByproduct No QuencherByproduct->NoByproduct No ChangeQuencher Solution: Switch to a non-interfering quenching agent like pyridine. YesByproduct->ChangeQuencher OptimizeChromatography Solution: Optimize chromatographic method to resolve peaks. NoByproduct->OptimizeChromatography SufficientQuencher Was a sufficient molar excess of quenching agent used? CheckQuenchingProtocol->SufficientQuencher YesSufficient Yes SufficientQuencher->YesSufficient Yes NoSufficient No SufficientQuencher->NoSufficient No SufficientTime Was the quenching reaction time adequate? YesSufficient->SufficientTime IncreaseQuencher Solution: Increase the concentration or volume of the quenching agent. NoSufficient->IncreaseQuencher YesTime Yes SufficientTime->YesTime Yes NoTime No SufficientTime->NoTime No CheckSampleStability Consider sample stability post-quenching. Check for precipitation. YesTime->CheckSampleStability IncreaseTime Solution: Increase the quenching incubation time. NoTime->IncreaseTime

Caption: A decision tree to guide troubleshooting of the dansylation quenching process.

References

Technical Support Center: Improving Reproducibility of Dansyl-L-leucine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of Dansyl-L-leucine derivatization for accurate amino acid analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound derivatization?

A1: The optimal pH for the dansylation reaction is typically between 9.5 and 10.0.[1][2] At this pH, the amino group of L-leucine is sufficiently deprotonated to react with dansyl chloride. Higher pH levels (above 10) can increase the hydrolysis of dansyl chloride, reducing the derivatization efficiency, while a lower pH will result in protonated amino groups that are less reactive.[3]

Q2: What are the common side reactions in this compound derivatization, and how can they be minimized?

A2: Common side reactions include the hydrolysis of dansyl chloride to dansyl sulfonic acid (Dns-OH) and the reaction of excess dansyl chloride with the already formed dansyl-amino acid to produce dansylamide (Dns-NH2).[4] These side reactions are favored at high pH.[4] To minimize them, it is crucial to use a fresh solution of dansyl chloride, control the pH, and quench the reaction promptly after the desired incubation time.[4]

Q3: How does temperature and incubation time affect the derivatization?

A3: The derivatization reaction is typically carried out at an elevated temperature to ensure it goes to completion. Common conditions range from 38°C for 90-120 minutes to 70°C for 60 minutes.[1][2][5] However, prolonged incubation at high temperatures can lead to the degradation of the dansylated product.[6] It is important to optimize these parameters for your specific experimental setup.

Q4: Why is a quenching step necessary, and what are the recommended quenching agents?

A4: A quenching step is essential to stop the derivatization reaction by consuming the excess dansyl chloride.[4] This prevents the formation of unwanted byproducts and the degradation of the desired this compound.[4] Commonly used quenching agents include primary amines like N-ethylamine hydrochloride or ammonium hydroxide.[4] Pyridine has also been suggested as a good alternative as it does not produce a dansylated quencher peak that might interfere with the chromatogram.[4]

Q5: How can I improve the stability of the this compound derivative?

A5: Dansyl derivatives are sensitive to light and should be protected from it as much as possible by using amber vials or wrapping containers in foil.[4] They are also susceptible to degradation in protic solvents.[7] Storing samples at low temperatures (e.g., 4°C) after quenching can help maintain their stability for several hours.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no derivatization product 1. Incorrect pH: The pH of the reaction mixture is too low, preventing the deprotonation of the amino group. 2. Degraded Dansyl Chloride: Dansyl chloride is sensitive to moisture and can hydrolyze over time. 3. Insufficient Incubation: The reaction time or temperature was not sufficient for the reaction to complete.1. Verify and adjust pH: Ensure the reaction buffer is at the optimal pH range of 9.5-10.0 using a calibrated pH meter. 2. Use fresh reagent: Prepare a fresh solution of dansyl chloride in an anhydrous solvent like acetonitrile for each experiment.[4] 3. Optimize reaction conditions: Increase the incubation time or temperature according to established protocols (e.g., 60°C for 60 minutes).[2]
High background or multiple interfering peaks 1. Excess Dansyl Chloride: A large excess of unreacted dansyl chloride or its hydrolysis product (dansyl sulfonic acid) is present. 2. Side Reactions: Formation of byproducts such as dansylamide.[4] 3. Contaminated Reagents: Impurities in solvents or reagents.1. Effective Quenching: Ensure the quenching step is performed correctly to consume all excess dansyl chloride. Consider using pyridine as a quencher to avoid an extra peak from a dansylated quencher.[4] 2. Optimize Reagent Ratio: While an excess of dansyl chloride is needed, an excessive amount can increase side reactions. A 5-fold excess over the total amino acid concentration is a good starting point.[1] 3. Use High-Purity Reagents: Employ HPLC-grade solvents and high-purity reagents to minimize contaminants.
Poor reproducibility between samples 1. Inconsistent Reaction Conditions: Variations in pH, temperature, or incubation time between samples. 2. Pipetting Errors: Inaccurate measurement of reagents or sample. 3. Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization.1. Standardize Protocol: Strictly adhere to the same protocol for all samples, including precise timing for each step. 2. Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate liquid handling. The use of an internal standard can help to correct for volume variations. 3. Sample Preparation: Perform a sample cleanup step (e.g., protein precipitation followed by centrifugation) to remove interfering substances.[8]
Peak tailing or splitting in HPLC analysis 1. Suboptimal HPLC Conditions: The mobile phase composition, gradient, or column temperature may not be ideal for the separation. 2. Column Overload: Injecting too much sample onto the HPLC column. 3. Column Degradation: The HPLC column performance has deteriorated.1. Optimize HPLC Method: Adjust the mobile phase composition (e.g., acetonitrile/water gradient with an ion-pairing agent) and flow rate to improve peak shape. 2. Dilute Sample: Dilute the derivatized sample before injection. 3. Use a New Column: Replace the HPLC column if it is old or has been used extensively.

Experimental Protocols

Detailed Methodology for this compound Derivatization

This protocol is a general guideline and may require optimization for specific applications.

1. Reagent Preparation:

  • Borate Buffer (0.1 M, pH 9.8): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.8 with 1 M NaOH and bring the final volume to 1 L.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh daily and protected from light.

  • L-leucine Standard Solution (1 mM): Dissolve 13.12 mg of L-leucine in 100 mL of 0.1 M HCl.

  • Quenching Solution (e.g., 10% Ethylamine HCl in water): Dissolve 1 g of ethylamine hydrochloride in 10 mL of deionized water.

2. Derivatization Procedure:

  • To 100 µL of the L-leucine standard or sample in a microcentrifuge tube, add 200 µL of the borate buffer (pH 9.8).

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath at 60°C for 60 minutes in the dark.

  • After incubation, cool the mixture in an ice bath for 5 minutes.

  • Add 100 µL of the quenching solution to stop the reaction.

  • Vortex for 30 seconds.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

Visualizations

This compound Derivatization Workflow

Derivatization_Workflow Sample Sample/Standard (L-leucine) Buffer Add Borate Buffer (pH 9.8) Sample->Buffer DansylCl Add Dansyl-Cl Solution Buffer->DansylCl Vortex1 Vortex DansylCl->Vortex1 Incubate Incubate (e.g., 60°C, 60 min) Vortex1->Incubate Cool Cool on Ice Incubate->Cool Quench Add Quenching Solution Cool->Quench Vortex2 Vortex Quench->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Analyze HPLC Analysis Centrifuge->Analyze Reaction_Mechanism cluster_product Product Dansyl-Cl Dansyl Chloride Dansyl-Leu This compound Dansyl-Cl->Dansyl-Leu reacts with Leucine L-leucine (deprotonated amino group) Leucine->Dansyl-Leu HCl HCl

References

Technical Support Center: Labeling Proteins with Dansyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during protein labeling with dansyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is dansyl chloride and what is it used for in protein chemistry?

A1: Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, or Dns-Cl) is a fluorescent probe used to covalently label primary and secondary amino groups in proteins.[1][2] This reaction is valuable for various applications, including:

  • Determining the N-terminal amino acid of a protein or peptide.[3][4]

  • Quantifying proteins.

  • Studying protein conformation and dynamics.[5][6][7]

  • Enhancing the detection of proteins in techniques like HPLC and mass spectrometry.[8][9][10]

Q2: Which amino acid residues does dansyl chloride react with?

A2: Dansyl chloride primarily reacts with the free amino groups of proteins, which include the N-terminal α-amino group and the ε-amino group of lysine residues.[1][5][11] It can also react with the phenolic hydroxyl group of tyrosine, the sulfhydryl group of cysteine, and the imidazole group of histidine.[1][12]

Q3: What is the optimal pH for labeling proteins with dansyl chloride?

A3: The optimal pH for dansyl chloride labeling is alkaline, typically between 9.5 and 10.0.[1][13][14] This is because the reaction targets the unprotonated form of the amino groups.[15] However, at pH values above 10.0, the rate of hydrolysis of dansyl chloride increases significantly, which can compete with the labeling reaction.[14][15] Therefore, a compromise must be found to maximize labeling efficiency while minimizing hydrolysis.

Q4: How does the stability of dansyl chloride in aqueous solutions affect the labeling reaction?

A4: Dansyl chloride is unstable in aqueous solutions and undergoes hydrolysis to form dansyl sulfonic acid (dansic acid), which is non-reactive towards amines.[5][12] The rate of hydrolysis is pH-dependent, increasing rapidly at higher pH values.[5][15] This competing hydrolysis reaction reduces the amount of dansyl chloride available to label the protein. To mitigate this, it is recommended to prepare dansyl chloride solutions fresh in an organic solvent like acetonitrile or acetone and add it to the aqueous protein solution immediately before starting the labeling reaction.[1][5]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no labeling efficiency 1. Incorrect pH: The pH of the reaction buffer is too low, resulting in protonated amino groups that are not reactive.[15] 2. Hydrolysis of Dansyl Chloride: The dansyl chloride has hydrolyzed due to improper storage or prolonged exposure to aqueous buffer before reacting with the protein.[5][12] 3. Insufficient Dansyl Chloride: The molar ratio of dansyl chloride to protein is too low. 4. Presence of primary amine-containing buffers: Buffers like Tris or glycine will compete with the protein for reaction with dansyl chloride.1. Adjust pH: Ensure the reaction buffer pH is between 9.5 and 10.0 using a non-amine-containing buffer such as sodium bicarbonate or borate.[13][16] 2. Use Fresh Reagent: Prepare a fresh stock solution of dansyl chloride in an anhydrous organic solvent (e.g., acetonitrile or acetone) immediately before use.[1][5] 3. Optimize Molar Ratio: Increase the molar excess of dansyl chloride to protein. A 100-fold molar excess is a common starting point.[1] 4. Change Buffer: Use a buffer that does not contain primary amines.
Protein precipitation during labeling 1. High concentration of organic solvent: The addition of dansyl chloride dissolved in an organic solvent may cause the protein to precipitate.[5] 2. Protein instability at alkaline pH: The protein may be unstable at the high pH required for the labeling reaction.1. Minimize Organic Solvent: Use the most concentrated stock of dansyl chloride possible to minimize the volume of organic solvent added to the protein solution. Consider the protein's tolerance to the specific organic solvent.[5] 2. Optimize pH and Temperature: Perform the reaction at the lowest effective pH and temperature to maintain protein stability. While elevated temperatures can increase reaction rates, they can also promote denaturation.[13]
Multiple labeled species or aggregation 1. Over-labeling: A very high molar excess of dansyl chloride can lead to the labeling of multiple sites, potentially affecting protein structure and function.[17][18][19] 2. Non-specific binding: Dansyl chloride or its hydrolysis product may bind non-covalently to the protein.1. Reduce Dansyl Chloride Concentration: Titrate the molar ratio of dansyl chloride to protein to find the optimal concentration that provides sufficient labeling without causing aggregation.[5] 2. Purification: Remove excess, unreacted dansyl chloride and its hydrolysis byproducts immediately after the reaction using methods like dialysis, size-exclusion chromatography, or centrifugal filtration.[1]
Inconsistent fluorescence signal 1. pH sensitivity of fluorescence: The fluorescence of the dansyl group can be pH-dependent.[20][21] 2. Photobleaching: The fluorescent signal may decrease upon exposure to light.1. Standardize pH for Measurement: Ensure that all fluorescence measurements are performed in a buffer with a consistent pH. 2. Minimize Light Exposure: Protect the labeled protein from light as much as possible during handling and storage.

Experimental Protocols

General Protocol for Protein Labeling with Dansyl Chloride

This protocol provides a general guideline for labeling a protein with dansyl chloride. Optimization of specific parameters such as protein concentration, dansyl chloride to protein molar ratio, pH, and incubation time may be required for each specific protein.

  • Protein Preparation:

    • Dissolve the protein of interest in a suitable non-amine-containing buffer (e.g., 100 mM sodium bicarbonate, pH 9.5).[1][16] The protein concentration should be determined based on the specific experiment.

  • Dansyl Chloride Solution Preparation:

    • Immediately before use, prepare a stock solution of dansyl chloride (e.g., 50 mM) in an anhydrous organic solvent such as acetonitrile or acetone.[1][16] Store the solution in the dark.[16]

  • Labeling Reaction:

    • Add the dansyl chloride stock solution to the protein solution while gently vortexing. The final molar ratio of dansyl chloride to protein should be optimized, but a starting point of 100-fold molar excess is common.[1]

    • Incubate the reaction mixture in the dark at room temperature or a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).[16] The incubation time may need to be optimized.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and consume excess dansyl chloride, a quenching agent can be added. Options include adding a small molecule with a primary amine, such as a concentrated solution of ammonium hydroxide or N-ethylamine hydrochloride.[12]

  • Purification of the Labeled Protein:

    • Remove unreacted dansyl chloride, its hydrolysis byproducts, and any quenching agent from the labeled protein. This can be achieved by:

      • Size-Exclusion Chromatography (SEC): This is an effective method for separating the labeled protein from smaller molecules.

      • Dialysis: Dialyze the reaction mixture against a suitable buffer.

      • Centrifugal Filtration: Use a centrifugal filter device with an appropriate molecular weight cutoff to concentrate the protein and remove small molecules.[1]

Quantification of Labeling Efficiency

The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the dansyl group at its absorbance maximum (around 330-340 nm). The molar extinction coefficient for dansyl chloride varies in the literature, so it's important to be consistent with the value used.[2]

Data Presentation

Table 1: Effect of pH on Dansyl Chloride Labeling Efficiency of Myoglobin

pHReaction Time (min)Dominant Labeled Species (Number of Dansyl Groups)
6.05, 15, 301
7.051
7.0151 (with emergence of 3)
9.551-5
9.5152-5

Data summarized from a study on myoglobin labeling.[5]

Table 2: Hydrolysis Rate of Dansyl Chloride in Different Buffers

BufferpHRate of Dansyl Acid Formation (Absorbance at 315 nm)
Sodium Phosphate6.0Slowest
Sodium Phosphate7.0Moderate
HEPES8.2Faster
Carbonate-Bicarbonate9.5Fastest

Qualitative summary based on UV-Vis spectroscopy data.[5][11]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification cluster_analysis Analysis protein_prep Prepare Protein in Non-Amine Buffer (pH 9.5) mix Mix Protein and Dansyl Chloride protein_prep->mix dansyl_prep Prepare Fresh Dansyl Chloride in Organic Solvent dansyl_prep->mix incubate Incubate in Dark mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Labeled Protein (SEC, Dialysis, etc.) incubate->purify If not quenching quench->purify analyze Analyze Labeled Protein purify->analyze

Caption: Workflow for labeling proteins with dansyl chloride.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Labeling Efficiency ph Incorrect pH? start->ph hydrolysis Dansyl Hydrolyzed? start->hydrolysis ratio Low Dansyl:Protein Ratio? start->ratio buffer Amine Buffer Used? start->buffer adjust_ph Adjust pH to 9.5-10.0 ph->adjust_ph fresh_dansyl Use Fresh Dansyl Chloride hydrolysis->fresh_dansyl increase_ratio Increase Molar Ratio ratio->increase_ratio change_buffer Use Non-Amine Buffer buffer->change_buffer

Caption: Troubleshooting logic for low labeling efficiency.

References

Validation & Comparative

A Comparative Guide to Dansyl Chloride for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biochemical analysis, the precise quantification and identification of amino acids are paramount for researchers, scientists, and professionals in drug development. This guide provides a comprehensive comparison and detailed examination of dansyl chloride as a derivatizing agent for amino acid analysis, clarifying its role in contrast to its derivative, Dansyl-L-leucine. While dansyl chloride is a primary reagent for labeling amino acids, this compound is the product of this reaction with the amino acid L-leucine and is not itself used as a reagent for the analysis of other amino acids.

Dansyl Chloride: The Workhorse of Amino Acid Derivatization

Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride (DNSC), is a widely utilized reagent that reacts with primary and secondary amino groups of amino acids to yield stable, fluorescent sulfonamide adducts.[1][2] This process, known as dansylation, significantly enhances the detection of amino acids, particularly in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) systems.[3][4] The resulting dansylated amino acids exhibit strong fluorescence, allowing for highly sensitive detection.[2][5]

The key advantages of using dansyl chloride for amino acid analysis include:

  • High Sensitivity: The fluorescent nature of the dansyl group allows for detection in the low picomole and even femtomole range.[5][6]

  • Broad Reactivity: Dansyl chloride reacts with a wide range of primary and secondary amines, making it suitable for the analysis of most amino acids.[1][7] It can also react with other functional groups like phenols and imidazoles, although less rapidly.[7]

  • Stable Derivatives: The resulting dansyl-amino acid conjugates are chemically stable and can withstand the conditions of acid hydrolysis used to break down proteins and peptides.[2]

  • Versatile Detection: Dansylated amino acids can be detected by both UV and fluorescence detectors.[5][7] The tertiary amine in the dansyl group also enhances the signal in positive mode electrospray ionization for mass spectrometry.[3]

This compound: An Exemplary Derivative

This compound is the specific fluorescent compound formed when dansyl chloride reacts with the amino acid L-leucine.[8][9] It serves as a clear example of the end-product of the dansylation reaction. In the context of an amino acid analysis experiment, this compound would be one of the many derivatives separated and quantified to determine the concentration of L-leucine in the original sample. It is not, however, a reagent used for the derivatization of other amino acids.

Experimental Data: Performance of Dansyl Chloride Derivatization

The performance of dansyl chloride in amino acid analysis is well-documented. The following table summarizes key quantitative parameters associated with this method.

ParameterTypical Value/RangeNotes
Limit of Detection (LOD) Low femtomole to picomole rangeDependent on the specific amino acid and the detection method (fluorescence detection is generally more sensitive).[5][6]
Derivatization Efficiency > 90%Under optimal reaction conditions (pH, temperature, and reagent excess), high yields are achievable.[6]
Reproducibility (RSD) < 5%For most amino acids, indicating a reliable and repeatable method.[10]
Excitation Wavelength (λex) ~324-335 nmFor fluorescence detection of dansyl amino acids.[5][7]
Emission Wavelength (λem) ~522-559 nmFor fluorescence detection of dansyl amino acids.[5][7]
UV Absorption Maxima 214, 246, 325 nmFor UV detection of dansyl amino acids (e.g., dansyl glycine).[5]

Experimental Protocol: Amino Acid Analysis using Dansyl Chloride

The following is a generalized protocol for the pre-column derivatization of amino acids with dansyl chloride for HPLC analysis.

Materials:

  • Amino acid standards or sample hydrolysate

  • Dansyl chloride solution (e.g., 50 mM in acetonitrile)[3]

  • Sodium bicarbonate/carbonate buffer (100 mM, pH 9.8)[3]

  • Quenching solution (e.g., 10% (v/v) ammonium hydroxide or 4% N-ethylamine hydrochloride)[3][6]

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

Procedure:

  • Sample Preparation: Dissolve amino acid standards or the sample in the sodium carbonate/bicarbonate buffer.

  • Derivatization:

    • Add an excess of dansyl chloride solution to the amino acid solution. A common ratio is a 5-fold excess of dansyl chloride to the total amino acids.[7]

    • Incubate the mixture at an elevated temperature, for example, at 38°C for 90 minutes or 60°C for 60 minutes.[5][7] The reaction should be carried out in the dark as dansyl chloride is light-sensitive.

  • Quenching:

    • To stop the reaction and consume excess dansyl chloride, add the quenching solution.[3][6] This prevents the formation of unwanted side products and protects the HPLC column.[6]

  • Sample Dilution and Filtration: Dilute the derivatized sample with the initial mobile phase and filter through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.

  • HPLC Analysis:

    • Use a reverse-phase column (e.g., C18).

    • Employ a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detect the separated dansyl-amino acids using a fluorescence detector (e.g., λex = 335 nm, λem = 522 nm) or a UV detector.[7]

Visualizing the Workflow

The following diagrams illustrate the logical workflow of amino acid analysis using dansyl chloride.

dansylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_post Post-Reaction cluster_analysis Analysis Sample Amino Acid Sample/ Standard Buffer Add Carbonate Buffer (pH 9.8) Sample->Buffer DansylCl Add Dansyl Chloride Buffer->DansylCl Incubate Incubate (e.g., 60°C, 60 min) DansylCl->Incubate Quench Add Quenching Solution Incubate->Quench Dilute Dilute & Filter Quench->Dilute HPLC HPLC Separation (Reverse Phase) Dilute->HPLC Detect Fluorescence/UV Detection HPLC->Detect Data Data Analysis & Quantification Detect->Data Generate Chromatogram

Caption: Experimental workflow for amino acid analysis using dansyl chloride derivatization.

reaction_overview cluster_reactants Reactants cluster_product Product DansylCl Dansyl Chloride (Derivatizing Agent) DansylAA Dansylated Amino Acid (e.g., this compound) (Fluorescent Derivative) DansylCl->DansylAA reacts with AminoAcid Amino Acid (e.g., L-Leucine) AminoAcid->DansylAA to form

Caption: Logical relationship between dansyl chloride, an amino acid, and the resulting derivative.

Conclusion

Dansyl chloride remains a robust and sensitive reagent for the pre-column derivatization of amino acids in various analytical applications. Its ability to form stable, highly fluorescent derivatives makes it an invaluable tool for researchers. It is crucial to understand that this compound is a product of this derivatization process and not a reagent itself. The methodologies outlined in this guide, supported by extensive experimental data, underscore the efficacy of dansyl chloride in achieving accurate and reproducible amino acid analysis.

References

A Comparative Guide to Fluorescent Probes: Dansyl-L-leucine vs. FITC, TRITC, and BODIPY FL

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of Dansyl-L-leucine with three other widely used fluorescent probes: Fluorescein-5-isothiocyanate (FITC), Tetramethylrhodamine-5-isothiocyanate (TRITC), and BODIPY FL. The comparison focuses on their performance characteristics, supported by available experimental data, to aid in the selection of the most suitable probe for specific research applications.

Performance Comparison

The choice of a fluorescent probe is often dictated by its photophysical properties, which determine its brightness, sensitivity, and stability under experimental conditions. This section and the subsequent table summarize the key performance indicators for this compound and its counterparts.

This compound is a derivative of the dansyl chloride fluorophore, known for its sensitivity to the local environment. Its fluorescence quantum yield is highly dependent on the polarity of the solvent, showing a significant increase in hydrophobic environments. This property makes it a valuable tool for probing hydrophobic binding sites in proteins and membranes. The fluorescence lifetime of dansyl-protein conjugates is typically in the range of 10-20 nanoseconds.[1] While quantitative data on its photostability is not as readily available as for other common dyes, its environmental sensitivity can be a limitation in applications requiring stable fluorescence across varying conditions.

Fluorescein-5-isothiocyanate (FITC) is one of the most popular fluorescent probes due to its high absorptivity and excellent fluorescence quantum yield in aqueous solutions.[2] However, its fluorescence is pH-sensitive, decreasing significantly in acidic environments. A major drawback of FITC is its relatively low photostability, leading to rapid photobleaching under intense illumination, which can be a limiting factor in long-term imaging experiments.[3]

Tetramethylrhodamine-5-isothiocyanate (TRITC) is a rhodamine derivative that offers good photostability and a fluorescence emission in the orange region of the spectrum, which is often advantageous for multicolor imaging to reduce spectral overlap with green-emitting fluorophores. While generally considered a bright and stable fluorophore, specific quantum yield data can vary.[4]

BODIPY FL represents a class of borondipyrromethene dyes known for their exceptional photophysical properties. It exhibits a high fluorescence quantum yield that is largely insensitive to solvent polarity and pH.[5] Furthermore, BODIPY dyes are characterized by their high photostability, making them well-suited for demanding applications such as single-molecule detection and long-term live-cell imaging.[6] The fluorescence lifetime of the unsubstituted BODIPY dye is approximately 7.2 nanoseconds.

Quantitative Data Summary
Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Lifetime (τ, ns)Photostability
This compound ~330-350~510-5800.07 (in water) - 0.66 (in dioxane)¹~4,300 (for Dansyl-glycine)10-20 (for dansyl-protein conjugates)[1]Moderate
FITC ~495~520~0.92[2]~75,000~4Low[3]
TRITC ~550~575Bright, but specific value varies~85,000~1-4High[4]
BODIPY FL ~503~512~0.9 - 1.0[5]>80,000~7.2Very High[6]

¹Data for Dansyl-glycine is used as a proxy for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of these fluorescent probes. Below are generalized protocols for protein labeling.

Protein Labeling with Dansyl Chloride (for this compound synthesis)

The labeling of proteins with dansyl chloride is a common procedure that targets primary and secondary amines, such as the N-terminus and the side chain of lysine residues.

G Protein Labeling with Dansyl Chloride cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Dissolve protein in carbonate buffer (pH 9.0-9.5) C Add Dansyl Chloride solution to protein solution dropwise while stirring A->C B Prepare fresh Dansyl Chloride solution in a suitable organic solvent (e.g., acetone) B->C D Incubate the reaction mixture in the dark at 4°C or room temperature C->D E Stop the reaction by adding a quenching agent (e.g., Tris buffer) D->E F Separate the labeled protein from unreacted dye via gel filtration or dialysis E->F G General Protein Labeling with Amine-Reactive Dyes cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Dissolve protein in amine-free buffer (e.g., carbonate buffer, pH 8.5-9.5) C Add dye stock solution to protein solution A->C B Prepare fresh dye stock solution in anhydrous DMSO or DMF B->C D Incubate for 1-2 hours at room temperature in the dark C->D E Quench the reaction (optional, e.g., with Tris buffer) D->E F Purify the labeled protein using gel filtration or dialysis E->F G Fluorescent Probe Application Logic Probe Fluorescent Probe (e.g., this compound) LabeledProtein Fluorescently Labeled Protein Probe->LabeledProtein Covalent Labeling Protein Target Protein Protein->LabeledProtein Emission Fluorescence Emission LabeledProtein->Emission Excitation Excitation Light Excitation->LabeledProtein Detection Detection & Analysis Emission->Detection

References

A Researcher's Guide to HPLC Method Validation Using Dansyl-L-Leucine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and pre-column derivatization is often essential to enhance the detectability of amino acids like L-leucine. This guide provides an objective comparison of HPLC methods using Dansyl-L-leucine, contrasting its performance with alternative derivatization agents and underivatized analysis. Experimental data from various studies are presented to support these comparisons, alongside detailed protocols to aid in the practical application of these methods.

Performance Comparison of Derivatization Methods for Leucine Analysis

The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, such as sensitivity, stability of the derivative, and the need to analyze both primary and secondary amines. Dansyl chloride is a widely used reagent, but alternatives each present their own set of advantages and disadvantages.

Key Performance Metrics:

The following table summarizes the performance of HPLC methods for the quantification of L-leucine using different derivatization agents. It is important to note that these values are compiled from various studies and direct comparison should be made with caution due to differing experimental conditions.

Derivatization AgentLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Detection MethodKey AdvantagesKey Disadvantages
Dansyl Chloride 0.05 - 0.5 mmol/L (for general amino acids)Not explicitly stated for LeucineNot explicitly stated for LeucineUV/FluorescenceGood for primary and secondary amines, stable derivatives.[1][2]Slower reaction kinetics.[2]
Dabsyl Chloride Not explicitly stated for LeucineNot explicitly stated for LeucineNot explicitly stated for LeucineVisibleVery stable derivatives, good reproducibility, simpler procedure.[1][3][4]Longer derivatization time compared to OPA.
o-Phthalaldehyde (OPA) Not explicitly stated for Leucine~0.0001 µg/mL (general)~0.0004 µg/mL (general)FluorescenceHigh sensitivity, fast reaction.[5]Only reacts with primary amines, unstable derivatives.[6]
Di-tert-butyl dicarbonate 3.0 - 300.03.57Not explicitly statedUVSimple derivatization.[7][8][9]Less common for amino acid analysis.
No Derivatization 50 - 2502037UVSimpler sample preparation.[10]Lower sensitivity, not all amino acids have UV absorbance.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the derivatization of L-leucine with Dansyl chloride and a general HPLC method for its analysis.

Protocol 1: Pre-column Derivatization of L-leucine with Dansyl Chloride

This protocol is a synthesized procedure based on common practices in the literature.[1][6][12]

Materials:

  • L-leucine standard or sample solution

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Quenching solution (e.g., 2% v/v solution of ethylamine or methylamine in water)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Prepare a standard solution of L-leucine in the desired concentration range or use the sample solution.

  • Reaction Mixture: In a microcentrifuge tube, mix 100 µL of the L-leucine solution with 200 µL of the sodium bicarbonate buffer.

  • Derivatization: Add 200 µL of the Dansyl chloride solution to the mixture.

  • Incubation: Vortex the mixture thoroughly and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 45-60 minutes) in the dark. Dansyl derivatives are light-sensitive.[13]

  • Quenching: After incubation, cool the mixture to room temperature and add 100 µL of the quenching solution to stop the reaction by consuming excess Dansyl chloride.

  • Final Preparation: The derivatized sample is now ready for injection into the HPLC system. If necessary, centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.

Protocol 2: HPLC Analysis of this compound

This is a general-purpose HPLC method that can be adapted based on the specific instrument and column available.[14]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: Aqueous buffer (e.g., 0.1% phosphoric acid in water).

  • Mobile Phase B: Acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection:

    • UV: 254 nm

    • Fluorescence: Excitation at 335 nm, Emission at 520 nm.[1]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

Visualizing the Workflow and Chemical Reaction

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis start L-leucine Standard or Sample buffer Add Bicarbonate Buffer (pH 9.5) start->buffer dansyl Add Dansyl Chloride buffer->dansyl incubate Incubate at 60°C (dark) dansyl->incubate quench Add Quenching Solution incubate->quench inject Inject into HPLC quench->inject separate Separation on C18 Column inject->separate detect UV or Fluorescence Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for this compound analysis.

reaction cluster_reactants Reactants cluster_product Product L-leucine L-leucine (Primary Amine) This compound This compound (Fluorescent Derivative) L-leucine->this compound + Dansyl Chloride (pH 9.5, Heat) Dansyl_Chloride Dansyl Chloride

Caption: Dansylation reaction of L-leucine.

References

The Critical Role of Internal Standards in Chromatography: A Comparative Guide to Dansyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of amino acids and other primary and secondary amine-containing compounds, the precision and accuracy of chromatographic methods are paramount. Pre-column derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) is a widely adopted strategy to enhance the sensitivity and chromatographic retention of these analytes.[1][2][3] The selection of an appropriate internal standard is a critical determinant of data quality in such assays. This guide provides a comprehensive comparison of Dansyl-L-leucine as a potential internal standard against other commonly used alternatives in chromatography, supported by experimental data and detailed protocols.

The Principle of Internal Standardization

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant amount to all samples, standards, and blanks. The IS co-elutes with the analyte and is used to correct for variations in sample preparation, injection volume, and instrument response.[4] The ratio of the analyte's peak area to the IS's peak area is then used for quantification, significantly improving the reproducibility and accuracy of the results.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample IS_add Add Internal Standard (IS) Sample->IS_add Deriv Derivatization (Dansylation) IS_add->Deriv Inject Injection Deriv->Inject Separation Chromatographic Separation Inject->Separation Detection Detection (UV/Fluorescence/MS) Separation->Detection Quant Quantification (Analyte Area / IS Area) Detection->Quant

Figure 1: The logical workflow of internal standardization in chromatography.

This compound as a Potential Internal Standard

This compound, a derivative of the amino acid leucine, possesses several characteristics that make it a plausible candidate for an internal standard in the analysis of other dansylated amino acids. Its structure is analogous to other dansylated amino acids, suggesting it would exhibit similar behavior during extraction, derivatization, and chromatographic separation. Its fluorescent properties, conferred by the dansyl group, align with common detection methods for this class of compounds.[3]

However, a significant drawback is that leucine is a common endogenous amino acid. Therefore, this compound would only be suitable as an internal standard in analyses where leucine is not an analyte of interest.

Comparison with Alternative Internal Standards

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it has nearly identical chemical and physical properties.[5][6] In the context of dansylation, this can be achieved by using ¹³C-dansyl chloride for derivatization of the standard mixture.[7][8] Other non-isotopic compounds have also been successfully employed. The following table compares this compound with these alternatives.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Structurally Similar (Non-isotopic) This compound, Dansyl-Norleucine- Similar derivatization efficiency and chromatographic behavior to analytes.- Cost-effective compared to SIL standards.- Potential for co-elution with other analytes.- May not perfectly mimic the ionization behavior of all analytes in mass spectrometry.- Cannot be used if the underivatized form is present in the sample (e.g., Leucine).
Structurally Dissimilar Trazodone[9]- Unlikely to be present in the sample matrix.- Can be chosen to elute in a clear region of the chromatogram.- May not adequately correct for variations in derivatization efficiency.- Differences in ionization efficiency compared to analytes can be significant.
Stable Isotope-Labeled (SIL) ¹³C-Dansylated amino acids[7][8]- Considered the "gold standard" for quantitative analysis.- Identical chemical and physical properties to the analyte, providing the most accurate correction.- Co-elutes with the analyte, simplifying peak identification.- Higher cost.- A specific SIL standard is required for each analyte for absolute quantification.

Experimental Protocols

The following sections provide a detailed methodology for the derivatization of amino acids with dansyl chloride and their subsequent analysis by HPLC.

Dansylation of Amino Acids

This protocol is a generalized procedure for the pre-column derivatization of amino acids.

Reagents:

  • 100 mM Sodium Bicarbonate buffer (pH 9.8)

  • 50 mM Dansyl Chloride in acetonitrile

  • Internal Standard solution (e.g., 0.1 mM this compound in 50% acetonitrile, if appropriate for the analysis)

  • Methanol

  • 0.5% Formic Acid in water

Procedure:

  • To 50 µL of the sample or standard, add 150 µL of methanol to precipitate proteins.

  • Centrifuge and transfer 10 µL of the supernatant to a new microcentrifuge tube.

  • Add 25 µL of 100 mM sodium bicarbonate buffer (pH 9.8).

  • Add a known amount of the internal standard solution.

  • Add 50 µL of 50 mM dansyl chloride in acetonitrile.

  • Vortex the mixture and incubate at room temperature for 30-60 minutes in the dark.[1][2]

  • Add 50 µL of 0.5% formic acid to quench the reaction.[2]

  • The sample is now ready for HPLC or LC-MS analysis.

G start Start: Sample/Standard precip Protein Precipitation (Methanol) start->precip centri Centrifugation precip->centri supernatant Transfer Supernatant centri->supernatant buffer Add Bicarbonate Buffer (pH 9.8) supernatant->buffer is Add Internal Standard buffer->is dansyl Add Dansyl Chloride is->dansyl vortex_incubate Vortex & Incubate (RT, dark) dansyl->vortex_incubate quench Quench Reaction (Formic Acid) vortex_incubate->quench end Ready for HPLC/LC-MS quench->end

Figure 2: Experimental workflow for the dansylation of amino acids.
High-Performance Liquid Chromatography (HPLC) Method

The following are typical starting conditions for the separation of dansylated amino acids on a C18 reversed-phase column.

ParameterValue
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute all compounds. A typical gradient might be 10-90% B over 25 minutes.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL
Detection Fluorescence (Excitation: ~330 nm, Emission: ~530 nm) or UV (~254 nm)[3]

Note: For LC-MS analysis, the mobile phase composition may need to be adjusted to be compatible with the mass spectrometer, and a volatile buffer such as ammonium formate may be preferred over formic acid.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable quantitative chromatographic method. While this compound presents some favorable characteristics as a potential internal standard for the analysis of other dansylated amino acids, its use is limited to applications where leucine is not an analyte of interest.

For the highest level of accuracy and precision, stable isotope-labeled internal standards are the preferred choice. However, when cost is a consideration, other non-isotopic internal standards, such as Dansyl-Norleucine or even a structurally dissimilar compound like Trazodone, can be viable alternatives, provided the method is thoroughly validated. Ultimately, the selection of the most appropriate internal standard will depend on the specific requirements of the analysis, including the analytes of interest, the sample matrix, and the available instrumentation.

References

A Researcher's Guide to Dansylation Methods: Accuracy, Precision, and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. Chemical derivatization techniques are often employed to enhance the analytical properties of molecules of interest. Among these, dansylation, the reaction of a substrate with dansyl chloride, stands out as a robust and widely adopted method. This guide provides an objective comparison of dansylation methods with other alternatives, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.

Enhancing Sensitivity and Chromatographic Performance

Dansylation is a pre-column derivatization technique that covalently links a 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group to primary and secondary amines, phenols, and, with modified protocols, to alcohols.[1][2] This derivatization imparts several advantageous characteristics to the analyte. The introduction of the dansyl moiety significantly enhances the ionization efficiency in positive mode electrospray ionization mass spectrometry (ESI-MS), leading to a substantial signal boost of one to three orders of magnitude.[3][4] Furthermore, dansylation increases the hydrophobicity of polar and ionic metabolites, improving their retention on commonly used reversed-phase liquid chromatography (RPLC) columns.[1][3][4]

Accuracy and Precision: A Quantitative Look

The hallmark of a reliable analytical method lies in its accuracy and precision. Dansylation methods, particularly when coupled with isotopic labeling, demonstrate excellent quantitative performance.

Isotopic Labeling for Enhanced Precision

Differential isotopic labeling, using "light" (¹²C) and "heavy" (¹³C) dansyl chloride, is a powerful strategy for improving the precision and accuracy of quantification.[3][5][6][7] In this approach, a sample and a standard (or a control sample) are derivatized with the light and heavy isotope reagents, respectively. The samples are then mixed and analyzed together by LC-MS. Since the isotopically labeled pairs are chemically identical, they co-elute, minimizing variations from sample preparation and matrix effects. The ratio of the peak intensities of the heavy to light labeled analyte provides a highly precise and accurate measure of its relative or absolute concentration.[5][7]

Performance Metrics of Dansylation Methods

The tables below summarize key performance metrics for dansylation methods based on published experimental data.

Analyte ClassMethodLinearity (R²)Precision (RSD)Recovery (%)Limit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
Amino Acids¹²C-/¹³C-Dansylation LC-FTICR MS> 0.99 (over 2 orders of magnitude)~5.3% (average for 20 amino acids)Not explicitly stated, but method is robustConcentrations determined from 30 nM to 2510 µM[3][4]
Alcohols (e.g., Testosterone)Dansylation LC-MS/MSGood linearity demonstrated with standard curvesGood repeatability reportedNot explicitly stated, but method is robust and sensitiveSignal increased by 10³-fold compared to a previous method[2][8]
Biogenic AminesDansylation HPLC-UVNot specifiedNot specifiedNot specifiedNot specified[9]
Comparison with an Alternative Derivatization Method
Parameter Dansylation Dabsylation
Derivatization TimeLonger (e.g., 60 min at 40°C)Shorter (e.g., 25 min reduction at 70°C)
Reagent for Excess RemovalIrritating ammoniaNot required
Reference [9][9]

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible experimental protocols are crucial for successful implementation. Below are summarized methodologies for the dansylation of amino acids and alcohols.

Dansylation of Amino Acids for LC-MS Analysis

This protocol is adapted from a method for the analysis of proteinogenic amino acids in biological samples.[1]

Materials:

  • 100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)

  • 50 mM Dansyl chloride in 100% Acetonitrile (ACN)

  • 10% (v/v) Ammonium hydroxide

  • 0.01% Formic acid in 40% ACN

Procedure:

  • Prepare a 1:1 mixture of 100 mM sodium carbonate-bicarbonate buffer and 50 mM dansyl chloride solution immediately before use.

  • To 25 µL of the sample extract (in ACN/Methanol), add 50 µL of the dansyl chloride/buffer mixture in a 96-well plate.

  • Mix well by pipetting and incubate at 25°C with shaking for 60 minutes in the dark.

  • To quench the reaction, add 7.5 µL of 10% ammonium hydroxide and incubate for 5 minutes at room temperature with shaking.

  • Dilute 8 µL of the quenched reaction mixture with 112 µL of 0.01% formic acid in 40% ACN for LC-MS analysis.

Dansylation of Unactivated Alcohols for LC-MS Analysis

This protocol is a modified method for derivatizing unactivated alcohols, such as steroids and lipids.[2][8]

Materials:

  • Dichloromethane (CH₂Cl₂)

  • N,N-diisopropylethylamine (DIPEA)

  • Dansyl chloride

  • 4-(dimethylamino)-pyridine (DMAP)

Procedure:

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add 100 µL of 2% (v/v) DIPEA in CH₂Cl₂ and mix.

  • Add 100 µL of a stock solution containing dansyl chloride (10 mg/mL) and DMAP (10 mg/mL) in CH₂Cl₂.

  • Incubate the mixture at 65°C for 1 hour.

  • The resulting dansylated derivative is ready for LC-MS analysis.

Visualizing the Workflow and Logic

To better illustrate the processes involved in dansylation-based analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Derivatization Dansylation Reaction Extraction->Derivatization Dansyl_Cl Dansyl Chloride Reagent Dansyl_Cl->Derivatization Quenching Quenching (e.g., NH4OH) Derivatization->Quenching LC_MS LC-MS Analysis Quenching->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: A generalized workflow for dansylation-based LC-MS analysis.

isotopic_labeling_logic cluster_labeling Isotopic Labeling cluster_analysis Analysis Sample Sample Light_Dansyl ¹²C-Dansyl Chloride Sample->Light_Dansyl Standard Standard / Control Heavy_Dansyl ¹³C-Dansyl Chloride Standard->Heavy_Dansyl Labeled_Sample ¹²C-Labeled Sample Light_Dansyl->Labeled_Sample Derivatize Labeled_Standard ¹³C-Labeled Standard Heavy_Dansyl->Labeled_Standard Derivatize Mix Mix Labeled Samples Labeled_Sample->Mix Labeled_Standard->Mix LC_MS LC-MS Analysis Mix->LC_MS Quantification Quantification (Peak Area Ratio) LC_MS->Quantification

Caption: Logical flow of differential isotopic dansylation for precise quantification.

Concluding Remarks

Dansylation methods offer a powerful and versatile tool for the quantitative analysis of a wide range of compounds. The significant enhancement in sensitivity and chromatographic performance, coupled with the high accuracy and precision afforded by isotopic labeling techniques, makes it an attractive option for researchers in various scientific disciplines. While alternative methods like dabsylation may offer advantages in terms of reaction time, the robustness and extensive validation of dansylation protocols ensure its continued relevance in modern analytical chemistry. Careful consideration of the analyte properties and the specific requirements of the study will guide the researcher in choosing the most suitable derivatization strategy.

References

A Comparative Guide to the Dansyl-L-leucine Assay for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the accurate quantification of amino acids is paramount. The Dansyl-L-leucine assay, a well-established method, offers a reliable means to achieve this. This guide provides a comprehensive comparison of the this compound assay with its common alternatives, supported by experimental data to inform your selection of the most suitable method for your research needs.

The this compound Assay: A Fluorescent Approach to Amino Acid Quantification

The this compound assay is a pre-column derivatization technique used in conjunction with high-performance liquid chromatography (HPLC). The core principle involves the reaction of dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) with the primary or secondary amino group of L-leucine and other amino acids. This reaction forms a highly fluorescent and stable dansyl-amino acid derivative that can be readily detected and quantified using a fluorescence or UV detector.[1][2][3][4][5] The resulting sulfonamide adducts are resistant to acid and alkaline hydrolysis, contributing to the robustness of the assay.

Performance Comparison with Alternative Assays

While the this compound assay is a robust method, several alternatives exist, each with its own set of advantages and limitations. The choice of assay often depends on the specific requirements of the study, such as the need for high sensitivity, rapid analysis, or compatibility with specific instrumentation. The following table summarizes the key performance characteristics of the this compound assay compared to other common pre-column derivatization reagents: dabsyl chloride, o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (Fmoc-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

FeatureDansyl ChlorideDabsyl Chlorideo-Phthalaldehyde (OPA)9-Fluorenylmethyl Chloroformate (Fmoc-Cl)6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
Principle Forms fluorescent sulfonamides.Forms colored and fluorescent derivatives.Forms fluorescent isoindole derivatives with primary amines in the presence of a thiol.Forms fluorescent carbamates with primary and secondary amines.Forms fluorescent and UV-active derivatives with primary and secondary amines.
Detection Method Fluorescence, UVVisible, FluorescenceFluorescenceFluorescenceFluorescence, UV
Reaction Time 35-50 minutes in the dark.[1]15-30 minutes at elevated temperatures.[2]Rapid (< 1 minute), suitable for online automation.[6]Rapid (< 1 minute) at room temperature.Rapid reaction.
Derivative Stability High.[2]Very high.[2]Less stable, especially for certain amino acids.Stable.Stable.[7]
Reactivity Reacts with primary and secondary amines.Reacts with primary and secondary amines.Reacts only with primary amines.Reacts with primary and secondary amines.Reacts with primary and secondary amines.
Interferences Reagent by-products can interfere.Minimal interference from by-products.Reagent itself is not fluorescent, reducing background.Excess reagent needs to be removed or reacted.Potential for interference from hydrolysis by-products.[7]
Sensitivity High (fmol to pmol range).High.Very high (fmol range).High (fmol range).High.
Key Advantages Well-established, robust derivatives, good sensitivity.Stable derivatives, good reproducibility, visible detection possible.Very fast reaction, suitable for automation, low background.Fast reaction, reacts with secondary amines.Stable derivatives, rapid reaction, high sensitivity.
Key Disadvantages Slower reaction time, potential for by-product interference.Requires elevated temperatures for derivatization.Does not react with secondary amines (e.g., proline).Excess reagent can interfere with analysis.By-products can interfere with the quantification of certain amino acids.[7]

Experimental Workflows and Signaling Pathways

The selection of an amino acid analysis method is often guided by the specific experimental workflow. The following diagram illustrates a typical workflow for the cross-validation of the this compound assay with an alternative method.

G cluster_0 Sample Preparation cluster_3 Data Comparison and Validation Sample Biological Sample (e.g., cell lysate, plasma) Extraction Amino Acid Extraction Sample->Extraction Dansyl Dansyl Chloride Derivatization Extraction->Dansyl Alternative Alternative Reagent Derivatization (e.g., AQC) Extraction->Alternative HPLC_Dansyl RP-HPLC with Fluorescence/UV Detection Dansyl->HPLC_Dansyl HPLC_Alternative RP-HPLC with Fluorescence/UV Detection Alternative->HPLC_Alternative Data_Analysis Data Acquisition and Peak Integration HPLC_Dansyl->Data_Analysis HPLC_Alternative->Data_Analysis Comparison Comparison of Performance Metrics (Linearity, LOD, LOQ, Precision, Accuracy) Data_Analysis->Comparison Validation Cross-Validation of Results Comparison->Validation

Caption: Workflow for cross-validation of amino acid analysis methods.

Detailed Experimental Protocols

The following are representative protocols for the this compound assay and a common alternative, the OPA assay. These protocols are for general guidance and may require optimization for specific applications.

Protocol 1: this compound Assay

1. Sample Preparation:

  • Homogenize biological samples in a suitable buffer and deproteinize using an appropriate method (e.g., trifluoroacetic acid or acetonitrile precipitation).

  • Centrifuge to pellet the precipitated protein and collect the supernatant containing the free amino acids.

2. Derivatization:

  • To 50 µL of the amino acid extract or standard, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 100 µL of dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile).

  • Incubate the mixture in the dark at 60°C for 45 minutes.[2]

  • After incubation, add a quenching solution (e.g., 10 µL of 250 mM ethylamine) to react with the excess dansyl chloride.

3. HPLC Analysis:

  • Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto a C18 reversed-phase HPLC column.

  • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 25 mM sodium phosphate with 0.5% tetrahydrofuran, pH 6.5) and an organic solvent (e.g., acetonitrile/methanol/water mixture).

  • Detect the dansylated amino acids using a fluorescence detector with excitation at approximately 340 nm and emission at approximately 530 nm.

Protocol 2: o-Phthalaldehyde (OPA) Assay

1. Sample Preparation:

  • Prepare samples as described in the this compound assay protocol.

2. Derivatization (often automated):

  • Prepare the OPA reagent by dissolving OPA in borate buffer (pH 10.4) and adding a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid.

  • In an autosampler vial, mix the amino acid sample or standard with the OPA reagent. The reaction is typically complete within 1 minute at room temperature.[6]

3. HPLC Analysis:

  • Immediately inject the derivatized sample onto a C18 reversed-phase HPLC column.

  • Use a gradient elution system similar to that of the dansyl method, but optimized for the separation of OPA-derivatives.

  • Detect the fluorescent derivatives with an excitation wavelength of around 340 nm and an emission wavelength of around 450 nm.

Conclusion

The this compound assay remains a valuable and widely used method for the quantification of amino acids, prized for its robustness and the stability of its derivatives. However, for applications requiring high throughput and automation, methods utilizing reagents like OPA may be more suitable. Conversely, when the analysis of secondary amines is critical, reagents such as Fmoc-Cl or dabsyl chloride are necessary. The selection of the optimal assay requires careful consideration of the specific research question, the available instrumentation, and the desired performance characteristics. This guide provides a foundation for making an informed decision, and it is recommended to perform in-house validation to ensure the chosen method meets the specific needs of your study.

References

A Comparative Guide: Dansyl-L-leucine Derivatization vs. Dabsyl Chloride in Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal methods for the derivatization and analysis of amino acids and other primary and secondary amine-containing compounds, the choice of labeling reagent is critical. This guide provides a detailed comparison of two widely used derivatizing agents: dansyl chloride, which forms fluorescent derivatives like Dansyl-L-leucine, and dabsyl chloride.

This comparison will delve into the chemical properties, experimental protocols, and relative advantages of each method, supported by experimental data to aid in the selection of the most suitable technique for specific research needs. Both dansyl chloride and dabsyl chloride react with primary and secondary amino groups to facilitate detection and quantification, particularly in High-Performance Liquid Chromatography (HPLC).[1][2]

Overview of Derivatization Agents

Dansyl Chloride (DNS-Cl) , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a fluorescent labeling reagent that reacts with primary and secondary amines, phenols, and imidazoles.[3][4] Upon reaction, it forms stable, fluorescent sulfonamide adducts, such as this compound, which can be sensitively detected by fluorescence detectors.[2] This property makes it a valuable tool in protein sequencing, amino acid analysis, and investigating protein folding and dynamics.[3][4]

Dabsyl Chloride (DABS-Cl) , or 4-dimethylaminoazobenzene-4'-sulfonyl chloride, is a chromophoric labeling agent that also reacts with primary and secondary amines.[5][6] The resulting dabsyl derivatives are highly stable and possess strong absorbance in the visible region, allowing for sensitive detection using a UV/Vis detector.[7] This method is praised for its simple derivatization procedure, good reproducibility, and the stability of its derivatives.[2]

Key Advantages of Dansylation (Producing this compound and other derivatives)

The primary advantage of using dansyl chloride lies in the fluorescent nature of its derivatives. This leads to several benefits:

  • High Sensitivity: Fluorescence detection is inherently more sensitive than UV/Vis absorbance detection, allowing for the analysis of samples with very low concentrations of analytes. Dansyl derivatives can be detected in the femtomole range.[8]

  • Environmental Sensitivity: The fluorescence of dansyl adducts is sensitive to the polarity of their local environment.[4] This property is particularly useful in protein chemistry for studying protein conformation, folding, and ligand binding, as changes in the protein's structure can alter the fluorescence signal of the attached dansyl group.[3]

  • Versatility in Research: The environment-sensitive fluorescence makes dansyl chloride a powerful tool for biophysical studies beyond simple quantification, including the investigation of protein-protein interactions and membrane binding.[4]

Key Advantages of Dabsylation

Dabsyl chloride offers a distinct set of advantages that make it a preferred choice in many analytical workflows:

  • Exceptional Stability of Derivatives: Dabsyl-amino acid derivatives are remarkably stable, capable of being stored at room temperature for at least a month without degradation.[7] This is a significant advantage over some other derivatizing agents whose products may be less stable.

  • Detection in the Visible Range: Dabsylated amino acids are detected at a wavelength in the visible region (around 465 nm).[7] This minimizes interference from other sample components that typically absorb in the UV range, leading to cleaner chromatograms and more reliable quantification.[7]

  • Simple and Reproducible Derivatization: The procedure for dabsylation is straightforward and known for its good reproducibility, which is crucial for quantitative analysis.[2]

Comparative Summary of Properties and Performance

FeatureDansyl Chloride (forms this compound)Dabsyl Chloride
Detection Method FluorescenceUV/Vis Absorbance
Excitation Wavelength ~324 nm (for dansyl glycine)[2]N/A
Emission Wavelength ~559 nm (for dansyl glycine)[2]N/A
Detection Wavelength N/A~465 nm[7]
Derivative Stability Stable, but can be susceptible to decomposition with excess reagent[8]Very stable, for at least one month at room temperature[7]
Sensitivity Very high (femtomole range)[8]High, with low interference[7]
Key Advantage High sensitivity and environmental fluorescenceHigh stability and detection in the visible range to reduce interference
Common Applications Protein sequencing, amino acid analysis, protein folding studies[3][4]Amino acid analysis in complex biological and food samples[2][9]

Experimental Protocols

Dansylation of Amino Acids

The following is a general protocol for the pre-column derivatization of amino acids with dansyl chloride for HPLC analysis.

Materials:

  • Amino acid standard solution or sample hydrolysate

  • 0.2 M Sodium bicarbonate buffer (pH 9.5-10.0)[2]

  • Dansyl chloride solution (e.g., 50 mM in acetonitrile)[10]

  • Quenching solution (e.g., 10% ammonium hydroxide)[10]

  • Acetonitrile (ACN)

  • Water, HPLC grade

Procedure:

  • To 50 µL of the amino acid sample, add 150 µL of ACN/Methanol (3:1) for protein precipitation. Centrifuge and take the supernatant.[10]

  • Mix the supernatant with the sodium bicarbonate buffer.

  • Add the dansyl chloride solution. The reaction is typically carried out at an elevated temperature (e.g., 38°C for 90-120 minutes or 60°C for 60 minutes).[2]

  • After incubation, quench the reaction by adding the quenching solution to react with the excess dansyl chloride.[8]

  • The sample is then ready for injection into the HPLC system for analysis.

Dabsylation of Amino Acids

The following is a general protocol for the pre-column derivatization of amino acids with dabsyl chloride for HPLC analysis.

Materials:

  • Amino acid standard solution or sample hydrolysate

  • Carbonate-bicarbonate buffer (pH 8.5-9.5)[2]

  • Dabsyl chloride solution (e.g., 15 mM in acetone or acetonitrile)[5]

  • Acetonitrile (ACN) or Ethanol

  • Sodium acetate buffer (for mobile phase)

Procedure:

  • Mix the amino acid sample with the carbonate-bicarbonate buffer.

  • Add the dabsyl chloride solution.

  • Incubate the mixture at an elevated temperature, for example, 70°C for 15-30 minutes.[2]

  • After incubation, the reaction is typically stopped by the addition of a mobile phase component or by dilution.

  • The sample is then centrifuged, and the supernatant is injected into the HPLC system for analysis.

Visualizing the Derivatization Workflow

The following diagrams illustrate the general experimental workflows for dansylation and dabsylation.

Dansylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Precipitation Protein Precipitation (ACN/MeOH) Sample->Precipitation Supernatant Supernatant Precipitation->Supernatant Buffer_Addition Add Bicarbonate Buffer (pH 9.5-10.0) Supernatant->Buffer_Addition Dansyl_Addition Add Dansyl-Cl in ACN Buffer_Addition->Dansyl_Addition Incubation Incubate (e.g., 60°C, 60 min) Dansyl_Addition->Incubation Quenching Quench Reaction (e.g., NH4OH) Incubation->Quenching HPLC HPLC Analysis (Fluorescence Detection) Quenching->HPLC

Caption: General workflow for amino acid derivatization using dansyl chloride.

Dabsylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Hydrolysis Sample Hydrolysis (if necessary) Sample->Hydrolysis Buffer_Addition Add Carbonate Buffer (pH 8.5-9.5) Hydrolysis->Buffer_Addition Dabsyl_Addition Add Dabsyl-Cl in ACN/Acetone Buffer_Addition->Dabsyl_Addition Incubation Incubate (e.g., 70°C, 15-30 min) Dabsyl_Addition->Incubation HPLC HPLC Analysis (UV/Vis Detection) Incubation->HPLC

Caption: General workflow for amino acid derivatization using dabsyl chloride.

Conclusion

The choice between dansyl chloride and dabsyl chloride for derivatization depends heavily on the specific requirements of the analysis.

  • For applications demanding the highest sensitivity and for biophysical studies leveraging environmental fluorescence, dansyl chloride is the superior choice. The resulting dansylated compounds, such as this compound, provide robust fluorescent signals ideal for trace analysis and conformational studies.

  • For routine quantitative analysis, especially in complex matrices where baseline interference can be a problem, dabsyl chloride offers significant advantages. Its highly stable derivatives and detection in the visible spectrum lead to reliable and reproducible results with cleaner chromatograms.

By understanding the distinct advantages of each derivatization method, researchers can select the optimal approach to achieve their analytical goals with precision and confidence.

References

A Researcher's Guide to Quantitative Amino Acid Analysis: Dansylation vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of experimental success. This guide provides an objective comparison of the widely-used dansylation method against other common techniques for quantitative amino acid analysis. We will delve into the experimental protocols, present key performance data, and visualize the workflows to aid in selecting the most appropriate method for your research needs.

The determination of amino acid composition and concentration is critical in a vast array of scientific disciplines, from understanding protein structure and function to monitoring disease states and optimizing biopharmaceutical production. The selection of an appropriate analytical method is paramount and depends on factors such as sensitivity, specificity, throughput, and cost. This guide will compare the dansylation method with other prevalent techniques, including the ninhydrin assay, o-phthalaldehyde (OPA) derivatization, phenylisothiocyanate (PITC) derivatization, and liquid chromatography-mass spectrometry (LC-MS).

Method Comparison at a Glance

The choice of method for quantitative amino acid analysis hinges on the specific requirements of the experiment. The following table summarizes the key quantitative parameters for each of the discussed methods, providing a clear overview to facilitate your decision-making process.

MethodPrincipleDetection LimitQuantification RangeReproducibility (CV%)Analysis Time
Dansylation Pre-column derivatization with dansyl chloride, followed by HPLC with fluorescence or UV detection.pmol to fmol rangeWide dynamic range< 5%~30-60 min per sample
Ninhydrin Post-column derivatization with ninhydrin, forming a colored product detected by spectrophotometry.nmol rangeNarrower dynamic range< 5%> 60 min per sample
OPA Pre-column derivatization with o-phthalaldehyde in the presence of a thiol, forming a fluorescent product.pmol rangeWide dynamic range< 5%~20-40 min per sample
PITC Pre-column derivatization with phenylisothiocyanate (Edman's reagent), followed by HPLC with UV detection.[1]pmol range[1]Wide dynamic range< 5%~30-60 min per sample
LC-MS Direct analysis or with derivatization, separation by liquid chromatography and detection by mass spectrometry.fmol to amol rangeVery wide dynamic range< 15%~10-30 min per sample

In-Depth Look at Each Method

Dansylation Method

The dansylation method involves the reaction of the primary amino groups of amino acids with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) under alkaline conditions. This pre-column derivatization yields highly fluorescent dansyl-amino acids, which can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and quantified using a fluorescence detector.[2][3]

dansylation_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Amino Acid Sample Hydrolysis Protein Hydrolysis (if applicable) Sample->Hydrolysis Derivatization Add Dansyl Chloride (pH 9-10, heat) Hydrolysis->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Detection Fluorescence Detection (Ex: ~340 nm, Em: ~525 nm) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for amino acid analysis using the dansylation method.

  • Sample Preparation: If analyzing a protein, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids. Dry the hydrolysate completely.

  • Reconstitution: Dissolve the dried amino acid sample in a suitable buffer (e.g., 40 mM lithium carbonate, pH 9.5).

  • Derivatization:

    • Add a solution of dansyl chloride in acetone to the amino acid sample.

    • Incubate the mixture in the dark at an elevated temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).[4]

  • Quenching: Stop the reaction by adding a primary amine solution (e.g., methylamine hydrochloride) to consume the excess dansyl chloride.[5]

  • HPLC Analysis:

    • Inject the derivatized sample into an RP-HPLC system equipped with a C18 column.

    • Separate the dansyl-amino acids using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Detect the separated derivatives using a fluorescence detector with excitation and emission wavelengths appropriate for dansyl amides (e.g., Ex: 340 nm, Em: 525 nm).[4]

  • Quantification: Determine the concentration of each amino acid by comparing its peak area to that of a known standard.

Ninhydrin Method

The ninhydrin method is a classical post-column derivatization technique.[6] Amino acids are first separated by ion-exchange chromatography. The eluted amino acids then react with ninhydrin at an elevated temperature to produce a deep purple-colored compound known as Ruhemann's purple, which is detected spectrophotometrically at 570 nm.[6][7] Proline and hydroxyproline yield a yellow product measured at 440 nm.[6]

ninhydrin_workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_derivatization_detection Post-Column Derivatization & Detection Sample Amino Acid Sample Hydrolysis Protein Hydrolysis (if applicable) Sample->Hydrolysis IonExchange Ion-Exchange Chromatography Hydrolysis->IonExchange Derivatization Add Ninhydrin Reagent (Heat) IonExchange->Derivatization Detection Spectrophotometric Detection (570 nm & 440 nm) Derivatization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for amino acid analysis using the ninhydrin method.

  • Sample Preparation: Prepare the amino acid sample as described for the dansylation method.

  • Ion-Exchange Chromatography:

    • Inject the sample into an amino acid analyzer equipped with a cation-exchange column.

    • Elute the amino acids using a series of buffers with increasing pH and/or ionic strength.

  • Post-Column Derivatization:

    • Continuously mix the column effluent with a ninhydrin reagent solution.

    • Pass the mixture through a heated reaction coil (e.g., 100°C) to facilitate the color-forming reaction.[8]

  • Detection:

    • Monitor the absorbance of the reaction mixture at 570 nm for primary amino acids and 440 nm for imino acids (proline and hydroxyproline).[6]

  • Quantification: Calculate the concentration of each amino acid based on the peak area and a standard calibration curve.

o-Phthalaldehyde (OPA) Method

The OPA method is a highly sensitive pre-column derivatization technique for primary amino acids. In the presence of a thiol (e.g., 2-mercaptoethanol), OPA reacts rapidly with primary amino groups at room temperature to form intensely fluorescent isoindole derivatives.[9] The derivatives are then separated by RP-HPLC and detected with a fluorescence detector. A key limitation of the OPA method is its inability to react with secondary amines like proline and hydroxyproline without a prior oxidation step.[10]

opa_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Amino Acid Sample Hydrolysis Protein Hydrolysis (if applicable) Sample->Hydrolysis Derivatization Add OPA/Thiol Reagent (Room Temperature) Hydrolysis->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Detection Fluorescence Detection (Ex: ~340 nm, Em: ~450 nm) HPLC->Detection Quantification Quantification Detection->Quantification pitc_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Amino Acid Sample Hydrolysis Protein Hydrolysis (if applicable) Sample->Hydrolysis Derivatization Add PITC Reagent (Alkaline pH) Hydrolysis->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Detection UV Detection (254 nm) HPLC->Detection Quantification Quantification Detection->Quantification lcms_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Amino Acid Sample Derivatization Derivatization (Optional) Sample->Derivatization LC LC Separation (RP-HPLC or HILIC) Derivatization->LC MS Mass Spectrometry Detection LC->MS Quantification Quantification MS->Quantification

References

A Comparative Guide to the Labeling Efficiency of Dansyl-L-leucine and its Alternatives for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification and detection of amino acids are paramount. Fluorescent labeling is a cornerstone technique in this endeavor, and Dansyl-L-leucine, derived from the reaction of Dansyl chloride with L-leucine, has historically been a widely used reagent. This guide provides an objective comparison of the labeling efficiency of Dansyl chloride with other common fluorescent labeling agents, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.

Comparative Analysis of Fluorescent Labeling Reagents

The choice of a fluorescent label for amino acid analysis hinges on several factors, including labeling efficiency, the stability of the resulting derivative, the simplicity of the protocol, and the spectroscopic properties of the label. Here, we compare Dansyl chloride with two other popular alternatives: Dabsyl chloride and 4-chloro-7-nitrobenzofurazan (NBD-Cl).

FeatureDansyl Chloride (DNS-Cl)Dabsyl Chloride (DABS-Cl)4-chloro-7-nitrobenzofurazan (NBD-Cl)
Reaction pH 9.5 - 10.0[1][2][3]8.5 - 9.5[2][3]Mildly alkaline
Reaction Temperature 38°C - 75°C[1][2][3]70°C[2][3]Room Temperature[4]
Reaction Time 45 - 120 minutes[1][2][3]15 - 30 minutes[2]60 minutes[4]
Derivative Stability Derivatives can be unstable and prone to degradation.[5]Very good stability.[2][3]Stable within physiological ranges.[4]
Excitation Wavelength (λex) ~324 nm (for Dansyl-glycine)[2][3]Visible range~470 nm
Emission Wavelength (λem) ~559 nm (for Dansyl-glycine)[2][3]Visible range~530 nm
Advantages High sensitivity.[6]Simple procedure, good reproducibility, stable derivatives.[2][3]Fewer side reactions, reacts under mild conditions.[4]
Disadvantages Reacts with other functional groups (phenols, thiols), derivatives can be unstable.[3][7]Forms mono- and bis-derivatives with some amino acids.[3]Lower reported yields (20-40%).[4]

Experimental Protocols

A generalized protocol for the labeling of amino acids with Dansyl chloride is provided below. This protocol can be adapted for other labeling reagents based on the parameters outlined in the comparison table.

Dansylation of Amino Acids

Materials:

  • Amino acid standard solution or sample hydrolysate

  • Dansyl chloride solution (e.g., 5 mM in acetonitrile)[1]

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5-10.0)

  • Quenching solution (e.g., 4% N-ethylamine hydrochloride solution)[5]

  • Solvents for HPLC analysis (e.g., acetonitrile, water)

Procedure:

  • Sample Preparation: Dissolve the amino acid sample in the sodium bicarbonate buffer.

  • Labeling Reaction: Add an excess of Dansyl chloride solution to the amino acid solution. A molar excess of over 100-fold is often used.[1]

  • Incubation: Incubate the reaction mixture at a temperature between 38°C and 75°C for 45 to 120 minutes.[1][2][3]

  • Quenching: Stop the reaction by adding a quenching solution to consume the excess Dansyl chloride. This prevents the degradation of the dansylated amino acids.[5]

  • Analysis: The resulting dansylated amino acids can be separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector.[2][3]

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow for assessing labeling efficiency and the chemical reaction of Dansyl chloride with an amino acid.

G Experimental Workflow for Assessing Labeling Efficiency cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis A Amino Acid Standard/Sample C Buffered Amino Acid Solution A->C B Alkaline Buffer (pH 9.5-10.0) B->C D Add Dansyl Chloride Solution C->D E Incubate (e.g., 60°C for 60 min) D->E F Quench Reaction E->F G RP-HPLC Separation F->G H Fluorescence Detection G->H I Quantification of Labeled Amino Acid H->I

Caption: A flowchart outlining the key steps in the fluorescent labeling of amino acids for quantitative analysis.

G Dansylation Reaction of an Amino Acid DansylCl Dansyl Chloride SO₂Cl DansylAA Dansylated Amino Acid Dansyl-NH-CHR-COOH DansylCl:f1->DansylAA:f1 Reaction with Amino Group AminoAcid Amino Acid H₂N-CHR-COOH AminoAcid:f1->DansylAA:f1 HCl HCl

References

A Comparative Guide to the Applications of Dansyl-L-leucine in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

Dansyl-L-leucine, a fluorescently labeled amino acid, has carved a niche for itself as a versatile tool in various scientific disciplines, particularly in the realms of biochemistry and analytical chemistry. Its utility stems from the environmentally sensitive fluorescence of the dansyl group, which makes it an excellent probe for studying molecular interactions and for the sensitive detection of amino acids. This guide provides a comparative overview of this compound's applications, performance against alternative probes, and detailed experimental protocols for its use.

I. Applications of this compound

The primary applications of this compound can be categorized into two main areas:

  • Fluorescent Probe for Binding Assays: The fluorescence emission of the dansyl group is highly dependent on the polarity of its local environment. In aqueous solutions, the fluorescence is relatively weak, but it is significantly enhanced in nonpolar environments, such as the hydrophobic pockets of proteins. This property makes this compound a valuable tool for studying protein binding sites, conformational changes, and drug-protein interactions. A notable application is its use in characterizing the binding sites of Human Serum Albumin (HSA), a key transporter protein in the blood. Dansylated amino acids with hydrophobic side chains, like leucine, have been shown to bind to the drug site 2 of HSA.

  • Derivatizing Agent for Amino Acid Analysis: Dansyl chloride, the parent compound of this compound, is a widely used pre-column derivatizing agent in High-Performance Liquid Chromatography (HPLC) for the sensitive detection of amino acids.[1][2] The dansylation reaction targets the primary and secondary amino groups of amino acids, rendering them fluorescent and thus enabling their detection at low concentrations.[1][2] this compound itself can be used as a standard in these analyses.

II. Performance Comparison

The choice of a fluorescent probe or a derivatizing agent depends on the specific requirements of the experiment, such as sensitivity, specificity, and the nature of the target molecule. Here, we compare the performance of this compound and related dansyl derivatives with other commonly used alternatives.

Fluorescent Probes for Binding Assays

For studying protein binding, other fluorescent probes like those based on Nitrobenzoxadiazole (NBD) are also employed. The selection of the probe often depends on the specific binding site and the nature of the interaction being investigated.

FeatureDansyl-based ProbesNBD-based Probes
Binding Affinity (Ka) A dansyl-glycyl-tyrosine probe for Cu2+ showed a Ka of 6.47 × 10 M⁻¹[3]. A dansyl-peptide probe for Cd2+ had a binding constant of 5.18 × 10¹⁰ M⁻²[4].N/A
Environmental Sensitivity High, fluorescence significantly increases in nonpolar environments.[5]High, fluorescence is also sensitive to the polarity of the environment.
Excitation/Emission (nm) ~340 / ~510 nm[]~465 / ~535 nm
Quantum Yield Varies with environment; 0.07 in water to 0.66 in dioxane for dansyl glycine.Generally high.
Photostability Moderate.Generally good.
Derivatizing Agents for HPLC Analysis

In HPLC, dabsyl chloride is a common alternative to dansyl chloride for amino acid derivatization.[1][2]

FeatureDansyl ChlorideDabsyl Chloride
Reaction Conditions Typically 38-60°C for 60-120 minutes at pH 9.5-10.[1][2]Typically 70°C for 15-30 minutes at pH 8.5-9.5.[2]
Derivative Stability Good, resistant to acid and alkaline hydrolysis.[1]Very good.[2]
Detection Method Fluorescence (Ex/Em: ~324/559 nm for dansyl glycine) or UV absorbance.[1][2]Visible absorbance (~425 nm).[1]
Sensitivity High, in the low femtomole range.Good.
Selectivity Reacts with primary and secondary amines, as well as phenolic hydroxyl and imidazole groups.Reacts with primary and secondary amino groups.[2]

III. Experimental Protocols

A. Protocol for this compound Binding to a Protein using Fluorescence Spectroscopy

This protocol describes a general method to assess the binding of this compound to a target protein.

1. Materials:

  • This compound stock solution (e.g., 1 mM in a suitable organic solvent like DMSO).

  • Target protein stock solution of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Buffer solution used for protein preparation.

  • Fluorometer and quartz cuvettes.

2. Procedure:

  • Set the excitation and emission wavelengths on the fluorometer appropriate for this compound (e.g., excitation at 340 nm and emission scan from 400 to 600 nm).

  • In a cuvette, add the buffer solution and a fixed concentration of the target protein (e.g., 1 µM).

  • Record the baseline fluorescence spectrum of the protein solution.

  • Add a small aliquot of the this compound stock solution to the cuvette to achieve a desired final concentration (e.g., 1 µM). Mix gently.

  • Incubate the mixture for a specified time at a constant temperature to allow binding to reach equilibrium.

  • Record the fluorescence emission spectrum of the protein-Dansyl-L-leucine complex.

  • To determine the binding affinity (Kd), perform a titration experiment by keeping the protein concentration constant and incrementally adding this compound, recording the fluorescence intensity at the emission maximum after each addition.

  • Correct the fluorescence intensity for dilution and inner filter effects if necessary.

  • Plot the change in fluorescence intensity as a function of the this compound concentration and fit the data to a suitable binding equation (e.g., one-site binding model) to calculate the Kd.

Workflow for Protein Binding Assay:

G Workflow for this compound Protein Binding Assay prep_solutions Prepare Stock Solutions (this compound, Protein, Buffer) setup_fluorometer Set Fluorometer Parameters (Excitation and Emission Wavelengths) prep_solutions->setup_fluorometer baseline Record Baseline Fluorescence (Protein in Buffer) setup_fluorometer->baseline add_probe Add this compound to Protein Solution baseline->add_probe incubate Incubate to Reach Equilibrium add_probe->incubate measure_fluorescence Record Fluorescence Spectrum incubate->measure_fluorescence titration Perform Titration (Incremental addition of this compound) measure_fluorescence->titration data_analysis Analyze Data (Calculate Kd) titration->data_analysis

A flowchart illustrating the key steps in a protein binding assay using this compound.
B. Protocol for HPLC Analysis of Amino Acids using Dansyl Chloride Derivatization

This protocol provides a general procedure for the derivatization of amino acids with dansyl chloride and their subsequent analysis by HPLC.[1][7]

1. Materials:

  • Amino acid standards or sample hydrolysate.

  • Dansyl chloride solution (e.g., 50 mM in acetonitrile).[7]

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8).[7]

  • Quenching solution (e.g., 10% v/v ammonium hydroxide).[7]

  • HPLC system with a fluorescence or UV detector and a C18 reversed-phase column.

  • Mobile phases (e.g., a gradient of acetonitrile and an aqueous buffer like ammonium acetate or phosphate buffer).

2. Derivatization Procedure:

  • To your amino acid standard or sample in a microcentrifuge tube, add the sodium carbonate/bicarbonate buffer.

  • Add the dansyl chloride solution. The final mixture should be at a high pH to facilitate the reaction.

  • Vortex the mixture and incubate at a specific temperature (e.g., 38°C) for a set time (e.g., 90-120 minutes) in the dark.

  • After incubation, quench the reaction by adding the quenching solution to react with the excess dansyl chloride.

  • Filter the derivatized sample through a 0.22 µm filter before HPLC analysis.

3. HPLC Analysis:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the filtered, derivatized sample onto the HPLC system.

  • Run a gradient elution program to separate the dansylated amino acids. A typical gradient would involve increasing the proportion of the organic solvent (e.g., acetonitrile) over time.

  • Detect the separated dansylated amino acids using a fluorescence detector (e.g., excitation at 335 nm, emission at 522 nm) or a UV detector.

  • Identify and quantify the amino acids by comparing their retention times and peak areas with those of known standards.

Workflow for HPLC Analysis of Dansylated Amino Acids:

G Workflow for HPLC Analysis of Dansylated Amino Acids sample_prep Sample Preparation (Hydrolysis if necessary) derivatization Dansylation Reaction (Dansyl Chloride, High pH, Heat) sample_prep->derivatization quenching Quench Excess Reagent derivatization->quenching filtration Filter Sample quenching->filtration hplc_injection Inject onto HPLC System filtration->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection Fluorescence or UV Detection separation->detection data_analysis Data Analysis (Identification and Quantification) detection->data_analysis

A flowchart outlining the process of amino acid analysis by HPLC using dansyl chloride derivatization.

IV. Conclusion

This compound and its parent compound, dansyl chloride, are powerful tools in the arsenal of researchers and scientists. Their utility in fluorescence-based binding assays and as derivatizing agents for sensitive amino acid analysis is well-established. While other fluorescent probes and derivatization reagents exist, the dansyl family offers a good balance of sensitivity, environmental responsiveness, and a wealth of historical data and established protocols. The choice of the most suitable tool will always depend on the specific experimental context, but this compound remains a relevant and valuable compound in modern biochemical and analytical research.

References

A Researcher's Guide to Amino Acid Derivatization: A Comparative Study

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical step in various analytical workflows, from protein characterization to metabolic studies. Since most amino acids lack a native chromophore or fluorophore, pre-column derivatization is an essential technique to render them detectable by common chromatographic methods like HPLC and UPLC. The choice of derivatization agent is paramount, as it directly impacts sensitivity, stability, throughput, and the range of amino acids that can be analyzed.

This guide provides an objective comparison of five widely used pre-column derivatization agents: o-Phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), Dansyl Chloride, Phenylisothiocyanate (PITC), and the commercially available AccQ•Tag™ reagent. We will delve into their reaction mechanisms, performance characteristics supported by experimental data, and detailed protocols to help you select the optimal method for your analytical needs.

Comparative Performance of Derivatization Agents

The selection of a derivatization agent hinges on a balance of sensitivity, speed, stability, and compatibility with the amino acids of interest. The following table summarizes key quantitative performance metrics to facilitate a direct comparison.

Parametero-Phthalaldehyde (OPA)9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)Dansyl Chloride (Dns-Cl)Phenylisothiocyanate (PITC)AccQ•Tag™ (AQC)
Amino Acid Coverage Primary amines onlyPrimary & Secondary aminesPrimary & Secondary aminesPrimary & Secondary aminesPrimary & Secondary amines
Reaction Time ~1 minute (very fast)5 - 40 minutes30 - 60 minutes (slow)5 - 20 minutes~1 minute reaction, 10 min heating
Derivative Stability Unstable (requires automation or immediate analysis)Highly stable (>48 hours)[1]Poor to moderate (quenching required; stable for ~12 hrs)[2]StableHighly stable (stable for days)[3]
Detection Method Fluorescence (Ex: 340-350 nm, Em: 450-455 nm)Fluorescence (Ex: ~265 nm, Em: ~315 nm) or UVFluorescence (Ex: ~340 nm, Em: ~535 nm)[4] or UVUV (254 nm)Fluorescence (Ex: 250 nm, Em: 395 nm) or UV (260 nm)
Typical LOD/LOQ High sensitivity (fmol to low pmol range)[5][6]High sensitivity (fmol to low pmol range)[1][7][8]High sensitivity (low fmol range)[2]Good sensitivity (<1 pmol)[7]High sensitivity (low µmol/L LOQ)[5]
Reproducibility (RSD%) Excellent (RT: <0.5%, Area: <2%)[6]Good (Area: <4-10%)[7][9][10]Good (with proper quenching)Good/Reproducible[11]Excellent (Area: <0.6%)[8][10]

In-Depth Analysis of Derivatization Agents

o-Phthalaldehyde (OPA)

OPA is renowned for its rapid reaction with primary amines in the presence of a thiol co-reagent, yielding intensely fluorescent isoindole derivatives. Its major drawback is the instability of these derivatives, necessitating automated online derivatization or immediate analysis.

Experimental Workflow Diagram

OPA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Automated/Immediate) cluster_analysis Analysis Sample Amino Acid Sample Buffer Add Borate Buffer (pH 9-11.5) Sample->Buffer Adjust pH Reagent Add OPA/ Thiol Reagent Buffer->Reagent Mix React React ~1 min at Room Temp Reagent->React Immediate Reaction Inject Inject into HPLC System React->Inject Rapid Transfer Detect Fluorescence Detection Inject->Detect

OPA Derivatization and Analysis Workflow.

Experimental Protocol:

  • Reagent Preparation: Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) in a borate buffer (pH 9.5-10.5).

  • Sample Preparation: Dilute the amino acid sample in 0.1 M HCl.

  • Derivatization: For automated pre-column derivatization, the autosampler mixes the sample with the OPA reagent (typically in a 1:1 or 1:2 ratio).

  • Reaction: Allow the reaction to proceed for 1 minute at room temperature.[12]

  • Injection: Immediately inject the mixture onto the HPLC system.

  • Detection: Monitor the eluent using a fluorescence detector with excitation at approximately 340-350 nm and emission at 450-455 nm.

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

FMOC-Cl is a versatile reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives. While the reaction is slower than OPA, the exceptional stability of the FMOC-adducts (over 48 hours) makes it highly suitable for batch processing of multiple samples without the need for an automated derivatizer.[1]

Experimental Workflow Diagram

FMOC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Acid Sample Buffer Add Borate Buffer (pH 9-11.4) Sample->Buffer Reagent Add FMOC-Cl in Acetonitrile Buffer->Reagent React React 5-40 min at Room Temp Reagent->React Quench Add Quenching Reagent (e.g., ADAM) React->Quench Stop Reaction Inject Inject into HPLC System Quench->Inject Detect Fluorescence or UV Detection Inject->Detect

FMOC-Cl Derivatization and Analysis Workflow.

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of FMOC-Cl in acetonitrile (e.g., 15 mM).

  • Sample Preparation: Mix the sample with a borate buffer (e.g., 0.2 M, pH 10-11.4) to ensure alkaline conditions.[1][13]

  • Derivatization: Add the FMOC-Cl solution to the buffered sample and vortex.

  • Reaction: Let the reaction proceed for 5 to 40 minutes at room temperature.[1][13]

  • Quenching: Stop the reaction and consume excess FMOC-Cl by adding a primary amine reagent like 1-adamantanamine (ADAM).[13]

  • Injection: The stable derivatives can be analyzed immediately or stored for later analysis.

  • Detection: Use a fluorescence detector (Ex: ~265 nm, Em: ~315 nm) for highest sensitivity or a UV detector.

Dansyl Chloride (Dns-Cl)

A classic reagent, Dansyl Chloride reacts with primary and secondary amino groups to form stable, fluorescent sulfonamide adducts.[11] The derivatization reaction can be slow, and careful quenching is necessary to consume excess reagent and prevent side reactions that can degrade the derivatives.[2]

Experimental Workflow Diagram

Dansyl_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Acid Sample Buffer Add Carbonate Buffer (pH ~9.8) Sample->Buffer Reagent Add Dansyl-Cl in Acetonitrile Buffer->Reagent React Incubate 30-60 min in Dark Reagent->React Quench Add Quenching Reagent (e.g., NH4OH) React->Quench Stop Reaction & Stabilize Inject Inject into HPLC System Quench->Inject Detect Fluorescence Detection Inject->Detect

Dansyl Chloride Derivatization Workflow.

Experimental Protocol:

  • Reagent Preparation: Prepare a 50 mM solution of Dansyl Chloride in acetonitrile.[14]

  • Sample Preparation: Mix the sample extract with a sodium carbonate-bicarbonate buffer (e.g., 100 mM, pH 9.8).[14]

  • Derivatization: Add the Dansyl Chloride solution to the buffered sample.

  • Reaction: Incubate the mixture for 30-60 minutes at room temperature in the dark to prevent photodegradation.[14]

  • Quenching: Add a quenching agent like ammonium hydroxide to react with excess Dansyl Chloride and stabilize the derivatives.[14]

  • Injection: Analyze the sample by HPLC.

  • Detection: Use a fluorescence detector (Ex: ~340 nm, Em: ~535 nm) for sensitive detection.[4]

Phenylisothiocyanate (PITC)

Also known as Edman's Reagent, PITC is a cornerstone of protein sequencing and amino acid analysis. It reacts with both primary and secondary amino acids under alkaline conditions to form phenylthiocarbamyl (PTC) derivatives. These derivatives are stable and can be detected with high sensitivity using UV detectors.

Experimental Workflow Diagram

PITC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Dried Amino Acid Sample Coupling Re-dissolve in Coupling Solution Sample->Coupling Reagent Add PITC Reagent Coupling->Reagent React React 5-20 min at Room Temp Reagent->React Dry Evaporate to Dryness (Vacuum) React->Dry Remove Excess Reagent Dissolve Re-dissolve in Analysis Solvent Dry->Dissolve Inject Inject into HPLC System Dissolve->Inject Detect UV Detection (254 nm) Inject->Detect

PITC Derivatization and Analysis Workflow.

Experimental Protocol:

  • Sample Preparation: Lyophilize or vacuum-dry the amino acid sample to remove all water and HCl.

  • Coupling: Re-dissolve the dried sample in a "Coupling Solution" (e.g., a mixture of acetonitrile, pyridine, triethylamine, and water).

  • Derivatization: Add PITC to the sample solution.

  • Reaction: Allow the reaction to proceed for 5-20 minutes at room temperature.

  • Evaporation: Remove the excess PITC and solvents by vacuum evaporation. This is a critical step to minimize interference.

  • Reconstitution & Injection: Dissolve the resulting PTC-amino acids in an appropriate analysis solvent (e.g., 0.05 M ammonium acetate) and inject into the HPLC.

  • Detection: Use a UV detector set to 254 nm.

AccQ•Tag™ Ultra (AQC)

The Waters AccQ•Tag™ method is a comprehensive, commercially available kit that utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) as the derivatizing reagent. It is designed for high reproducibility and ease of use, reacting with both primary and secondary amines to form highly stable fluorescent derivatives.[3] The method is optimized for UPLC and HPLC systems, providing a complete workflow solution.

Experimental Workflow Diagram

AQC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Acid Sample (10 µL) Buffer Add Borate Buffer (70 µL) Sample->Buffer Mix Reagent Add AccQ•Tag Reagent (20 µL) Buffer->Reagent Vortex Immediately Vortex Vortex & Stand 1 min at RT Reagent->Vortex Heat Heat 10 min at 55°C Vortex->Heat Complete Reaction Inject Inject into UPLC/HPLC System Heat->Inject Detect UV (260 nm) or Fluorescence Detection Inject->Detect

AccQ•Tag™ Derivatization and Analysis Workflow.

Experimental Protocol (Manual):

  • Reagent Preparation: Reconstitute the AccQ•Tag Reagent powder in the provided diluent as per the kit instructions.

  • Sample Buffering: In a vial, add 70 µL of AccQ•Fluor Borate Buffer to 10 µL of the amino acid sample or standard.

  • Derivatization: Add 20 µL of the reconstituted AccQ•Tag reagent to the vial, cap immediately, and vortex for several seconds.

  • Reaction: Let the vial stand for 1 minute at room temperature.

  • Heating: Place the vial in a heating block at 55°C for 10 minutes to complete the reaction and convert a minor tyrosine side-product.

  • Injection: After cooling, the sample is ready for injection into the UPLC or HPLC system.

  • Detection: Use a UV detector at 260 nm or a fluorescence detector for enhanced sensitivity.[5]

Conclusion

The optimal choice of a derivatization agent is application-dependent.

  • For maximum speed with primary amines , OPA is unparalleled, provided an automated system is available to handle the unstable derivatives.

  • For robustness, stability, and analysis of both primary and secondary amines , FMOC-Cl is an excellent choice, particularly for laboratories processing samples in batches.

  • PITC remains a reliable and sensitive workhorse for UV-based detection, especially when fluorescence detection is not available or desired.

  • Dansyl Chloride is a sensitive, classic method but requires careful optimization of reaction and quenching times to manage derivative stability.

  • For laboratories seeking a highly reproducible, validated, end-to-end solution , the AccQ•Tag™ system offers exceptional performance and convenience, albeit as a complete commercial kit.

By carefully considering the data presented in this guide, researchers can confidently select the derivatization strategy that best aligns with their analytical goals, instrumentation, and sample throughput requirements.

References

Assessing the Impact of Dansylation on Protein Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent probes is an indispensable tool for elucidating their structure, function, and dynamics. However, the introduction of an extrinsic label can potentially perturb the native conformation of the protein, leading to misleading experimental results. This guide provides a comprehensive comparison of dansyl chloride with other common fluorescent labels, focusing on their respective impacts on protein structure, and is supported by experimental data and detailed protocols.

Minimal Structural Perturbation with Dansylation

Recent studies utilizing native mass spectrometry (MS) and ion mobility mass spectrometry (IM-MS) have demonstrated that dansylation has a negligible effect on the native-like conformation of proteins.[1][2][3] In a key study, the labeling of myoglobin and alcohol dehydrogenase with multiple dansyl groups did not induce significant structural changes.[1][2][3] This is attributed to the relatively small size of the dansyl group.

In contrast, larger fluorescent probes, such as fluorescein isothiocyanate (FITC) and rhodamine derivatives, have a higher propensity to disrupt protein structure and function due to their increased size and potential for unfavorable interactions.[1][4][5]

Quantitative Comparison of Fluorescent Probes

To facilitate an objective comparison, the following table summarizes the key characteristics of dansyl chloride and other commonly used fluorescent labels for lysine residues.

FeatureDansyl ChlorideFluorescein 5(6)-isothiocyanate (FITC)5(6)-Carboxytetramethylrhodamine N-succinimidyl ester (TMR-SE)Tetramethylrhodamine isothiocyanate (TRITC)
Molecular Weight ( g/mol ) 269.75389.38527.52443.52
Reactive Group Sulfonyl ChlorideIsothiocyanateN-hydroxysuccinimide esterIsothiocyanate
Relative Cost LowModerateHighHigh
Structural Impact MinimalPotential for perturbationPotential for perturbationPotential for perturbation

Data sourced from Larson et al., 2025.[1][4]

Experimental Protocols

Detailed methodologies for protein dansylation and subsequent structural analysis are crucial for reproducible and reliable results.

Protein Dansylation Protocol

This protocol is adapted for the labeling of solvent-accessible lysine residues.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7-9.5)

  • Dansyl chloride solution (50 mM in acetonitrile)

  • 100 mM sodium carbonate/bicarbonate buffer, pH 9.8

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • 10% (v/v) ammonium hydroxide in water (quenching solution)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Sample Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the chosen buffer.

  • Dansylation Reaction:

    • Immediately before use, mix the 50 mM dansyl chloride solution with the 100 mM sodium carbonate/bicarbonate buffer in a 1:1 ratio.

    • Add the dansyl chloride/buffer mixture to the protein solution. The final concentration of dansyl chloride should be optimized for the specific protein, but a 5-10 fold molar excess is a good starting point.

    • Incubate the reaction mixture at room temperature in the dark for 30-60 minutes.[6]

  • Quenching: Stop the reaction by adding a small volume of 10% ammonium hydroxide.[6]

  • Purification: Remove excess unreacted dansyl chloride and dansyl hydroxide by-product by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired buffer for downstream analysis.[7][8]

Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing changes in the secondary structure of a protein upon labeling.

Materials:

  • Unlabeled and dansylated protein samples in a CD-compatible buffer (e.g., 10 mM sodium phosphate with low salt concentration).

  • Quartz cuvette with a suitable path length (e.g., 0.1 cm).

Procedure:

  • Instrument Setup:

    • Calibrate the CD spectrometer according to the manufacturer's instructions.

    • Flush the sample chamber with nitrogen gas.

  • Blank Measurement: Record a spectrum of the buffer alone.[9][10]

  • Sample Measurement:

    • Record the CD spectrum of the unlabeled protein from approximately 190 to 260 nm.[9][10]

    • Thoroughly clean the cuvette and record the CD spectrum of the dansylated protein under identical conditions.

  • Data Analysis:

    • Subtract the buffer spectrum from both the unlabeled and labeled protein spectra.

    • Convert the raw data (ellipticity) to molar ellipticity.

    • Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil for both samples and compare the results.[9]

Structural Analysis by Native Mass Spectrometry (Native MS)

Native MS allows for the study of proteins and their complexes in their folded state, providing information on conformational changes upon labeling.

Materials:

  • Unlabeled and dansylated protein samples.

  • Volatile buffer suitable for native MS (e.g., 150 mM ammonium acetate, pH 7-8).[11]

Procedure:

  • Sample Preparation: Buffer exchange the unlabeled and dansylated protein samples into the volatile native MS buffer using a suitable method like micro-spin columns.[11] The final protein concentration should be in the low micromolar range (e.g., 1-10 µM).

  • Instrument Setup:

    • Use a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.

    • Optimize instrument parameters (e.g., capillary voltage, cone voltage) to maintain the native protein structure during ionization and transmission.

  • Data Acquisition:

    • Acquire mass spectra for both the unlabeled and dansylated protein samples.

  • Data Analysis:

    • Compare the charge state distributions of the unlabeled and labeled proteins. A significant shift to higher charge states in the labeled protein could indicate unfolding or a major conformational change.

    • If using ion mobility-mass spectrometry, compare the collision cross-section (CCS) values of the different species to assess changes in protein shape and compactness.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for protein dansylation and the subsequent structural analysis.

Dansylation_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein Solution Mix Mix Protein and Dansyl Chloride Protein->Mix Dansyl Dansyl Chloride in ACN Dansyl->Mix Incubate Incubate (RT, dark) Mix->Incubate Quench Quench Reaction Incubate->Quench SEC Size-Exclusion Chromatography Quench->SEC Labeled_Protein Purified Dansylated Protein SEC->Labeled_Protein

Caption: Workflow for the dansylation of proteins.

Structural_Analysis_Workflow cluster_CD Circular Dichroism cluster_MS Native Mass Spectrometry Labeled_Protein Purified Dansylated Protein CD_Spec Acquire CD Spectrum Labeled_Protein->CD_Spec Buffer_Ex Buffer Exchange to Volatile Buffer Labeled_Protein->Buffer_Ex CD_Analysis Analyze Secondary Structure CD_Spec->CD_Analysis Native_MS_Spec Acquire Native Mass Spectrum Buffer_Ex->Native_MS_Spec MS_Analysis Analyze Conformation (Charge State, CCS) Native_MS_Spec->MS_Analysis

Caption: Workflow for structural analysis of dansylated proteins.

Conclusion

The selection of a fluorescent probe for protein labeling requires careful consideration of its potential to alter the protein's native structure. Experimental evidence suggests that dansyl chloride is a superior choice for applications where maintaining the structural integrity of the protein is paramount, owing to its small size and minimal perturbation. By following the detailed protocols outlined in this guide, researchers can confidently employ dansylation to study protein structure and function with a high degree of accuracy.

References

A Comparative Guide to the Specificity and Selectivity of Dansyl-L-leucine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dansyl-L-leucine's performance as a fluorescent probe, particularly in the context of amino acid analysis and enzyme activity assays. We will delve into its specificity and selectivity, supported by experimental data and detailed protocols, to offer an objective evaluation against other alternatives.

Executive Summary

This compound is a fluorescent derivative of the amino acid L-leucine, widely utilized in biochemical and biomedical research. Its primary applications include the sensitive detection and quantification of amino acids and peptides by High-Performance Liquid Chromatography (HPLC), and as a substrate for assaying the activity of certain enzymes, most notably leucine aminopeptidase (LAP). The dansyl group imparts fluorescent properties to the otherwise non-fluorescent leucine molecule, enabling detection at low concentrations. This guide will explore the nuances of its chemical reactions, binding affinity, and enzymatic cleavage, providing a comparative analysis with other relevant techniques and reagents.

Comparison of this compound with Alternative Fluorescent Probes

The selection of a fluorescent probe is critical for the sensitivity and accuracy of an assay. Here, we compare the photophysical properties of this compound with other commonly used fluorescent probes for amino acid and enzyme analysis.

Probe/Derivatizing ReagentExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (ns)Key AdvantagesKey Disadvantages
Dansyl Chloride ~330-350~510-5600.07 (in water) - 0.7 (in organic solvents)[1]10-20[2]Environmentally sensitive fluorescence, large Stokes shift, well-established methods.[2]Unstable in DMSO, reactivity with other functional groups (e.g., phenols, thiols).[3][4]
Fluorescamine ~390~4750.1-0.3~5-10Reacts rapidly with primary amines in aqueous solution, non-fluorescent until reaction.Does not react with secondary amines, derivatives can be unstable.
o-Phthalaldehyde (OPA) ~340~4550.1-0.4~10-20High sensitivity, rapid reaction with primary amines in the presence of a thiol.Derivatives can be unstable, does not react with secondary amines.[4]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) ~265~315~0.5~5-15Forms stable derivatives with both primary and secondary amines.Derivatization can be slower, potential for interfering side products.[3]
NBD-F (4-Fluoro-7-nitrobenzofurazan) ~470~530~0.3~10-15Reacts with both primary and secondary amines, long-wavelength emission reduces background fluorescence.Can be less reactive than other reagents.

Note: The photophysical properties of fluorescent probes are highly dependent on the solvent environment. The values presented are approximate and for comparative purposes.

Specificity and Selectivity of this compound in Enzymatic Reactions

This compound is a well-established substrate for Leucine Aminopeptidase (LAP), an exopeptidase that catalyzes the hydrolysis of N-terminal leucine residues from peptides and proteins.[5]

Leucine Aminopeptidase (LAP) Specificity

LAPs exhibit a preference for cleaving N-terminal leucine residues.[5] However, they can also hydrolyze other N-terminal amino acids, albeit at different rates. The specificity of LAP can vary depending on the source of the enzyme. For instance, some LAPs also show high activity towards substrates with N-terminal methionine and arginine.[6]

Cross-Reactivity with Other Proteases

Experimental Protocols

Dansylation of L-leucine for HPLC Analysis

This protocol describes the pre-column derivatization of L-leucine with dansyl chloride for subsequent analysis by reverse-phase HPLC.

Materials:

  • Dansyl chloride solution (1.5 mg/mL in acetone)

  • L-leucine standard solution or sample

  • Sodium bicarbonate buffer (100 mM, pH 9.5-10)

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • To 100 µL of L-leucine solution, add 200 µL of sodium bicarbonate buffer.

  • Add 200 µL of dansyl chloride solution and vortex thoroughly.

  • Incubate the mixture in the dark at 60°C for 60 minutes or at 38°C for 90-120 minutes.[7]

  • After incubation, evaporate the acetone under a stream of nitrogen.

  • Add 500 µL of water and extract the dansylated amino acids with three 500 µL portions of diethyl ether.

  • Combine the ether extracts and evaporate to dryness.

  • Reconstitute the residue in a suitable volume of the mobile phase for HPLC injection.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% B to 90% B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector with excitation at ~340 nm and emission at ~530 nm.

Leucine Aminopeptidase (LAP) Activity Assay

This protocol outlines a fluorometric assay for measuring LAP activity using a commercially available kit with a leucine-conjugated fluorescent probe.[6][8]

Materials:

  • LAP Assay Buffer

  • LAP Substrate (e.g., Leucine-7-amido-4-methylcoumarin)

  • LAP Positive Control

  • Sample (cell lysate, tissue homogenate, etc.)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold LAP Assay Buffer. Centrifuge to remove debris and collect the supernatant.[6][8]

  • Standard Curve: Prepare a standard curve using the provided fluorescent standard (e.g., AMC) to determine the absolute amount of product formed.

  • Reaction Setup: In a 96-well plate, add sample, LAP Assay Buffer, and LAP Positive Control to their respective wells.

  • Initiate Reaction: Add the LAP Substrate to all wells except the standard curve wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 45-60 minutes, with excitation at ~368 nm and emission at ~460 nm.[6][8]

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve and determine the LAP activity in the samples by comparing to the standard curve.

Visualizations

Experimental Workflow for Dansylation and HPLC Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis Sample Amino Acid Sample Incubation Incubate at 60°C Sample->Incubation Buffer Bicarbonate Buffer (pH 9.5) Buffer->Incubation DansylCl Dansyl Chloride in Acetone DansylCl->Incubation HPLC Reverse-Phase HPLC Incubation->HPLC Detector Fluorescence Detector HPLC->Detector Data Data Acquisition Detector->Data

Workflow for this compound derivatization and HPLC analysis.
Leucine Aminopeptidase Signaling Pathway in Cancer

Leucine and its metabolizing enzymes, such as Leucine Aminopeptidase, can influence cancer cell proliferation and survival through various signaling pathways, most notably the mTOR pathway.[9][10][11]

lap_signaling cluster_extracellular Extracellular cluster_cell Cancer Cell Leucine Leucine LAP Leucine Aminopeptidase (LAP) Leucine->LAP Hydrolysis of N-terminal Leucine mTORC1 mTORC1 LAP->mTORC1 Increased intracellular Leucine concentration Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Activation Proliferation Cell Proliferation Protein_Synthesis->Proliferation

References

Safety Operating Guide

Proper Disposal of Dansyl-L-leucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and a step-by-step approach to the proper disposal of Dansyl-L-leucine, a fluorescent labeling reagent commonly used in biochemical and proteomic studies.

While specific institutional and local regulations must always be followed, the following procedures outline a general framework for the safe handling and disposal of this compound waste. This information is based on general chemical safety principles and guidance for similar chemical compounds.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container. Do not mix with other chemical waste unless compatibility is confirmed.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container. Avoid mixing with incompatible solvents.

    • Contaminated Materials: Any materials, such as pipette tips, weighing boats, or gloves, that have come into contact with this compound should be considered contaminated and disposed of as chemical waste.

  • Consult a Waste Management Authority: The most critical step is to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor. They will provide specific instructions based on local, state, and federal regulations.

  • Recommended Disposal Methods: Based on information for similar dansylated amino acid compounds, the following are potential disposal routes that should be confirmed with a waste management professional:

    • Incineration: In many cases, incineration in a licensed facility with appropriate emission controls is the preferred method for the complete destruction of the chemical.

    • Licensed Landfill: In some instances, and only if deemed appropriate by a qualified professional, disposal in a licensed hazardous waste landfill may be an option.

  • Decontamination of Empty Containers: Thoroughly decontaminate any empty containers that held this compound before recycling or disposal. Follow your institution's established procedures for container decontamination. Observe all label safeguards until containers are cleaned and destroyed.[1]

Quantitative Data Summary

ParameterValueSource
Recommended Disposal Methods Incineration or Licensed LandfillGeneral guidance for similar compounds
Regulatory Compliance Must adhere to local, state, and federal regulations[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated waste_id Identify Waste Type (Solid, Liquid, Contaminated Materials) start->waste_id segregate Segregate and Label Waste Container waste_id->segregate consult_ehs Consult Institutional EHS or Licensed Waste Contractor segregate->consult_ehs follow_guidance Follow Provided Disposal Instructions consult_ehs->follow_guidance Guidance Received incineration Option 1: Incineration at a Licensed Facility follow_guidance->incineration If Instructed landfill Option 2: Disposal in a Licensed Hazardous Waste Landfill follow_guidance->landfill If Instructed decontaminate Decontaminate Empty Containers incineration->decontaminate landfill->decontaminate end End: Compliant Disposal decontaminate->end

Caption: A workflow diagram for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and adhere to all applicable local, state, and federal regulations.

References

Comprehensive Safety and Handling Guide for Dansyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of Dansyl-L-leucine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Given that the toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle this compound with care, adhering to good industrial hygiene and safety practices.[1][2]

Hazard Identification and Summary
Hazard CategoryDescriptionPotential Effects
Acute Toxicity (Oral) May be harmful if swallowed.Nausea, vomiting, gastrointestinal irritation.
Skin Corrosion/Irritation May cause skin irritation upon prolonged or repeated contact.Redness, itching, or inflammation.
Eye Damage/Irritation May cause serious eye irritation.Redness, pain, and blurred vision.
Respiratory Sensitization Inhalation of dust may cause respiratory tract irritation.Coughing, sneezing, and shortness of breath.
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following PPE is recommended when handling this compound:

  • Eye and Face Protection:

    • Safety Glasses with Side Shields: To protect against flying particles.

    • Chemical Safety Goggles: Recommended when there is a risk of splashing or when handling larger quantities.[4]

  • Hand Protection:

    • Nitrile Gloves: Disposable nitrile gloves should be worn to prevent skin contact.[2] If direct contact occurs, remove and dispose of the gloves immediately, and wash hands thoroughly.

  • Body Protection:

    • Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection:

    • Face Mask or Respirator: A face mask is recommended to prevent inhalation of the powder, especially when weighing or transferring the substance.[1] In cases where dust generation is significant, a NIOSH-approved respirator may be necessary.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation and Weighing:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
  • Before handling, ensure that all necessary PPE is correctly worn.
  • Use a dedicated, clean spatula and weighing paper for transferring the powder.
  • Avoid creating dust clouds during transfer.

2. Dissolution:

  • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
  • Consult the product's data sheet for solubility information. This compound is soluble in DMSO.[5]

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry place.
  • For long-term storage of stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months.[6]

Emergency Procedures

In the event of an exposure or spill, follow these first-aid measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[3]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • In Case of a Spill: Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]

Disposal Plan

All waste containing this compound, including empty containers, contaminated gloves, and weighing papers, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not discard it down the drain or in the regular trash.

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Prepare a well-ventilated workspace (e.g., fume hood) a->b c Weigh this compound b->c d Prepare solution (if required) c->d e Perform experiment d->e f Decontaminate workspace e->f g Dispose of waste in designated chemical waste container f->g h Remove and dispose of PPE g->h i Wash hands thoroughly h->i

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.